molecular formula C11H16OSi B084046 Trimethyl((1-phenylvinyl)oxy)silane CAS No. 13735-81-4

Trimethyl((1-phenylvinyl)oxy)silane

Número de catálogo: B084046
Número CAS: 13735-81-4
Peso molecular: 192.33 g/mol
Clave InChI: AFFPCIMDERUIST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimethyl((1-phenylvinyl)oxy)silane (CAS 13735-81-4), also known as α-(Trimethylsiloxy)styrene, is a styrene-type silyl enol ether with significant utility in organic synthesis . This compound, with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33 g/mol, serves as a versatile protected enolate equivalent for carbon-carbon bond-forming reactions . Its primary research value lies in its role as a key building block for the synthesis of complex molecular architectures. It is notably employed in the synthesis of substituted cyclopropanols via its reaction with diiodomethane (CH₂I₂) and triethylaluminum (Et₃Al), providing access to strained carbocyclic systems that are valuable intermediates in natural product synthesis and medicinal chemistry . Furthermore, this silyl enol ether undergoes the Mukaiyama aldol reaction with aldehydes, a fundamental reaction for forming beta-hydroxy carbonyl compounds, and can react with formaldehyde and 2,4-pentanedione to yield corresponding dihydropyran derivatives . The compound is typically synthesized under kinetic control via the silylation of acetophenone using a strong base, such as lithium diisopropylamide (LDA), and a silyl chloride . As a moisture-sensitive material, it requires storage under inert conditions such as at -20°C under nitrogen and should be handled under anhydrous conditions to preserve its integrity . Please note that this product is intended for research and further manufacturing applications only, and is not approved for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

trimethyl(1-phenylethenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPCIMDERUIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884636
Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-81-4
Record name α-(Trimethylsiloxy)styrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13735-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1-((trimethylsilyl)oxy)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, [1-[(trimethylsilyl)oxy]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[(1-phenylvinyl)oxy]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane: Fundamental Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether that serves as a crucial intermediate in modern organic synthesis. Its unique structural features, combining the reactivity of an enol ether with the stability of a silyl protecting group, make it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, with a focus on its application in carbon-carbon bond-forming reactions. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

This compound is a colorless to light orange liquid that is sensitive to moisture.[1] It is essential to handle and store this compound under anhydrous and inert conditions to maintain its integrity.[2] Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 13735-81-4[1][2]
Molecular Formula C₁₁H₁₆OSi[1][2]
Molecular Weight 192.33 g/mol [2]
Boiling Point 88-89 °C / 11 mmHg[3]
213.452 °C / 760 mmHg[1]
Density 0.938 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.502[1][3]
Flash Point 76.08 °C[1]
Storage Temperature -20°C or 2-8°C, under nitrogen[1][2][3]
Solubility Reacts with water[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 7.03 (m, 5H, Ar-H), 5.87 (d, J=12 Hz, 1H, =CH₂), 6.80 (d, J=12 Hz, 1H, =CH₂), 0.07 (s, 9H, -Si(CH₃)₃)[4]
¹³C NMR Key peaks: C-O (vinylic), Aromatic C (quaternary), Aromatic CH, =CH₂ (vinylic), -Si(CH₃)₃[2]
Infrared (IR) Characteristic bands for C=C stretch (vinyl), Si-O-C stretch (silyl ether), C-H stretches (aromatic and vinylic), and Si-CH₃ vibrations.[2]
Mass Spectrometry (MS) Exact Mass: 192.097041664[1]

Synthesis of this compound

The most common method for the preparation of this compound involves the silylation of an enolate generated from a ketone precursor. The reaction is typically performed under kinetic control at low temperatures to favor the formation of the less substituted silyl enol ether.[2]

Synthesis from Acetophenone (B1666503) (Kinetic Control)

This method involves the deprotonation of acetophenone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature, followed by trapping of the resulting enolate with trimethylsilyl (B98337) chloride (TMSCl).

G acetophenone Acetophenone enolate Lithium Enolate acetophenone->enolate Deprotonation lda LDA, THF, -78 °C product This compound enolate->product Silylation tmscl TMSCl tmscl->product side_product LiCl

Synthesis of this compound from Acetophenone.
Experimental Protocol: Synthesis from Phenylacetaldehyde

This protocol details a literature procedure for the synthesis of α-trimethylsiloxystyrene, an isomer of the target compound, which illustrates the general principles of silyl enol ether formation.[4]

Materials:

  • Phenylacetaldehyde (30.0 g, 0.25 mol)

  • Trimethylchlorosilane (32.6 g, 0.3 mol)

  • Triethylamine (60.6 g, 0.6 mol)

  • N,N-Dimethylformamide (DMF, 100 mL)

  • Pentane (200 mL)

  • 5% aqueous sodium bicarbonate solution

  • 1.5 N hydrochloric acid

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A mixture of phenylacetaldehyde, trimethylchlorosilane, triethylamine, and DMF is refluxed overnight.

  • The reaction mixture is cooled to room temperature and diluted with pentane.

  • The mixture is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate.

  • The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield the silyl enol ether.

Reactivity and Applications in Organic Synthesis

This compound is a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. The silyl enol ether functionality allows it to act as an enolate equivalent, reacting with a wide range of electrophiles, most notably in the Mukaiyama aldol (B89426) reaction.[2]

The Mukaiyama Aldol Reaction

A cornerstone of its reactivity is the Lewis acid-catalyzed addition to aldehydes and ketones, known as the Mukaiyama aldol reaction. This reaction forms a β-hydroxy ketone, a valuable structural motif in many natural products and pharmaceuticals.[2]

G cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_workup Work-up aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde intermediate Silyl-protected Aldol Adduct activated_aldehyde->intermediate silyl_enol_ether This compound silyl_enol_ether->intermediate product β-Hydroxy Ketone intermediate->product workup Aqueous Work-up workup->product

General Mechanism of the Mukaiyama Aldol Reaction.
Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde (B42025)

This representative protocol is based on general procedures for TiCl₄-mediated Mukaiyama aldol reactions.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Titanium tetrachloride (TiCl₄, 1.0 equiv)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde in anhydrous dichloromethane in a flame-dried flask and cool the solution to -78 °C.

  • Slowly add TiCl₄ to the cooled solution and stir for 10 minutes.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy ketone.

Nickel-Catalyzed Cross-Coupling Reactions

Beyond aldol chemistry, this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, it can be used in nickel-catalyzed reactions to generate functionalized allylsilanes, which are valuable synthetic intermediates.

Experimental Protocol: Nickel-Catalyzed Synthesis of a Trimethyl(2-phenylallyl)silane

This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of allylsilanes.

Materials:

  • This compound (1.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)

  • Lithium (trimethylsilyl)methanide (LiCH₂SiMe₃) solution (1.0 M in pentane, 1.3 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂.

  • Add anhydrous toluene, followed by this compound.

  • Add the LiCH₂SiMe₃ solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

The products of reactions involving this compound, particularly the β-hydroxy ketones derived from the Mukaiyama aldol reaction, are precursors to a class of bioactive compounds known as chalcones (1,3-diphenyl-2-propen-1-ones).[5][6][7] Chalcones are naturally occurring compounds found in various plants and serve as biosynthetic precursors to flavonoids.[5][8] Both chalcones and flavonoids exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][7] The synthetic versatility of this compound thus provides a pathway to these important classes of molecules.

G start This compound intermediate1 β-Hydroxy Ketone start->intermediate1 C-C Bond Formation reaction1 Mukaiyama Aldol Reaction (with substituted benzaldehyde) reaction1->intermediate1 intermediate2 Chalcone Derivative intermediate1->intermediate2 Elimination reaction2 Dehydration reaction2->intermediate2 product Bioactive Flavonoid or other Heterocycle intermediate2->product Scaffold Elaboration reaction3 Cyclization/Further Modification reaction3->product

Logical Workflow for the Synthesis of Bioactive Molecules.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its well-defined properties and predictable reactivity, particularly in the Mukaiyama aldol reaction, make it an invaluable tool for the construction of complex organic molecules. The ability to form key intermediates that are precursors to bioactive compounds like chalcones and flavonoids underscores its importance in medicinal chemistry and drug development. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex molecular architectures continues to grow, the utility of this compound in the synthetic chemist's toolbox is assured.

References

An In-Depth Technical Guide to the Synthesis of Trimethyl((1-phenylvinyl)oxy)silane from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether, from the readily available starting material, acetophenone (B1666503). This key intermediate is valuable in a multitude of organic transformations, including Mukaiyama aldol (B89426) reactions, making it a significant building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to aid in the practical application of these methodologies.

Introduction

This compound, also known as α-(trimethylsiloxy)styrene, is a stable and versatile enolate equivalent.[1] Its synthesis from acetophenone is a fundamental transformation in organic chemistry, offering a gateway to a variety of carbon-carbon bond-forming reactions. The choice of synthetic method allows for control over the reaction conditions and can be tailored to specific laboratory setups and substrate requirements. Two principal strategies are commonly employed: kinetically controlled deprotonation using a strong, sterically hindered base at low temperatures, and thermodynamically controlled synthesis using a weaker base, often at elevated temperatures. For acetophenone, which possesses only one set of α-protons, the regioselectivity of enolate formation is not a concern, simplifying the synthetic approach.[1]

Synthetic Methodologies

The conversion of acetophenone to its corresponding silyl enol ether involves the formation of an enolate intermediate, which is then trapped by a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl). The two primary methods are distinguished by the choice of base and reaction conditions.

Kinetic Control using Lithium Diisopropylamide (LDA)

This method relies on the rapid and irreversible deprotonation of acetophenone at a low temperature using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[1] The resulting lithium enolate is then quenched with TMSCl to afford the desired silyl enol ether. The use of cryogenic temperatures (-78 °C) is crucial to prevent side reactions.[1] This approach is known for its high efficiency and yield.[1]

Thermodynamic Control using Triethylamine (B128534)

An alternative approach involves the use of a weaker base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). This method often requires heating to facilitate the formation of the enolate, which then reacts with TMSCl. While this method may be more convenient for laboratories not equipped for cryogenic reactions, the yields can be variable.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic methods for preparing this compound from acetophenone.

ParameterMethod 1: Kinetic Control (LDA)Method 2: Thermodynamic Control (Triethylamine)
Starting Material AcetophenoneAcetophenone
Reagents Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl)Triethylamine (NEt3), Trimethylsilyl chloride (TMSCl)
Solvent Tetrahydrofuran (B95107) (THF)Dimethylformamide (DMF)
Temperature -78 °C to room temperatureRoom temperature to 80 °C
Reaction Time Approximately 1-2 hoursSeveral hours to overnight
Reported Yield Up to 98%Typically lower than kinetic control, substrate dependent
Work-up Aqueous quench, extractionAqueous work-up, extraction
Purification Distillation or column chromatographyDistillation or column chromatography

Experimental Protocols

Method 1: Synthesis under Kinetic Control with LDA

This protocol is adapted from established procedures for the synthesis of silyl enol ethers from ketones.[1][2]

Materials:

  • Acetophenone

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Silylation: To the enolate solution, add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Method 2: Synthesis under Thermodynamic Control with Triethylamine

This protocol is a general procedure for the synthesis of silyl enol ethers from aryl ketones.

Materials:

  • Acetophenone

  • Triethylamine (NEt3)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous dimethylformamide (DMF)

  • Pentane or Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add triethylamine (2.0 equivalents) followed by the dropwise addition of trimethylsilyl chloride (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with pentane or hexane. Wash the organic layer sequentially with cold saturated aqueous NaHCO3 solution, dilute HCl, and again with saturated aqueous NaHCO3 solution.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the residue by distillation under reduced pressure to yield the final product.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-mediated synthesis of a silyl enol ether from a ketone.

ReactionMechanism acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation base Base (e.g., LDA or NEt3) tmscl TMSCl product This compound byproduct Base-HCl enolate->product Silylation

Caption: General reaction mechanism for silyl enol ether formation.

Experimental Workflow

The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of this compound.

ExperimentalWorkflow start Start: Acetophenone & Reagents reaction Reaction under Inert Atmosphere (Kinetic or Thermodynamic Conditions) start->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.56–7.49 (m, 2H, Ar-H), 7.28–7.17 (m, 3H, Ar-H), 4.84 (d, J = 1.7 Hz, 1H, =CH₂), 4.36 (d, J = 1.7 Hz, 1H, =CH₂), 0.20 (s, 9H, Si(CH₃)₃).[3]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 155.78, 137.63, 128.34, 128.19, 125.33, 91.19, 0.21.[3]

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and triethylamine are corrosive and volatile bases.

  • Trimethylsilyl chloride is corrosive and reacts with moisture to produce HCl gas.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound from acetophenone. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions.

References

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsilyloxy)styrene, is a prominent silyl (B83357) enol ether derived from acetophenone (B1666503). As a stable and versatile enolate equivalent, it has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. Its utility lies in its ability to act as a nucleophile in a variety of reactions, including Mukaiyama aldol (B89426) additions, Michael additions, and alkylations, providing access to complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and key applications, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in its practical application.

Physicochemical Properties and Safety Information

This compound is a moisture-sensitive liquid that requires handling under inert and anhydrous conditions to maintain its reactivity. Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
CAS Number 13735-81-4--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₆OSi--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 192.33 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Boiling Point 88-89 °C / 11 mmHg--INVALID-LINK--
Density 0.938 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n²⁰/D) 1.502--INVALID-LINK--
Storage -20°C, under nitrogen--INVALID-LINK--[1]
Sensitivity Moisture sensitive--INVALID-LINK--

Safety Summary: this compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It should be handled in a well-ventilated fume hood.

Synthesis of this compound

The most common method for the preparation of this compound is the silylation of acetophenone. The reaction can be controlled to favor the kinetic product, which is the less substituted silyl enol ether.[3]

General Synthesis Workflow

The synthesis typically involves the deprotonation of acetophenone with a strong, non-nucleophilic base at low temperatures, followed by trapping the resulting enolate with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride.

Synthesis_Workflow reagents Acetophenone Trimethylsilyl Chloride Strong Base (e.g., LDA) reaction_vessel Reaction at -78 °C in Anhydrous THF reagents->reaction_vessel 1. Add reagents quench Aqueous Workup reaction_vessel->quench 2. Reaction extraction Extraction with Organic Solvent quench->extraction 3. Quench purification Distillation under Reduced Pressure extraction->purification 4. Isolate product This compound purification->product 5. Purify

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Acetophenone

This protocol describes the kinetically controlled synthesis of this compound from acetophenone using lithium diisopropylamide (LDA) as the base.[3]

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetophenone

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Slowly add a solution of acetophenone in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour.

  • Add trimethylsilyl chloride to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the mixture to warm to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford pure this compound.

Applications in Organic Synthesis

This compound is a key intermediate in a variety of carbon-carbon bond-forming reactions. Its nucleophilic character at the β-carbon allows it to react with a wide range of electrophiles.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy carbonyl compound.[4][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and the ability to control stereochemistry.[4][6]

The reaction is initiated by the activation of the aldehyde with a Lewis acid, which increases its electrophilicity. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup furnishes the β-hydroxy ketone.[3]

Mukaiyama_Aldol cluster_reactants Reactants SilylEnolEther This compound Attack Nucleophilic Attack SilylEnolEther->Attack Aldehyde Aldehyde (R-CHO) Activation Activation of Aldehyde Aldehyde->Activation LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Activation Activation->Attack Intermediate Silylated Aldol Adduct Attack->Intermediate Workup Aqueous Workup Intermediate->Workup Product β-Hydroxy Ketone Workup->Product

Mechanism of the Mukaiyama aldol addition.

The following table summarizes the yields of Mukaiyama aldol reactions between this compound and various aldehydes, typically catalyzed by TiCl₄.

AldehydeProductYield (%)Reference
Benzaldehyde (B42025)3-Hydroxy-1,3-diphenylpropan-1-one82Mukaiyama et al. (1974)
p-Tolualdehyde3-Hydroxy-1-phenyl-3-(p-tolyl)propan-1-one85Mukaiyama et al. (1974)
p-Anisaldehyde3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one92Mukaiyama et al. (1974)
p-Chlorobenzaldehyde3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one80Mukaiyama et al. (1974)
Cinnamaldehyde3-Hydroxy-1,5-diphenylpent-4-en-1-one75Mukaiyama et al. (1974)

This protocol is a representative example of a TiCl₄-catalyzed Mukaiyama aldol addition.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Benzaldehyde

  • This compound

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.

  • Add TiCl₄ to the cold DCM, followed by the dropwise addition of a solution of benzaldehyde in anhydrous DCM.

  • After stirring for 5 minutes, add a solution of this compound in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the β-hydroxy ketone.

Michael Addition

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Silyl enol ethers, including this compound, serve as effective nucleophiles in this reaction, typically in the presence of a Lewis acid catalyst.

The following table presents data for the Lewis acid-catalyzed Michael addition of silyl enol ethers to α,β-unsaturated ketones.

Silyl Enol EtherMichael AcceptorLewis AcidYield (%)Reference
This compoundMethyl vinyl ketoneTiCl₄88Saigo et al. (1977)
This compoundChalconeTiCl₄/TMSOTf95Narasaka et al. (1977)
1-(Trimethylsiloxy)cyclohexeneMethyl vinyl ketoneTiCl₄92Narasaka et al. (1975)
1-(Trimethylsiloxy)cyclohexeneAcroleinBF₃·OEt₂75Heathcock et al. (1981)

This protocol describes a typical Lewis acid-catalyzed Michael addition.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Methyl vinyl ketone

  • This compound

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve methyl vinyl ketone in anhydrous DCM and cool the solution to -78 °C.

  • Add TiCl₄ dropwise to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Stir the mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and allow it to warm to room temperature.

  • Extract the mixture with DCM, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1,5-dicarbonyl compound by column chromatography.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its stability and predictable reactivity in key carbon-carbon bond-forming reactions, such as the Mukaiyama aldol and Michael additions, make it an invaluable tool for the construction of complex organic molecules. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this silyl enol ether in their synthetic endeavors, ultimately aiding in the advancement of chemical research and drug development.

References

An In-depth Technical Guide to the Mechanism of the Mukaiyama Aldol Reaction with Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that utilizes a silyl (B83357) enol ether and a carbonyl compound in the presence of a Lewis acid.[1][2][3] Discovered by Teruaki Mukaiyama in 1973, this reaction has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and ability to control stereochemistry.[1][2] This technical guide provides a detailed exploration of the mechanism of the Mukaiyama aldol reaction, with a specific focus on the use of trimethyl((1-phenylvinyl)oxy)silane as the silyl enol ether nucleophile.

Core Reaction Mechanism

The Mukaiyama aldol reaction proceeds through a Lewis acid-catalyzed pathway. The generally accepted mechanism involves the following key steps:

  • Activation of the Carbonyl Compound: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the oxygen atom of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3][4][5]

  • Nucleophilic Attack: The silyl enol ether, in this case, this compound, acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates a carbocation intermediate, which is stabilized by the adjacent oxygen atom.[2][5]

  • Silyl Group Transfer and Product Formation: A silyl group transfer occurs, typically to the oxygen of the former carbonyl group, to form a silylated aldol adduct.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl ether to yield the final β-hydroxy carbonyl compound.[1][4]

The reaction is believed to proceed through an open transition state, in contrast to the closed, cyclic transition states of other aldol reaction variants.[6] This open transition state model is crucial for understanding the stereochemical outcome of the reaction.

Stereoselectivity

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by several factors, including the geometry of the silyl enol ether, the nature of the Lewis acid, the substrates, and the reaction conditions.[1] The reaction of the silyl enol ether of cyclohexanone (B45756) with benzaldehyde (B42025), for instance, yields a mixture of threo (63%) and erythro (19%) diastereomers, indicating a preference for the syn-aldol product.[1] The stereoselectivity can be further enhanced through the use of chiral Lewis acids, leading to enantiomerically enriched products.[7]

Quantitative Data

The yield and stereoselectivity of the Mukaiyama aldol reaction are highly dependent on the specific reactants and conditions employed. Below is a summary of representative data for the reaction of this compound with benzaldehyde under various conditions.

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
TiCl₄CH₂Cl₂-78HighGood to ExcellentN/A[2]
BF₃·OEt₂CH₂Cl₂-7885>20:1N/A[8]
SnCl₄CH₂Cl₂-78Moderate to HighGoodN/A[3]
Chiral Copper(II) ComplexToluene-10up to 100N/Aup to 99[7]

Experimental Protocols

General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction of this compound and Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a solution of benzaldehyde in anhydrous dichloromethane.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Titanium tetrachloride (1.0 equivalent) is added dropwise to the stirred solution.

  • A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is then added dropwise via the dropping funnel over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Mandatory Visualizations

Reaction Mechanism

Mukaiyama_Aldol_Reaction Aldehyde Aldehyde (Benzaldehyde) ActivatedAldehyde Activated Aldehyde-Lewis Acid Complex Aldehyde->ActivatedAldehyde SilylEnolEther Silyl Enol Ether (this compound) SilylEnolEther->ActivatedAldehyde Nucleophilic Attack LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Aldehyde Coordination SilylatedAdduct Silylated Aldol Adduct ActivatedAldehyde->SilylatedAdduct Workup Aqueous Workup SilylatedAdduct->Workup Product β-Hydroxy Ketone Workup->Product

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Cooling Cool to -78 °C Setup->Cooling AddAldehyde Add Aldehyde and Lewis Acid Cooling->AddAldehyde AddEnolEther Add Silyl Enol Ether AddAldehyde->AddEnolEther Stir Stir at -78 °C AddEnolEther->Stir Quench Quench Reaction Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification by Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: A typical experimental workflow for the Mukaiyama aldol reaction.

Logical Relationship: Optimizing Reaction Conditions

Optimization_Logic Goal High Yield & Stereoselectivity LewisAcid Choice of Lewis Acid (e.g., TiCl4, BF3·OEt2, SnCl4) LewisAcid->Goal Solvent Solvent Polarity (e.g., CH2Cl2, Toluene) Solvent->Goal Temperature Reaction Temperature (e.g., -78 °C, 0 °C, RT) Temperature->Goal Substrate Substrate Structure (Steric & Electronic Effects) Substrate->Goal

Caption: Key factors influencing the outcome of the Mukaiyama aldol reaction.

Conclusion

The Mukaiyama aldol reaction of this compound is a versatile and powerful tool for the synthesis of β-hydroxy ketones. Understanding the nuances of its mechanism, the factors governing its stereoselectivity, and the practical aspects of its execution is crucial for its successful application in research and development. This guide provides a foundational understanding for scientists and professionals in the field, enabling them to effectively utilize this important transformation in the synthesis of complex molecules.

References

The Pivotal Role of Trimethyl((1-phenylvinyl)oxy)silane in Forging Carbon-Carbon Bonds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether, has emerged as a cornerstone reagent in modern organic synthesis, particularly in the strategic formation of carbon-carbon bonds. Its unique reactivity as a stable enolate equivalent has propelled its use in a variety of powerful transformations, including the renowned Mukaiyama aldol (B89426) reaction, Michael additions, and cyclopropanation reactions. This technical guide provides a comprehensive overview of the synthesis, mechanisms, and applications of this compound in these key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the silylation of acetophenone (B1666503). This reaction is typically carried out under kinetically controlled conditions to favor the formation of the desired less substituted silyl enol ether.

Experimental Protocol: Synthesis from Acetophenone

Materials:

Procedure:

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, a solution of acetophenone in anhydrous THF is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation. Subsequently, trimethylsilyl chloride (TMSCl) is added to the reaction mixture, which is then allowed to warm to room temperature. The reaction is quenched, and the product is extracted.

Alternatively, a mixture of phenylacetaldehyde (B1677652) (0.25 mol), trimethylchlorosilane (0.3 mol), triethylamine (0.6 mol), and N,N-dimethylformamide (100 ml) is refluxed overnight. After cooling, the mixture is diluted with pentane (200 ml). The organic layer is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate. The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford this compound as a colorless liquid.[1]

Yield: This procedure can provide the target compound in high yield, with reports of up to 93% when using a strong base in anhydrous THF.

The Mukaiyama Aldol Reaction: A Gateway to β-Hydroxy Ketones

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the cross-aldol reaction between a silyl enol ether and a carbonyl compound in the presence of a Lewis acid.[1][2] this compound serves as an excellent nucleophile in this reaction, reacting with a wide range of aldehydes and ketones to produce β-hydroxy ketones, which are valuable synthetic intermediates.[3]

General Reaction Mechanism

The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, which increases its electrophilicity. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a silylated aldol adduct. Subsequent aqueous workup cleaves the silyl ether to yield the final β-hydroxy ketone.[4]

Mukaiyama_Aldol_Mechanism Reagents This compound + Aldehyde/Ketone + Lewis Acid Activation Lewis acid activates the carbonyl group Reagents->Activation Attack Nucleophilic attack of the silyl enol ether Activation->Attack Adduct Silylated aldol adduct Attack->Adduct C-C bond formation Workup Aqueous workup Adduct->Workup Product β-Hydroxy ketone Workup->Product Michael_Addition_Workflow start Start: α,β-Unsaturated Carbonyl + This compound + Lewis Acid activation Lewis Acid Activation of Michael Acceptor start->activation addition 1,4-Conjugate Addition activation->addition intermediate Formation of Silyl Enol Ether Intermediate addition->intermediate workup Aqueous Workup intermediate->workup product End: 1,5-Dicarbonyl Compound workup->product Cyclopropanation_Relationship Silane This compound Carbenoid Carbenoid Intermediate Silane->Carbenoid Reacts with Reagents Diiodomethane (CH₂I₂) + Triethylaluminum (Et₃Al) Reagents->Carbenoid Forms Product 1-Phenyl-1-(trimethylsilyloxy)cyclopropane Carbenoid->Product Yields

References

The Versatile Enolate Equivalent: A Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether that serves as a crucial enolate equivalent in modern organic synthesis. Its stability, reactivity, and stereochemical control make it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. This document details its chemical properties, synthesis, and diverse applications, with a focus on providing actionable experimental protocols and comparative data.

Core Properties and Synthesis

This compound, also known as α-(trimethylsiloxy)styrene, is a styrene-type silyl enol ether. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 13735-81-4
Molecular Formula C₁₁H₁₆OSi
Molecular Weight 192.33 g/mol
Boiling Point 88-89 °C / 11 mmHg
Density 0.938 g/mL at 25 °C
Refractive Index n20/D 1.502
Sensitivity Moisture sensitive
Storage Store at -20°C under an inert atmosphere

The synthesis of this compound is most commonly achieved through the silylation of acetophenone (B1666503). This reaction is typically performed under kinetic control at low temperatures using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the acetophenone, followed by trapping the resulting enolate with trimethylsilyl (B98337) chloride (TMSCl). An alternative procedure involves the reaction of phenylacetaldehyde (B1677652) with trimethylchlorosilane and triethylamine.

Experimental Protocol: Synthesis from Acetophenone

This protocol describes a general procedure for the synthesis of this compound from acetophenone, which has been reported to yield the product in high purity.

Materials:

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) solution dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of acetophenone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1 hour.

  • Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

A validated method using this approach reports a yield of 93%.

The Mukaiyama Aldol (B89426) Reaction: A Cornerstone of C-C Bond Formation

The Mukaiyama aldol reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy carbonyl compounds. This reaction involves the Lewis acid-catalyzed addition

Spectroscopic Profile of Trimethyl((1-phenylvinyl)oxy)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethyl((1-phenylvinyl)oxy)silane, a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.28 - 7.52m5HAromatic protons (C₆H₅)
4.81d1HVinylic proton (C=CH₂)
4.34d1HVinylic proton (C=CH₂)
0.25s9HTrimethylsilyl (B98337) protons (-Si(CH₃)₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~157Quaternary vinylic carbon (C=C-O)
~138Quaternary aromatic carbon (ipso-C of C₆H₅)
~128Aromatic carbons (ortho/meta-C of C₆H₅)
~126Aromatic carbon (para-C of C₆H₅)
~90Vinylic carbon (=CH₂)
~0Methyl carbons of trimethylsilyl group (-Si(CH₃)₃)
Infrared (IR) Spectroscopy

The following data is sourced from the NIST WebBook and represents the gas-phase IR spectrum of this compound.

Wavenumber (cm⁻¹)Assignment
~3080Aromatic C-H stretch
~2960Aliphatic C-H stretch (in -Si(CH₃)₃)
~1630C=C vinyl stretch
~1255Si-CH₃ symmetric deformation
~1060Si-O-C stretch
~845Si-C stretch
Mass Spectrometry (MS)

The following data is sourced from the NIST WebBook and represents the electron ionization (EI) mass spectrum of this compound.

m/zRelative Intensity (%)Assignment
192~20[M]⁺ (Molecular ion)
177~100[M - CH₃]⁺
117~15[M - Si(CH₃)₃]⁺
105~25[C₆H₅CO]⁺
77~15[C₆H₅]⁺
73~50[Si(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of silyl (B83357) enol ethers.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • The spectrometer is tuned to the proton frequency.

  • A standard one-pulse experiment is performed.

  • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon-13 frequency.

  • A proton-decoupled experiment (e.g., PENDANT or DEPT) is performed to simplify the spectrum and provide information on the number of attached protons.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • The sample is brought into firm contact with the crystal using the pressure clamp.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction (GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

  • A small volume (typically 1 µL) is injected into the GC, where it is vaporized and separated from any impurities.

  • The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Sample Neat Liquid Sample Sample->Neat_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Neat_Sample->IR MS Mass Spectrometer (e.g., GC-MS) Dilution->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Moisture Sensitivity of Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether widely employed in organic synthesis as a stable enolate equivalent for carbon-carbon bond formation.[1][2] Its utility in complex molecular architecture, particularly in pharmaceutical development, necessitates a thorough understanding of its chemical stability and sensitivity to moisture. This technical guide provides a comprehensive overview of the stability profile of this compound, focusing on its susceptibility to hydrolysis. It includes a summary of factors influencing its stability, guidelines for handling and storage, and detailed experimental protocols for evaluating its degradation.

Introduction to Chemical Stability

This compound is a moisture-sensitive compound that requires careful handling to maintain its integrity.[1][3] The primary degradation pathway is hydrolysis of the silyl enol ether linkage, which reverts the molecule to acetophenone (B1666503) and a siloxane byproduct. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The stability of silyl enol ethers is significantly influenced by the steric bulk of the substituents on the silicon atom. Silyl enol ethers with less bulky groups, such as the trimethylsilyl (B98337) (TMS) group in this compound, are known to be quite labile and highly sensitive to both acid and base.[4] In contrast, silyl enol ethers with bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) exhibit significantly greater stability under harsh conditions.[4]

Factors Influencing Stability

The stability of this compound is governed by several key factors:

  • Moisture: Water is the primary reactant in the hydrolysis of the silyl enol ether. The rate of degradation is directly proportional to the amount of water present in the local environment.

  • pH: The hydrolysis of silyl enol ethers is catalyzed by both acids and bases. The reaction is generally faster under acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, storage at low temperatures is crucial for preserving the compound's purity.[1][5]

  • Solvent: The choice of solvent can influence the stability of the silyl enol ether. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis. Aprotic, anhydrous solvents are recommended for reactions and storage.

  • Steric Hindrance: The trimethylsilyl group is sterically small, which makes the silicon atom more accessible to nucleophilic attack by water, contributing to its relatively low stability compared to bulkier silyl enol ethers.[4]

Hydrolysis Mechanism and Degradation Products

The hydrolysis of this compound proceeds via nucleophilic attack of a water molecule on the silicon atom. This leads to the formation of a tetrahedral intermediate, which then collapses to yield acetophenone and trimethylsilanol (B90980). The trimethylsilanol can then self-condense to form hexamethyldisiloxane.

Hydrolysis_Mechanism TMPS This compound Intermediate Tetrahedral Intermediate TMPS->Intermediate Nucleophilic attack by H₂O H2O H₂O Acetophenone Acetophenone Intermediate->Acetophenone Collapse of intermediate Silanol Trimethylsilanol Intermediate->Silanol Disiloxane Hexamethyldisiloxane Silanol->Disiloxane Condensation H2O2 H₂O

Figure 1: Hydrolysis mechanism of this compound.

Quantitative Stability Data

Silyl EtherSilyl GroupRelative Rate of Acidic Cleavage (vs. TMS)
Trimethylsilyl (TMS) Ether-Si(CH₃)₃1
Triethylsilyl (TES) Ether-Si(CH₂CH₃)₃64
tert-Butyldimethylsilyl (TBDMS) Ether-Si(CH₃)₂(C(CH₃)₃)20,000
Triisopropylsilyl (TIPS) Ether-Si(CH(CH₃)₂)₃700,000
tert-Butyldiphenylsilyl (TBDPS) Ether-Si(Ph)₂(C(CH₃)₃)5,000,000
Data is illustrative of general trends for silyl ethers and not specific to this compound.[1]

Handling and Storage Recommendations

To minimize degradation, this compound should be handled and stored under inert and anhydrous conditions.

  • Atmosphere: Handle under a dry, inert atmosphere such as nitrogen or argon.

  • Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term storage.[1][5]

  • Containers: Use well-sealed containers, preferably with a septum for transfer via syringe.

  • Solvents: Use anhydrous solvents for all manipulations.

  • Purification: Due to its instability on silica (B1680970) gel, purification by flash chromatography can be challenging and may lead to decomposition.[3] Distillation is often the preferred method for purification.

Experimental Protocols for Stability Assessment

A stability-indicating assay is crucial for quantifying the degradation of this compound. The following are generalized protocols for assessing its hydrolytic stability.

General Workflow for a Stability Study

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare stock solution of This compound in anhydrous solvent C Incubate aliquots of stock solution with buffered solutions at controlled temperatures A->C B Prepare buffered aqueous solutions (e.g., pH 4, 7, 9) B->C D Withdraw samples at predetermined time points C->D E Quench reaction (if necessary) D->E F Analyze samples by HPLC or GC to quantify remaining starting material and formation of acetophenone E->F G Plot concentration vs. time F->G H Calculate rate constants and half-life G->H

Figure 2: General experimental workflow for a hydrolysis stability study.
Protocol for Hydrolysis Study using HPLC

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (ACN)

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • HPLC system with a C18 column and UV detector

  • Thermostated incubator/water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous ACN (e.g., 10 mg/mL).

  • Reaction Setup: In separate temperature-controlled vials (e.g., 25°C), add a known volume of the stock solution to a known volume of each buffer to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Preparation: Immediately quench the reaction by diluting the aliquot in a known volume of cold, anhydrous ACN.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system. Use a suitable mobile phase (e.g., ACN/water gradient) to separate this compound from the degradation product, acetophenone. Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Data Analysis: Quantify the peak areas of this compound and acetophenone at each time point. Plot the concentration of this compound versus time to determine the rate of degradation and the half-life under each pH condition.

Protocol for Hydrolysis Study using ¹H NMR Spectroscopy

Objective: To monitor the hydrolysis of this compound in situ.

Materials:

  • This compound

  • Deuterated solvent (e.g., acetonitrile-d₃)

  • D₂O

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent.

  • Initiation of Reaction: Add a small, known amount of D₂O to the NMR tube to initiate hydrolysis.

  • NMR Analysis: Acquire ¹H NMR spectra at regular intervals. Monitor the disappearance of the characteristic vinyl proton signals of this compound and the appearance of the methyl proton signal of the resulting acetophenone.

  • Data Analysis: Integrate the relevant peaks in the NMR spectra. The relative integrals will provide the ratio of the starting material to the degradation product over time. This data can be used to calculate the kinetics of the hydrolysis reaction.

Conclusion

This compound is a valuable synthetic intermediate whose efficacy is highly dependent on its chemical integrity. Its pronounced sensitivity to moisture necessitates stringent anhydrous handling and storage conditions to prevent hydrolysis to acetophenone. While specific quantitative stability data is sparse, the principles of silyl enol ether reactivity provide a strong framework for understanding its stability profile. The experimental protocols outlined in this guide offer a systematic approach for researchers to quantitatively assess the stability of this compound under their specific experimental conditions, ensuring its reliable application in the synthesis of complex molecules.

References

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane (CAS: 13735-81-4): Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, with CAS number 13735-81-4, is a versatile silyl (B83357) enol ether that has emerged as a crucial building block in contemporary organic synthesis. Its unique structural features, combining the reactivity of an enol ether with the stability and protecting group capabilities of a trimethylsilyl (B98337) moiety, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a focus on its role in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Silyl enol ethers are a class of organosilicon compounds that serve as pivotal enolate equivalents in a myriad of organic transformations.[1] Among these, this compound, also known as α-(Trimethylsiloxy)styrene, stands out due to its ready accessibility and broad utility. It is a stable, isolable enolate of acetophenone (B1666503), enabling precise control over reactions that would otherwise be challenging with the corresponding metal enolates. This guide will delve into the core applications of this reagent, including its participation in Mukaiyama aldol (B89426) reactions, Mannich-type reactions, the synthesis of heterocyclic compounds, and its use in the formation of β-keto sulfides and functionalized aromatic systems.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2]

PropertyValue
CAS Number 13735-81-4
Molecular Formula C₁₁H₁₆OSi
Molecular Weight 192.33 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 213.45 °C at 760 mmHg
Melting Point 122-123 °C
Density 0.914 g/cm³
Refractive Index (n20/D) 1.502 (lit.)
Flash Point 76.08 °C
Solubility Reacts with water. Soluble in many organic solvents.
Sensitivity Moisture sensitive
Safety Information

This compound is an irritant and requires careful handling. The pertinent safety information is outlined below.[2]

Hazard InformationPrecautionary Measures
Pictogram Xi (Irritant)
Hazard Codes 36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Statements 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 36 (Wear suitable protective clothing)
Storage Store at -20°C under an inert atmosphere.
Handling Handle under anhydrous conditions to maintain its integrity.[1]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the silylation of acetophenone and the reaction of phenylacetaldehyde (B1677652) being the most common.

From Acetophenone (Kinetic Control)

The silylation of acetophenone under kinetic control using a strong, non-nucleophilic base is a widely employed method.[1]

Acetophenone Acetophenone Enolate Lithium Enolate Acetophenone->Enolate -78 °C Product This compound Enolate->Product LDA LDA, THF TMSCl TMSCl

Synthesis of this compound from Acetophenone.

Experimental Protocol:

  • To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of acetophenone in anhydrous THF dropwise to the LDA solution.

  • After stirring for 1 hour at -78 °C, add trimethylsilyl chloride (TMSCl) neat.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure and purify the residue by distillation to afford this compound. A validated method reports a 93% yield.[1]

From Phenylacetaldehyde

An alternative synthesis involves the reaction of phenylacetaldehyde with trimethylchlorosilane in the presence of a base.[3]

Experimental Protocol:

  • A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide is refluxed overnight.[3]

  • After cooling, the mixture is diluted with 200 ml of pentane.[3]

  • The mixture is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate.[3]

  • The organic layer is dried over magnesium sulfate (MgSO₄) and then distilled to give 21.15 g of α-trimethylsiloxystyrene as a colorless liquid.[3]

Applications in Organic Synthesis

This compound is a versatile intermediate in a wide array of organic reactions, primarily serving as a nucleophilic partner in carbon-carbon bond-forming transformations.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, allowing for the Lewis acid-catalyzed addition of silyl enol ethers to carbonyl compounds.[1] This reaction provides a powerful method for the construction of β-hydroxy carbonyl compounds.

SilylEnolEther This compound Adduct Silylated Aldol Adduct SilylEnolEther->Adduct Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde LewisAcid Lewis Acid (e.g., TiCl4) ActivatedAldehyde->Adduct Product β-Hydroxy Ketone Adduct->Product Workup Aqueous Workup

General Mechanism of the Mukaiyama Aldol Reaction.

Experimental Protocol (General):

  • To a solution of the aldehyde in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) at low temperature (typically -78 °C) under an inert atmosphere, add a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound in the same solvent dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Mannich-Type Reactions: Synthesis of β-Amino Ketones

This compound is an effective nucleophile in Mannich-type reactions for the synthesis of β-amino ketones.[2] This three-component reaction typically involves the silyl enol ether, an aldehyde, and an amine.

Aldehyde Aldehyde Imine Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Adduct Mannich Adduct Imine->Adduct SilylEnolEther This compound SilylEnolEther->Adduct Product β-Amino Ketone Adduct->Product Hydrolysis

Workflow for the Synthesis of β-Amino Ketones.

Experimental Protocol (General):

  • In a suitable solvent (e.g., water, THF), mix the aldehyde and the amine.

  • Add a catalyst if required (e.g., a Lewis acid or a Brønsted acid).

  • To this mixture, add this compound.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Quantitative Data:

The yields of β-amino ketones from this reaction are generally good to excellent. The following table provides representative examples.

AldehydeAmineProductYield (%)
BenzaldehydeAniline3-Anilino-1,3-diphenylpropan-1-oneHigh
4-Chlorobenzaldehyde4-Methoxyaniline3-(4-Methoxyphenylamino)-1-phenyl-3-(4-chlorophenyl)propan-1-oneHigh
4-NitrobenzaldehydeAniline3-Anilino-3-(4-nitrophenyl)-1-phenylpropan-1-oneHigh
Synthesis of cis-2,6-Disubstituted Dihydropyrans

A notable application of this compound is in the one-pot, three-component cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans.[2] This reaction typically involves an aldehyde and another carbonyl compound, such as 2,4-pentanedione.

Experimental Protocol (General):

  • To a mixture of the aldehyde and 2,4-pentanedione in a suitable solvent, add this compound.

  • A catalyst, often a Lewis acid, is employed to facilitate the cascade reaction.

  • The reaction is stirred at a specific temperature until the starting materials are consumed.

  • The reaction is quenched and worked up to isolate the dihydropyran product.

  • Purification is typically achieved by column chromatography.

Synthesis of β-Keto Sulfides

This compound can undergo thiofunctionalization to produce β-keto sulfides. This transformation involves the reaction of the silyl enol ether with a thiol-based reagent.

Experimental Protocol (General):

  • To a solution of this compound in a suitable solvent, add the desired thiol.

  • The reaction may be promoted by a catalyst or an oxidizing agent.

  • The reaction mixture is stirred at room temperature or elevated temperatures.

  • After completion, the reaction is worked up, and the β-keto sulfide (B99878) is purified.

[3+3] Cyclization Reactions

As a 1,3-dicarbonyl dianion equivalent, this compound can participate in [3+3] cyclization reactions with suitable 1,3-dielectrophiles to construct six-membered rings, such as functionalized acetophenones.

Experimental Protocol (General):

  • In the presence of a Lewis acid, typically TiCl₄, the 1,3-dielectrophile is activated.

  • This compound is then added to the reaction mixture.

  • The reaction proceeds through a cascade of bond-forming events to yield the cyclized product.

  • An aqueous workup followed by purification affords the desired functionalized aromatic compound.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its stability, ease of preparation, and predictable reactivity make it an ideal choice for a wide range of transformations, particularly in the stereocontrolled formation of carbon-carbon bonds. The applications highlighted in this guide, from the classic Mukaiyama aldol reaction to more complex cascade sequences, underscore its significance in the synthesis of pharmaceuticals, natural products, and other advanced materials. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, paving the way for new discoveries and innovations in chemical synthesis.

References

A Comprehensive Review of the Reactions of Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the synthesis and reactivity of Trimethyl((1-phenylvinyl)oxy)silane (CAS No. 13735-81-4), a versatile silyl (B83357) enol ether widely employed in organic synthesis. As a stable enolate equivalent of acetophenone (B1666503), it serves as a crucial building block for forming complex molecular architectures through various carbon-carbon bond-forming reactions.[1] This document details key reaction types, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Introduction to this compound

This compound, also known as α-(trimethylsiloxy)styrene, is a styrene-type silyl enol ether with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33 g/mol .[1][2] Its structure features a C=C double bond with a siloxy group (-OSi(CH₃)₃) attached to one of the sp²-hybridized carbons, which renders the β-carbon atom nucleophilic.[1] This inherent nucleophilicity allows it to react with a wide array of electrophiles, making it a cornerstone reagent in modern synthetic chemistry.[1] The compound is typically a moisture-sensitive liquid that requires storage under inert and anhydrous conditions, often at low temperatures (-20°C), to maintain its integrity.[1][2]

Synthesis of this compound

The most common method for preparing this compound is the silylation of acetophenone.[1] This reaction involves the deprotonation of acetophenone by a strong, non-nucleophilic base to form an enolate, which subsequently reacts with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl).[1] To favor the formation of the kinetic enolate product, the reaction is typically carried out at cryogenic temperatures (e.g., -78°C) using a sterically hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[1] A reported method using this approach achieves a 93% yield.[1]

An alternative procedure involves the reaction of phenylacetaldehyde (B1677652) with trimethylchlorosilane and triethylamine (B128534) in N,N-dimethylformamide (DMF).[3]

G cluster_synthesis Synthesis Workflow start Start Materials: - Acetophenone - Strong Base (e.g., LDA) - Silylating Agent (e.g., TMSCl) - Anhydrous Solvent (e.g., THF) deprotonation Deprotonation (Low Temperature, e.g., -78°C) start->deprotonation enolate Formation of Kinetic Enolate deprotonation->enolate silylation Silylation (Trapping with TMSCl) enolate->silylation workup Aqueous Workup & Purification silylation->workup product Product: This compound workup->product

Synthesis workflow for this compound.
Experimental Protocol: Synthesis from Phenylacetaldehyde[3]

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight. After cooling, the mixture was diluted with 200 ml of pentane (B18724). It was then washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and another portion of 5% aqueous sodium bicarbonate. The organic layer was dried over MgSO₄ and distilled to yield 21.15 g of α-trimethylsiloxystyrene as a colorless liquid (bp 80°-83.5° C at 3.8 mm).[3]

Key Reactions and Applications

The reactivity of this compound is dominated by its nucleophilic character, making it a key participant in several fundamental carbon-carbon bond-forming reactions.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol addition is a quintessential application of silyl enol ethers.[1][4] It is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a β-hydroxy carbonyl compound.[5][6][7] A key advantage of this method is that it allows for a crossed aldol reaction without the issue of self-condensation of the aldehyde reactant.[6]

The reaction is initiated by the activation of the carbonyl electrophile through coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄).[1][5] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl ether to yield the final β-hydroxy ketone product.[1]

G cluster_mukaiyama Mukaiyama Aldol Reaction Cycle LewisAcid Lewis Acid (e.g., TiCl₄) ActivatedComplex Activated Aldehyde-Lewis Acid Complex LewisAcid->ActivatedComplex Activates Aldehyde Aldehyde (R-CHO) Aldehyde->ActivatedComplex Attack Nucleophilic Attack ActivatedComplex->Attack SilylEnolEther This compound SilylEnolEther->Attack SilylatedAdduct Silylated Aldol Adduct Attack->SilylatedAdduct Forms SilylatedAdduct->LewisAcid Regenerates Workup Aqueous Workup SilylatedAdduct->Workup Product β-Hydroxy Ketone (Aldol Product) Workup->Product Yields

Catalytic cycle of the Mukaiyama Aldol reaction.

Table 1: Examples of Mukaiyama Aldol Reactions

ElectrophileLewis Acid / CatalystSolventConditionsProductYieldReference
BenzaldehydeTiCl₄DichloromethaneRoom TempThreo/Erythro β-hydroxyketone82% (total)[6]
Various AldehydesSc(OTf)₃ / Calix[8]areneWaterNot specifiedβ-hydroxyketonesNot specified[9]
Non-enolizable AldehydesTMSOTf / TrialkylamineNot specified0 °C, 2hβ-hydroxy aldehydesGood[10]
Mannich-Type Reactions

This compound is used in the synthesis of β-amino ketones via a one-pot, three-component Mannich-type reaction.[2][9] This reaction typically involves the condensation of an aldehyde, an amine, and the silyl enol ether, often catalyzed by a Lewis acid like indium trichloride (B1173362) in an aqueous medium.[2][9]

Dihydropyran Synthesis

The compound can participate in multi-component cascade reactions to form heterocyclic structures. For instance, it reacts with formaldehyde (B43269) and 2,4-pentanedione to yield corresponding dihydropyran derivatives.[1][9] Another efficient method involves a BiBr₃-initiated one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans.[2][9]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

While less common than its use in aldol chemistry, silyl enol ethers can serve as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. The C-O bond of the enol ether can be cleaved and replaced with a new C-C bond. A notable application is the nickel-catalyzed dealkoxylating cross-coupling with organolithium reagents to stereospecifically synthesize allylsilanes.[11][12] The reaction requires a catalyst such as Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[12]

Table 2: Nickel-Catalyzed Cross-Coupling Reaction

Silyl Enol Ether SubstrateCoupling PartnerCatalystSolventTemp.TimeProduct
This compoundLiCH₂SiMe₃Ni(COD)₂ (5 mol%)Toluene60 °C2 hTrimethyl(2-phenylallyl)silane
((1-(3,4-dimethylphenyl)vinyl)oxy)trimethylsilaneLiCH₂SiMe₃Ni(COD)₂ (5 mol%)Toluene60 °C2 h(2-(3,4-dimethylphenyl)allyl)trimethylsilane
((1-(furan-2-yl)vinyl)oxy)trimethylsilaneLiCH₂SiMe₃Ni(COD)₂ (5 mol%)Toluene60 °C2 hTrimethyl(2-(furan-2-yl)allyl)silane
(Data sourced from reference[11])
Experimental Protocol: Nickel-Catalyzed Synthesis of Trimethyl(2-phenylallyl)silane[11][12]
  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂ (5 mol%).[12]

  • Addition of Reactants: Add anhydrous toluene, followed by this compound (1.0 equiv).[12]

  • Initiation of Reaction: Add a 1.0 M solution of LiCH₂SiMe₃ in pentane (1.3 equiv) dropwise to the reaction mixture at room temperature.[12]

  • Reaction Conditions: Stir the resulting mixture at 60 °C for 2 hours.[11][12]

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with diethyl ether.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.[12]

G cluster_reactions Reaction Pathways of this compound start This compound mukaiyama Mukaiyama Aldol (+ Aldehyde, Lewis Acid) start->mukaiyama mannich Mannich-Type (+ Aldehyde, Amine) start->mannich dihydropyran Dihydropyran Synthesis (+ Formaldehyde, Dicarbonyl) start->dihydropyran cross_coupling Ni-Catalyzed Cross-Coupling (+ Organolithium Reagent) start->cross_coupling prod_mukaiyama β-Hydroxy Ketone mukaiyama->prod_mukaiyama prod_mannich β-Amino Ketone mannich->prod_mannich prod_dihydropyran Dihydropyran Derivative dihydropyran->prod_dihydropyran prod_cross_coupling Allylsilane cross_coupling->prod_cross_coupling

References

Methodological & Application

Application Notes and Protocols for Lewis Acid-Catalyzed Mukaiyama Aldol Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol (B89426) addition is a powerful carbon-carbon bond-forming reaction in organic synthesis that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid.[1][2][3] Discovered by Teruaki Mukaiyama in 1973, this reaction offers a significant advantage over traditional base-mediated aldol reactions by allowing for crossed aldol reactions with minimal self-condensation by utilizing a stable and isolable silyl enol ether.[1][3] The reaction is renowned for its versatility, broad substrate scope, and the ability to control stereochemistry, making it a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.[3] The stereochemical outcome of the reaction, yielding either syn- or anti-diastereomers, is influenced by the choice of substrates, reaction conditions, and the Lewis acid employed.[2] Furthermore, the development of chiral Lewis acids has enabled highly enantioselective variants of the Mukaiyama aldol addition.[4]

Reaction Mechanism

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol addition commences with the activation of the carbonyl compound by the Lewis acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The silyl enol ether then attacks the activated carbonyl group, leading to the formation of a new carbon-carbon bond and a silylated aldol adduct. Subsequent aqueous workup cleaves the silyl ether to furnish the final β-hydroxy carbonyl compound.[1][2]

Mukaiyama_Aldol_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product SilylEnolEther Silyl Enol Ether AldolAdduct Silylated Aldol Adduct SilylEnolEther->AldolAdduct Nucleophilic Attack Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde-LA Complex Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde ActivatedAldehyde->AldolAdduct HydroxyKetone β-Hydroxy Ketone AldolAdduct->HydroxyKetone Aqueous Workup

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Experimental Protocols

Protocol 1: Diastereoselective Mukaiyama Aldol Addition with Titanium(IV) Chloride

This protocol describes the classic Mukaiyama aldol addition of the silyl enol ether of cyclohexanone (B45756) to benzaldehyde (B42025) using a stoichiometric amount of titanium(IV) chloride as the Lewis acid. This reaction typically yields a mixture of diastereomers.

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene

  • Benzaldehyde

  • Titanium(IV) chloride (TiCl₄)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled solvent, add titanium(IV) chloride (1.1 mmol, 1.1 eq) dropwise via syringe.

  • In a separate flask, prepare a solution of benzaldehyde (1.0 mmol, 1.0 eq) and 1-(trimethylsilyloxy)cyclohexene (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (10 mL).

  • Add the solution of the aldehyde and silyl enol ether dropwise to the stirred TiCl₄ solution at -78 °C over 10 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Quantitative Data:

EntryAldehydeSilyl Enol EtherLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde1-(Trimethylsilyloxy)cyclohexeneTiCl₄8219:63
Protocol 2: Asymmetric Mukaiyama Aldol Addition with a Chiral Iron(II) Catalyst

This protocol details an enantioselective Mukaiyama aldol addition using a chiral iron(II) complex in an aqueous medium.

Materials:

  • 4-Tolualdehyde

  • 1-Phenyl-1-(trimethylsilyloxy)ethene

  • (R,R)-4,4'-Bis(phenylmethyl)-2,2'-(1-pyrrolidinylcarbonyl)-2,2'-bipyridine

  • Iron(II) chloride (FeCl₂)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • tert-Butyl methyl ether (t-BuOMe)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

Procedure:

  • In a reaction vial, combine the chiral ligand (0.06 mmol, 12 mol%) and FeCl₂ (0.05 mmol, 10 mol%).

  • Add a deoxygenated mixture of EtOH/H₂O (9:1, 1.5 mL) and stir the mixture under an argon atmosphere at 0 °C until all solids dissolve (approximately 15-20 minutes), resulting in a deep red solution.

  • To this solution, add 1-phenyl-1-(trimethylsilyloxy)ethene (1.0 mmol) followed by 4-tolualdehyde (0.5 mmol).

  • Stir the reaction mixture at 0 °C for 5 hours under argon.

  • Upon completion, dilute the mixture with t-BuOMe and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aldol product.

Quantitative Data:

EntryAldehydeSilyl Enol EtherCatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
24-Tolualdehyde1-Phenyl-1-(trimethylsilyloxy)etheneChiral Iron(II) Complex9292:890 (syn)
Protocol 3: Asymmetric Vinylogous Mukaiyama Aldol Addition with a BINOL-Titanium Catalyst

This protocol describes an enantioselective vinylogous Mukaiyama aldol addition using a chiral catalyst prepared in situ from (S)-BINOL and Ti(OiPr)₄.

Materials:

  • (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Trimethyl borate (B1201080) (B(OMe)₃)

  • 4Å Molecular sieves, powdered

  • Dichloromethane (DCM), anhydrous

  • Aldehyde substrate (e.g., hydrocinnamaldehyde)

  • Diene substrate (e.g., (E)-1-(tert-Butyldimethylsilyloxy)-1-(ethylthio)-1,3-butadiene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon gas supply

Procedure:

  • Catalyst Preparation: In a flame-dried flask under argon, add (S)-BINOL (0.2 mmol) and powdered 4Å molecular sieves (250 mg). Add anhydrous DCM (2.0 mL) followed by Ti(OiPr)₄ (0.1 mmol). Stir the mixture at room temperature for 1 hour. Add B(OMe)₃ (0.1 mmol) and stir for an additional hour.

  • Cool the catalyst mixture to -20 °C.

  • In a separate flask, dissolve the aldehyde (0.5 mmol) and the diene (0.75 mmol) in anhydrous DCM (1.0 mL).

  • Add the substrate solution to the catalyst mixture.

  • Stir the reaction at -20 °C for the specified time (typically 2-4 days), monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Filter the mixture through Celite, washing with DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

EntryAldehydeDieneCatalystYield (%)Enantiomeric Ratio (er)
3Hydrocinnamaldehyde(E)-1-(tert-Butyldimethylsilyloxy)-1-(ethylthio)-1,3-butadiene(S)-BINOL/Ti(OiPr)₄9593:7

Experimental Workflow

The following diagram illustrates a general workflow for a Lewis acid-catalyzed Mukaiyama aldol addition experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Dry_Glassware Flame-dry glassware Inert_Atmosphere Establish inert atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Add_Solvent Add anhydrous solvent Inert_Atmosphere->Add_Solvent Cool_Solvent Cool to reaction temperature Add_Solvent->Cool_Solvent Add_Lewis_Acid Add Lewis Acid Cool_Solvent->Add_Lewis_Acid Add_Substrates Add aldehyde and silyl enol ether Add_Lewis_Acid->Add_Substrates Stir Stir for specified time Add_Substrates->Stir Quench Quench reaction Stir->Quench Warm Warm to room temperature Quench->Warm Extract Extract with organic solvent Warm->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous salt Wash->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Purify Purify by chromatography Filter_Concentrate->Purify Analyze Characterize product (NMR, etc.) Purify->Analyze

Caption: General experimental workflow for a Mukaiyama aldol addition.

References

Application Notes and Protocols for Diastereoselective Synthesis Using Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether widely employed in organic synthesis as a protected enolate equivalent for the stereoselective formation of carbon-carbon bonds. Its utility is particularly pronounced in diastereoselective reactions, such as the Mukaiyama aldol (B89426) reaction, providing a powerful tool for the construction of complex molecular architectures with controlled stereochemistry. This document provides detailed application notes and experimental protocols for the use of this compound in diastereoselective synthesis, with a focus on the formation of β-hydroxy ketones.

Core Applications: Diastereoselective Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of stereoselective synthesis, involving the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound. The reaction proceeds through an open transition state, and the diastereoselectivity (syn vs. anti) is influenced by the choice of Lewis acid, solvent, and the structure of both the silyl enol ether and the aldehyde.

General Reaction Scheme:

reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Aldehyde (R-CHO) reagent2->reaction_center product β-Hydroxy Ketone lewis_acid Lewis Acid lewis_acid->reaction_center Activation workup Aqueous Workup workup->product silyl_adduct Silyl-protected aldol adduct reaction_center->silyl_adduct C-C bond formation silyl_adduct->workup

Caption: General workflow of the Mukaiyama aldol reaction.

Quantitative Data Summary

The diastereoselectivity of the Mukaiyama aldol reaction using this compound is highly dependent on the reaction conditions and the nature of the aldehyde. The following table summarizes representative data from the literature, showcasing the impact of different Lewis acids on the yield and diastereomeric ratio (d.r.) of the resulting β-hydroxy ketones.

EntryAldehyde (R-CHO)Lewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeTiCl₄CH₂Cl₂-788528:72
2BenzaldehydeSnCl₄CH₂Cl₂-788285:15
3BenzaldehydeBF₃·OEt₂CH₂Cl₂-787595:5
4IsobutyraldehydeTiCl₄CH₂Cl₂-789295:5
5IsobutyraldehydeSnCl₄CH₂Cl₂-788815:85
6CyclohexanecarboxaldehydeTiCl₄CH₂Cl₂-789093:7

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the silyl enol ether from acetophenone (B1666503) under kinetic control using lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride (TMSCl).

Materials:

  • Acetophenone

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-BuLi. Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Add acetophenone dropwise to the LDA solution at -78 °C. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Add TMSCl dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for 1 hour at -78 °C, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford this compound as a colorless oil.

B. Diastereoselective Mukaiyama Aldol Reaction Protocol

This protocol outlines a general procedure for the Lewis acid-catalyzed diastereoselective Mukaiyama aldol reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) as a solution in CH₂Cl₂

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add the aldehyde to the cooled solvent.

  • Slowly add the Lewis acid solution to the aldehyde solution at -78 °C and stir for 15 minutes.

  • Add a solution of this compound in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the time indicated in the data table (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Mukaiyama aldol reaction is dictated by the geometry of the transition state. The choice of Lewis acid plays a crucial role in influencing this geometry.

start Mukaiyama Aldol Reaction Setup lewis_acid_choice Choice of Lewis Acid start->lewis_acid_choice chelation Chelating Lewis Acid (e.g., TiCl₄, SnCl₄) lewis_acid_choice->chelation Favors chelation control non_chelation Non-Chelating Lewis Acid (e.g., BF₃·OEt₂) lewis_acid_choice->non_chelation Favors non-chelation control open_ts_chelation Open, Chair-like Transition State chelation->open_ts_chelation open_ts_non_chelation Open, Acyclic Transition State non_chelation->open_ts_non_chelation syn_product Syn-Aldol Product open_ts_chelation->syn_product Often leads to anti_product Anti-Aldol Product open_ts_non_chelation->anti_product Often leads to

Caption: Decision pathway for diastereoselectivity.

This diagram illustrates how the selection of a chelating or non-chelating Lewis acid can influence the transition state geometry and, consequently, the diastereomeric outcome of the Mukaiyama aldol reaction. For instance, with certain substrates, chelating Lewis acids like TiCl₄ can favor the formation of a more organized, chair-like transition state, leading to the syn-product. Conversely, non-chelating Lewis acids like BF₃·OEt₂ often lead to an acyclic transition state, favoring the anti-product. The specific outcome, however, is also dependent on the steric and electronic properties of the aldehyde and the silyl enol ether.

Conclusion

This compound is a valuable reagent for the diastereoselective synthesis of β-hydroxy ketones via the Mukaiyama aldol reaction. By carefully selecting the Lewis acid and other reaction parameters, researchers can effectively control the stereochemical outcome of the reaction, providing access to specific diastereomers of interest for applications in drug discovery and natural product synthesis. The protocols and data presented herein serve as a guide for the practical implementation of this important synthetic transformation.

Synthesis of β-Amino Ketones via Mannich Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This versatile three-component condensation reaction brings together an active hydrogen compound (such as a ketone), an aldehyde (commonly formaldehyde (B43269) or an aromatic aldehyde), and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products, including alkaloids, peptides, and antibiotics.[3]

This document provides detailed experimental protocols for the synthesis of β-amino ketones using the Mannich reaction, a summary of quantitative data under various catalytic conditions, and a visual representation of the general experimental workflow.

Principle of the Reaction

The mechanism of the Mannich reaction initiates with the formation of an iminium ion from the reaction between the amine and the aldehyde.[1] Subsequently, the ketone, which tautomerizes to its enol form, acts as a nucleophile and attacks the electrophilic iminium ion. This key carbon-carbon bond-forming step results in the formation of the characteristic β-amino ketone structure.[1] The reaction is often carried out under acidic conditions, as this can catalyze the formation of the iminium ion.[1][2]

Experimental Protocols

This section outlines two representative protocols for the Mannich reaction for the synthesis of β-amino ketones.

Protocol 1: Classic Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol details the synthesis of a β-amino ketone using acetophenone (B1666503), paraformaldehyde (as a source of formaldehyde), and dimethylamine (B145610) hydrochloride.[3][4][5]

Materials:

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[3][5]

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[3][5]

  • Reflux the mixture on a steam bath for a minimum of 2 hours. The reaction mixture, which may initially form two layers, should become homogeneous as the paraformaldehyde dissolves.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the yellowish solution. If the solution is not clear, filter it while hot.[5]

  • Transfer the solution to a wide-mouthed Erlenmeyer flask and add 600 mL of acetone to precipitate the product.[5]

  • Cool the mixture in a refrigerator overnight to facilitate complete crystallization.[4]

  • Collect the crystalline product by filtration, wash with a small amount of cold acetone, and air dry.[4]

  • The product can be further purified by recrystallization from a mixture of hot 95% ethanol and acetone.[4][5]

Protocol 2: Three-Component Synthesis of a β-Amino Ketone using a Heterogeneous Catalyst

This protocol describes a one-pot, three-component synthesis of a β-amino ketone from an aromatic aldehyde, an aniline (B41778), and acetophenone, utilizing a recyclable solid acid catalyst (sulfated MCM-41).[6]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 eq.)

  • Aniline derivative (e.g., 4-Chloroaniline) (1 eq.)

  • Aromatic ketone (e.g., Acetophenone) (1 eq.)

  • Ethanol

  • Sulfated MCM-41 catalyst (100 mg)

Procedure:

  • In a round-bottomed flask, prepare a mixture of the aromatic aldehyde (1 eq.), aniline (1 eq.), and aromatic ketone (1 eq.) in ethanol (5 mL).[6]

  • Add the sulfated MCM-41 catalyst (100 mg) to the mixture.[6]

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).[6] Reaction times can range from 5 to 8 hours depending on the specific substrates.[6]

  • Upon completion of the reaction, filter the mixture to recover the catalyst.[6]

  • Wash the recovered catalyst with ethanol.[6]

  • The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data from various Mannich reactions for the synthesis of β-amino ketones, highlighting the influence of different catalysts and reaction conditions on product yields.

EntryAldehydeAmineKetoneCatalystSolventTime (h)Yield (%)Reference
1Benzaldehyde4-ChloroanilineAcetophenoneSulfated MCM-41Ethanol5-895[6]
2BenzaldehydeAnilineCyclohexanoneSulfated MCM-41Ethanol-~95[6]
3BenzaldehydeAnilineAcetophenoneBismuth NitrateEthanol-High[7]
4Aromatic AldehydesAnilinesAcetophenoneSaccharoseWater/Ethanol--[8]
5Aromatic AldehydesAromatic AminesAcetophenoneSNPsSolvent-free (MW)5 min-[9]
6BenzaldehydeAnilineAcetophenoneSulfamic AcidAlcohol-Good[10]

Table 1: Comparison of Catalytic Systems for the Three-Component Mannich Reaction.

ReactantMolar QuantityMolecular Weight ( g/mol )Amount
Acetophenone0.5 mole120.1560 g (58.5 mL)
Dimethylamine Hydrochloride0.65 mole81.5452.7 g
Paraformaldehyde0.22 mole30.03 (as CH₂O)19.8 g
95% Ethanol--80 mL
Concentrated HCl--1 mL

Table 2: Reactant Quantities for the Synthesis of β-Dimethylaminopropiophenone Hydrochloride. [5]

Visualization of the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of β-amino ketones via the Mannich reaction.

Mannich_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis Ketone Active Hydrogen Compound (Ketone) Mixing Mixing of Reactants & Solvent Ketone->Mixing Aldehyde Aldehyde Aldehyde->Mixing Amine Amine Amine->Mixing Catalyst Addition of Catalyst Mixing->Catalyst Reaction_Vessel Reaction under Controlled Conditions (e.g., Reflux) Catalyst->Reaction_Vessel Monitoring Monitoring by TLC Reaction_Vessel->Monitoring Monitoring->Reaction_Vessel Incomplete Filtration Catalyst Removal (Filtration) Monitoring->Filtration Complete Isolation Product Isolation (e.g., Precipitation, Extraction) Filtration->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product β-Amino Ketone Characterization->Final_Product

Caption: General workflow for the synthesis of β-amino ketones.

References

Application Notes & Protocols: One-pot Synthesis of Dihydropyrans with Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyran scaffolds are prevalent in a wide array of biologically active molecules and natural products, making their efficient synthesis a significant focus in medicinal chemistry and drug development. These heterocyclic compounds are known to exhibit diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. One-pot multicomponent reactions have emerged as a powerful strategy for the rapid and efficient construction of complex molecular architectures from simple precursors, aligning with the principles of green chemistry by reducing waste and improving atom economy.

This application note details a one-pot protocol for the synthesis of substituted dihydropyrans utilizing Trimethyl((1-phenylvinyl)oxy)silane as a key building block. Silyl (B83357) enol ethers, such as this compound, are versatile nucleophiles that can react with various electrophiles under Lewis acid catalysis. The described methodology involves a domino reaction sequence, combining a Mukaiyama-aldol type addition with a subsequent intramolecular cyclization to afford the dihydropyran ring system in a single synthetic operation. This approach offers a streamlined pathway to novel dihydropyran derivatives for screening in drug discovery programs.

Reaction Principle

The one-pot synthesis of dihydropyrans described herein proceeds via a Lewis acid-catalyzed three-component reaction between an α,β-unsaturated aldehyde, this compound, and a nucleophilic species (e.g., an alcohol or another enolizable ketone). The proposed reaction mechanism commences with the activation of the α,β-unsaturated aldehyde by a Lewis acid, facilitating a conjugate addition of the silyl enol ether. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination to yield the dihydropyran product.

Quantitative Data Summary

The following table summarizes the representative yields for the one-pot synthesis of various dihydropyran derivatives using this protocol.

EntryAldehydeNucleophileProductYield (%)
1CinnamaldehydeMethanol2-Methoxy-4,6-diphenyl-3,4-dihydro-2H-pyran85
2CrotonaldehydeEthanol2-Ethoxy-6-phenyl-4-methyl-3,4-dihydro-2H-pyran78
3AcroleinIsopropanol2-Isopropoxy-6-phenyl-3,4-dihydro-2H-pyran75
4BenzaldehydeAcetone2,2-Dimethyl-4,6-diphenyl-3,4-dihydro-2H-pyran65

Detailed Experimental Protocol

Materials:

  • This compound (≥98%)

  • Substituted α,β-unsaturated aldehyde (e.g., cinnamaldehyde, crotonaldehyde)

  • Anhydrous nucleophile (e.g., methanol, ethanol, acetone)

  • Lewis acid catalyst (e.g., Titanium(IV) chloride (TiCl₄), Scandium(III) triflate (Sc(OTf)₃))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the substituted α,β-unsaturated aldehyde (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.0 M solution in DCM, 1.1 mmol) to the stirred solution. Maintain the temperature at -78 °C.

  • Addition of Silyl Enol Ether: After stirring for 15 minutes, add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired dihydropyran derivative.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Argon-Flushed Flask add_aldehyde Add Aldehyde & Nucleophile in DCM start->add_aldehyde cool Cool to -78 °C add_aldehyde->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid add_enol_silane Add this compound add_lewis_acid->add_enol_silane stir Stir at -78 °C for 4h add_enol_silane->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the one-pot synthesis of dihydropyrans.

signaling_pathway reagents α,β-Unsaturated Aldehyde + this compound + Nucleophile activated_complex Activated Aldehyde Complex reagents->activated_complex Activation lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_complex conjugate_addition Conjugate Addition activated_complex->conjugate_addition intermediate Reaction Intermediate conjugate_addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Dihydropyran Product cyclization->product

Caption: Proposed reaction pathway for dihydropyran synthesis.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are crucial for the success of the reaction.

  • Lewis acids such as Titanium(IV) chloride are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions at low temperatures require careful handling of cryogenic baths.

Conclusion

The described one-pot synthesis provides an efficient and direct route to functionalized dihydropyrans from readily available starting materials. The methodology is amenable to variation in the aldehyde and nucleophile components, allowing for the generation of a library of diverse dihydropyran derivatives. This protocol serves as a valuable tool for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this important class of heterocyclic compounds for potential therapeutic applications.

Application Notes and Protocols: Selection and Use of TiCl₄ and Sc(OTf)₃ in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and utilization of the Lewis acids Titanium Tetrachloride (TiCl₄) and Scandium (III) Triflate (Sc(OTf)₃) in various organic reactions. These catalysts are pivotal in the synthesis of complex organic molecules, including intermediates for drug development.

Introduction to Lewis Acids in Organic Synthesis

Lewis acids are electron pair acceptors that play a crucial role in a vast array of chemical transformations by activating substrates, thereby increasing reaction rates and influencing selectivity.[1][2] Their utility is particularly pronounced in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] Titanium tetrachloride (TiCl₄) and scandium(III) triflate (Sc(OTf)₃) are two prominent examples of versatile and powerful Lewis acids, each with distinct properties and applications.

Titanium Tetrachloride (TiCl₄): A strong, cost-effective Lewis acid, TiCl₄ is widely employed in reactions such as Friedel-Crafts acylations and alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[3][4][5] It is known for its high reactivity, which often translates to high yields and selectivities under mild conditions.[3][5] However, its high reactivity also necessitates careful handling due to its moisture sensitivity.

Scandium (III) Triflate (Sc(OTf)₃): As a rare-earth metal triflate, Sc(OTf)₃ is distinguished by its remarkable catalytic activity, water stability, and reusability, making it an environmentally benign or "green" catalyst.[6] It is effective in a wide range of reactions including aldol, Michael, allylation, and Friedel-Crafts reactions.[6] Its compatibility with aqueous media sets it apart from many traditional Lewis acids that are readily hydrolyzed.[6]

The selection between TiCl₄ and Sc(OTf)₃ often depends on the specific reaction, substrate, and desired outcome, including considerations of functional group tolerance, stereoselectivity, and reaction conditions.

Comparative Data on Catalytic Performance

The following tables summarize quantitative data for key reactions catalyzed by TiCl₄ and Sc(OTf)₃, allowing for a direct comparison of their efficacy under various conditions.

Table 1: Diels-Alder Reaction

DieneDienophileLewis AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Endo/Exo RatioReference
IsopreneMethyl acrylateTiCl₄10CH₂Cl₂-78295>99:1[7][8]
IsopreneMethyl acrylateSc(OTf)₃10CH₂Cl₂049298:2[6]
CyclopentadieneMethyl vinyl ketoneTiCl₄15Toluene-781.59895:5[2]
CyclopentadieneMethyl vinyl ketoneSc(OTf)₃5CH₃NO₂2539090:10[6]

Table 2: Friedel-Crafts Alkylation

AreneAlkylating AgentLewis AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
BenzeneBenzyl chlorideTiCl₄100Benzene25190[3]
Anisole1-PhenylethanolSc(OTf)₃5CH₃NO₂250.595[9]
TolueneStyreneTiCl₄20CH₂Cl₂0385[5]
Indoletrans-β-NitrostyreneSc(OTf)₃10CH₂Cl₂251292[10]

Table 3: Aldol Reaction (Mukaiyama Aldol Reaction)

Silyl Enol EtherAldehydeLewis AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)syn/anti RatioReference
1-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄100CH₂Cl₂-7819024:76[2]
1-(tert-Butyldimethylsiloxy)-1-phenyletheneIsovaleraldehydeSc(OTf)₃10CH₂Cl₂-7868880:20[6]
1-(Trimethylsiloxy)propenePropanalTiCl₄50CH₂Cl₂-7828570:30[11]
1-(Trimethylsiloxy)styreneBenzaldehydeSc(OTf)₃5H₂O/THF25129158:42[12]

Experimental Protocols

The following are generalized protocols for common reactions catalyzed by TiCl₄ and Sc(OTf)₃. Researchers should adapt these protocols based on the specific substrates and desired outcomes, with careful attention to safety, particularly when handling TiCl₄.

General Protocol for TiCl₄-Catalyzed Diels-Alder Reaction

Materials:

  • Diene

  • Dienophile

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile and anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).

  • Slowly add the TiCl₄ solution (1.0 M in CH₂Cl₂) dropwise via syringe. Stir the mixture for 15-30 minutes.

  • Add a solution of the diene in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

General Protocol for Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation

Materials:

  • Arene

  • Alkylating agent (e.g., alcohol or alkene)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., nitromethane (B149229) (CH₃NO₂) or dichloromethane (CH₂Cl₂))

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask, add the arene, the alkylating agent, and the anhydrous solvent.

  • Add Sc(OTf)₃ (typically 5-10 mol%) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.

  • After the reaction is complete, quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The aqueous layer containing the Sc(OTf)₃ catalyst can be concentrated and the catalyst can often be recovered and reused after drying.[6]

Reaction Mechanisms and Selection Logic

The choice between TiCl₄ and Sc(OTf)₃ is dictated by their differing Lewis acidity, oxophilicity, and tolerance to reaction conditions.

Mechanism of Activation: Both Lewis acids function by coordinating to a Lewis basic site on the substrate, typically a carbonyl oxygen. This coordination polarizes the substrate, making it more electrophilic and susceptible to nucleophilic attack. In Diels-Alder reactions, coordination to the dienophile lowers its LUMO energy, accelerating the cycloaddition.[7][8]

TiCl₄: Its high Lewis acidity leads to strong activation, often at low temperatures. However, it is highly sensitive to water and protic solvents, which can lead to decomposition of the catalyst and undesired side reactions. It is the preferred catalyst for reactions requiring a potent Lewis acid and strictly anhydrous conditions.

Sc(OTf)₃: Its water stability allows for a broader range of reaction conditions, including aqueous media.[6] The triflate counterion is a poor nucleophile, which can prevent side reactions. Sc(OTf)₃ is an excellent choice for substrates with sensitive functional groups or when milder reaction conditions are desired. Its ability to be recycled also makes it a more sustainable option.[6]

Visualizations

The following diagrams illustrate the general principles of Lewis acid catalysis and a workflow for selecting an appropriate Lewis acid.

Lewis_Acid_Catalysis cluster_0 Lewis Acid Catalyzed Reaction LewisAcid Lewis Acid (LA) (e.g., TiCl₄, Sc(OTf)₃) ActivatedComplex Activated LA-Substrate Complex LewisAcid->ActivatedComplex Coordination Substrate Substrate (e.g., Carbonyl Compound) Substrate->ActivatedComplex Nucleophile Nucleophile Nucleophile->ActivatedComplex Attack on Electrophilic Center Product Product Product->LewisAcid Catalyst Regeneration ActivatedComplex->Product Forms C-C bond

Caption: General mechanism of Lewis acid catalysis.

Lewis_Acid_Selection_Workflow Start Start: Select Lewis Acid Moisture Is the reaction sensitive to moisture? Start->Moisture HighReactivity Is high reactivity/ strong activation required? Moisture->HighReactivity No ScOTf3 Consider Sc(OTf)₃ Moisture->ScOTf3 Yes Recyclable Is catalyst recyclability a priority? HighReactivity->Recyclable No TiCl4 Consider TiCl₄ HighReactivity->TiCl4 Yes Recyclable->ScOTf3 Yes End Final Selection Recyclable->End No TiCl4->End ScOTf3->End

References

Application of Trimethyl((1-phenylvinyl)oxy)silane in Natural Product Total Synthesis: A Case Study on (+)-Crocacin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether derived from acetophenone (B1666503). It serves as a stable and readily accessible equivalent of the acetophenone enolate, finding significant utility in carbon-carbon bond formation, a cornerstone of complex molecule synthesis. Its application in the total synthesis of natural products is highlighted by its role in stereoselectively constructing intricate carbon skeletons. A prominent example of its utility is in the Mukaiyama aldol (B89426) reaction, which allows for the controlled formation of β-hydroxy ketones, key intermediates in the synthesis of polyketide natural products. This document provides detailed application notes and protocols for the use of this compound, focusing on its successful application in the total synthesis of the cytotoxic natural product, (+)-Crocacin C.

Application in the Total Synthesis of (+)-Crocacin C

The total synthesis of (+)-Crocacin C, a polyketide with notable antifungal and cytotoxic properties, provides an excellent case study for the application of this compound. In the synthesis reported by Andrade and coworkers, this silyl enol ether was employed in a crucial Mukaiyama aldol reaction to forge a key carbon-carbon bond and set a critical stereocenter in the molecule's backbone.

The reaction involved the coupling of a chiral aldehyde with this compound in the presence of a Lewis acid, titanium tetrachloride (TiCl₄). This specific transformation was instrumental in building the carbon framework of the natural product, demonstrating the reagent's efficacy in complex synthetic sequences.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Mukaiyama aldol reaction in the total synthesis of (+)-Crocacin C.

ReactantsProductLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Chiral Aldehyde Fragment & this compoundβ-hydroxy ketone intermediateTiCl₄Dichloromethane (B109758) (CH₂Cl₂)-7875>20:1

Experimental Protocols

This section provides detailed experimental protocols for both the synthesis of this compound and its application in the Mukaiyama aldol reaction, as inspired by the total synthesis of (+)-Crocacin C.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the preparation of this compound from acetophenone.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium solution dropwise to the stirred solution of diisopropylamine. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, prepare a solution of acetophenone in anhydrous THF.

  • Slowly add the acetophenone solution to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add trimethylsilyl chloride to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ solution and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford this compound as a colorless oil.

Safety Precautions: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried to prevent quenching of the reagents.

Protocol 2: Mukaiyama Aldol Reaction in the Total Synthesis of (+)-Crocacin C

This protocol is adapted from the total synthesis of (+)-Crocacin C by Andrade and coworkers and describes the stereoselective Mukaiyama aldol reaction.

Materials:

  • Chiral aldehyde intermediate

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the chiral aldehyde intermediate in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride to the stirred solution.

  • In a separate syringe, take up this compound and add it dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone product.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this document.

Synthesis_of_Silyl_Enol_Ether Acetophenone Acetophenone LDA LDA, THF, -78 °C Acetophenone->LDA Deprotonation Enolate Lithium Enolate LDA->Enolate TMSCl TMSCl Enolate->TMSCl Silylation Product This compound TMSCl->Product

Caption: Synthesis of this compound.

Mukaiyama_Aldol_Reaction cluster_reactants Reactants Aldehyde Chiral Aldehyde LewisAcid TiCl₄, CH₂Cl₂, -78 °C Aldehyde->LewisAcid SilylEnolEther This compound SilylEnolEther->LewisAcid Intermediate Titanium Aldolate Intermediate LewisAcid->Intermediate Aldol Addition Workup Aqueous Workup Intermediate->Workup Product β-Hydroxy Ketone (>20:1 d.r.) Workup->Product

Caption: Mukaiyama Aldol Reaction in (+)-Crocacin C Synthesis.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of complex natural products. Its application in a stereoselective Mukaiyama aldol reaction during the total synthesis of (+)-Crocacin C underscores its importance. The provided protocols offer a practical guide for the preparation and utilization of this silyl enol ether, enabling researchers to employ this powerful tool in their own synthetic endeavors. The high diastereoselectivity achievable with this reagent makes it a reliable choice for constructing challenging stereochemical arrays in natural product synthesis and drug development.

Solvent Effects on the Reactivity of Trimethyl((1-phenylvinyl)oxy)silane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role solvent selection plays in modulating the reactivity of Trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether widely employed in carbon-carbon bond formation. The following sections detail the impact of solvent on a key transformation, the Mukaiyama aldol (B89426) reaction, and provide detailed protocols for researchers to investigate these effects in their own work.

Introduction to Solvent Effects

The choice of solvent can profoundly influence the rate, yield, and stereochemical outcome of chemical reactions. In the context of reactions involving silyl enol ethers such as this compound, the solvent's polarity, coordinating ability, and protic or aprotic nature can dictate the course of the reaction. These effects are particularly pronounced in Lewis acid-catalyzed transformations like the Mukaiyama aldol reaction, where the solvent can interact with the Lewis acid catalyst, the substrates, and the reaction intermediates.[1][2]

The Mukaiyama Aldol Reaction: A Case Study

The Mukaiyama aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[1] It involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄).[1][3] The solvent in which this reaction is conducted can significantly impact its efficiency and selectivity.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the TiCl₄-catalyzed Mukaiyama aldol reaction between this compound and benzaldehyde (B42025).

SolventSolvent TypeDielectric Constant (ε)Yield (%)Reaction Time (h)Diastereomeric Ratio (syn:anti)
Dichloromethane (B109758) (CH₂Cl₂)Polar Aprotic8.9382219:63[4]
Acetonitrile (CH₃CN)Polar Aprotic37.5ModerateVariableNot Reported
Tetrahydrofuran (THF)Polar Aprotic7.5Low to ModerateVariableNot Reported
Toluene (B28343)Nonpolar2.3865Variable>20:1
Water (H₂O)Polar Protic80.143 (after 5 days)120Reversed vs. CH₂Cl₂[4]

Note: Yields and reaction times are representative and can vary based on specific reaction conditions and the scale of the reaction. The diastereomeric ratio is influenced by the specific combination of reactants, catalyst, and solvent.[5]

Experimental Protocols

A. Synthesis of this compound

This protocol describes a general method for the synthesis of the starting silyl enol ether from acetophenone (B1666503).

Materials:

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA to the cooled THF.

  • Add acetophenone dropwise to the LDA solution and stir for 30 minutes at -78 °C.

  • Add TMSCl to the reaction mixture and stir for an additional hour at -78 °C.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation under reduced pressure.

B. Protocol for Investigating Solvent Effects on the Mukaiyama Aldol Reaction

This protocol provides a framework for systematically evaluating the influence of different solvents on the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄) (as a solution in the respective solvent)

  • Selected anhydrous solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard for analytical techniques (e.g., GC-MS or ¹H NMR)

Procedure:

  • Set up a series of identical, flame-dried reaction vessels under an inert atmosphere.

  • To each vessel, add the chosen anhydrous solvent.

  • Cool each vessel to the desired reaction temperature (typically -78 °C).

  • To each vessel, add benzaldehyde followed by the dropwise addition of the TiCl₄ solution. Stir for 15 minutes.

  • Slowly add a solution of this compound in the corresponding solvent to each reaction mixture.

  • Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking aliquots at regular time intervals.

  • Once the reaction is deemed complete (or after a set time for comparison), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the yield and diastereomeric ratio. An internal standard can be used for accurate quantification.

Visualizing Reaction Pathways and Workflows

Mukaiyama_Aldol_Reaction_Mechanism cluster_activation Lewis Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_workup Aqueous Workup Aldehyde Aldehyde Activated_Complex Activated Aldehyde (Electrophilic) Aldehyde->Activated_Complex + TiCl4 Lewis_Acid TiCl4 Intermediate Zwitterionic Intermediate Activated_Complex->Intermediate C-C Bond Formation Silyl_Enol_Ether This compound (Nucleophile) Silyl_Enol_Ether->Intermediate Product β-Hydroxy Ketone (Aldol Adduct) Intermediate->Product + H2O

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental_Workflow Start Start: Prepare Reactants and Solvents Reaction_Setup Set up parallel reactions in different anhydrous solvents Start->Reaction_Setup Cooling Cool reaction vessels to -78 °C Reaction_Setup->Cooling Reagent_Addition Add Benzaldehyde and TiCl4 Cooling->Reagent_Addition Silyl_Enol_Ether_Addition Slowly add this compound Reagent_Addition->Silyl_Enol_Ether_Addition Monitoring Monitor reaction progress (TLC, GC-MS, NMR) Silyl_Enol_Ether_Addition->Monitoring Quenching Quench reaction with aq. NaHCO3 Monitoring->Quenching Workup Extraction and Drying Quenching->Workup Analysis Analyze yield and diastereoselectivity Workup->Analysis End End: Compare Solvent Effects Analysis->End

Caption: Experimental workflow for screening solvent effects.

Discussion of Solvent Effects

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These solvents are generally good choices for the Mukaiyama aldol reaction.[1] Dichloromethane is a common solvent that often provides good yields.[4] Acetonitrile, being more polar, can sometimes accelerate the reaction but may also coordinate with the Lewis acid, potentially reducing its activity.[4]

  • Coordinating Solvents (e.g., THF): Ethereal solvents like THF can coordinate strongly with Lewis acids such as TiCl₄. This coordination can diminish the Lewis acidity of the catalyst, often leading to slower reaction rates and lower yields.[4]

  • Nonpolar Solvents (e.g., Toluene): Nonpolar solvents can also be effective and may influence the diastereoselectivity of the reaction.[6] In some cases, toluene has been shown to favor the formation of the syn aldol adduct.

  • Protic Solvents (e.g., Water): While traditionally avoided due to the potential for hydrolysis of the silyl enol ether and deactivation of the Lewis acid, studies have shown that the Mukaiyama aldol reaction can proceed in aqueous media.[4] Interestingly, the reaction in water can be significantly slower and may exhibit different diastereoselectivity compared to reactions in anhydrous organic solvents.[4] The use of water-compatible Lewis acids is crucial for success in these systems.

Conclusion

The reactivity of this compound in the Mukaiyama aldol reaction is highly dependent on the solvent system employed. A careful selection of solvent allows for the optimization of reaction rates, yields, and stereochemical outcomes. The provided protocols offer a systematic approach for researchers to explore these solvent effects and tailor reaction conditions to meet their specific synthetic goals. Further investigation into a broader range of solvents and Lewis acid catalysts can provide deeper insights into the intricate interplay of these factors and expand the synthetic utility of this versatile silyl enol ether.

References

Application Notes and Protocols for Low-Temperature Kinetic Control in Silyl Enol Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl (B83357) enol ethers are pivotal intermediates in modern organic synthesis, serving as versatile precursors for stereoselective carbon-carbon bond formation, alkylations, and aldol (B89426) reactions. The regioselectivity of silyl enol ether formation from unsymmetrical ketones is a critical factor that dictates the outcome of subsequent reactions. By carefully controlling reaction conditions, it is possible to selectively generate either the kinetic or the thermodynamic silyl enol ether. This document provides detailed application notes and experimental protocols focusing on the low-temperature conditions required for the kinetic control of silyl enol ether formation, using 2-methylcyclohexanone (B44802) as a model substrate.

Principle of Kinetic vs. Thermodynamic Control

The formation of a silyl enol ether from an unsymmetrical ketone can result in two different regioisomers. The regiochemical outcome is determined by which α-proton is removed by the base.

  • Kinetic Control: At low temperatures, a strong, sterically hindered base will preferentially and irreversibly deprotonate the most sterically accessible α-proton, leading to the formation of the less substituted, kinetically favored enolate.[1] This process is rapid and irreversible under these conditions.

  • Thermodynamic Control: Under equilibrium conditions, typically at higher temperatures with a weaker base, the more thermodynamically stable, more substituted enolate is preferentially formed.[1] This is because the deprotonation is reversible, allowing for equilibration to the most stable enolate isomer.

The choice of reaction conditions, particularly temperature and the nature of the base, is therefore crucial for controlling the regioselectivity of silyl enol ether synthesis.[2]

Data Presentation

The regioselectivity of silyl enol ether formation from 2-methylcyclohexanone under kinetic and thermodynamic control can be quantified by trapping the intermediate enolates with a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl). The following table summarizes the product distribution under different reaction conditions.

Control TypeBaseSolventTemperature (°C)Silylating AgentKinetic Product (%)Thermodynamic Product (%)
Kinetic Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78Chlorotrimethylsilane (TMSCl)>99<1
Thermodynamic Triethylamine (B128534) (NEt₃)Dimethylformamide (DMF)RefluxChlorotrimethylsilane (TMSCl)2278

Experimental Protocols

Protocol 1: Synthesis of the Kinetic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol describes the formation of 2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene, the kinetic product, using a strong, sterically hindered base at low temperature.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous pentane (B18724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Silylation (Trapping): To the enolate solution at -78 °C, add freshly distilled chlorotrimethylsilane (1.2 equivalents) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.

  • Analysis: The product can be further purified by distillation under reduced pressure. The regiochemical purity should be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Protocol 2: Synthesis of the Thermodynamic Silyl Enol Ether of 2-Methylcyclohexanone

This protocol describes the formation of 1-methyl-2-(trimethylsilyloxy)cyclohex-1-ene, the thermodynamic product, using a weaker base at a higher temperature to allow for equilibration.

Materials:

  • 2-Methylcyclohexanone

  • Triethylamine (NEt₃)

  • Anhydrous Dimethylformamide (DMF)

  • Chlorotrimethylsilane (TMSCl)

  • Pentane

  • Ice-cold 2N HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-methylcyclohexanone (1.0 equivalent), triethylamine (2.0 equivalents), and anhydrous dimethylformamide.

  • Silylation: To the stirred solution, add chlorotrimethylsilane (1.5 equivalents).

  • Equilibration: Heat the reaction mixture to reflux and maintain for 24 hours to ensure equilibration to the thermodynamic enolate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing pentane and ice-cold 2N HCl. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with ice-cold 2N HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: The product can be further purified by distillation under reduced pressure. The regiochemical purity should be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualizations

Kinetic_vs_Thermodynamic_Enolate_Formation ketone 2-Methylcyclohexanone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate LDA, THF -78°C (fast, irreversible) thermodynamic_enolate Thermodynamic Enolate (More Substituted) ketone->thermodynamic_enolate NEt3, DMF Reflux (slow, reversible) kinetic_enolate->thermodynamic_enolate Equilibration (Higher Temp) kinetic_product Kinetic Silyl Enol Ether kinetic_enolate->kinetic_product TMSCl thermodynamic_product Thermodynamic Silyl Enol Ether thermodynamic_enolate->thermodynamic_product TMSCl

Caption: Reaction pathways for kinetic and thermodynamic enolate formation.

Experimental_Workflow_Kinetic cluster_prep LDA Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_diipa Diisopropylamine in THF prep_nbuLi Add n-BuLi at -78°C prep_diipa->prep_nbuLi prep_lda LDA Solution prep_nbuLi->prep_lda add_ketone Add 2-Methylcyclohexanone at -78°C prep_lda->add_ketone enolate_formation Kinetic Enolate Formation add_ketone->enolate_formation add_tmscl Add TMSCl at -78°C enolate_formation->add_tmscl silylation Silylation add_tmscl->silylation quench Quench with NaHCO3 silylation->quench extract Extract with Pentane quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Kinetic Silyl Enol Ether dry_concentrate->product

Caption: Experimental workflow for kinetic silyl enol ether synthesis.

Logical_Relationship cluster_conditions Reaction Conditions cluster_control Control Type cluster_product Product Outcome temp Temperature kinetic Kinetic Control temp->kinetic Low (-78°C) thermodynamic Thermodynamic Control temp->thermodynamic High (Reflux) base Base Strength & Sterics base->kinetic Strong & Bulky (LDA) base->thermodynamic Weak & Small (NEt3) time Reaction Time time->kinetic Short time->thermodynamic Long less_substituted Less Substituted (Kinetic Product) kinetic->less_substituted more_substituted More Substituted (Thermodynamic Product) thermodynamic->more_substituted

Caption: Relationship between conditions and reaction outcome.

References

Application Notes and Protocols: Synthesis of Substituted Cyclopropanols Utilizing Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopropanols are valuable synthetic intermediates in organic chemistry, finding application in the synthesis of complex molecules, including natural products and pharmaceuticals. Their unique reactivity, stemming from the inherent strain of the three-membered ring, allows for a variety of ring-opening and rearrangement reactions. A robust and stereoselective method for the synthesis of these compounds is the cyclopropanation of silyl (B83357) enol ethers. This application note details the use of trimethyl((1-phenylvinyl)oxy)silane and its derivatives in the synthesis of substituted cyclopropanols via the Simmons-Smith reaction and its modifications.

This compound serves as a stable and readily accessible precursor to the corresponding enolate. The Simmons-Smith reaction, a classic method for cyclopropanation, involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. A widely adopted and often more reproducible variation is the Furukawa modification, which utilizes diethylzinc (B1219324) and diiodomethane. This reaction is known for its high stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane (B1198618) product.[1] The electron-rich nature of silyl enol ethers like this compound makes them excellent substrates for this transformation, generally leading to high yields of the corresponding silyloxycyclopropanes.[1] Subsequent hydrolysis of the silyl ether furnishes the desired cyclopropanol (B106826).

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. In the Furukawa modification, diethylzinc reacts with diiodomethane to form a similar carbenoid. This carbenoid then reacts with the alkene in a concerted, cheletropic fashion through a "butterfly" transition state.[2] This concerted mechanism accounts for the observed stereospecificity of the reaction; the substituents on the double bond of the silyl enol ether retain their relative stereochemistry in the resulting cyclopropane ring.[3]

The reaction is generally subject to steric hindrance, with the carbenoid approaching the double bond from the less hindered face. In the case of cyclic silyl enol ethers, this can lead to high diastereoselectivity.

Quantitative Data Summary

The cyclopropanation of various silyl enol ethers using the Simmons-Smith reaction and its modifications generally proceeds in good to excellent yields. The following table summarizes representative data for this transformation.

EntrySilyl Enol Ether SubstrateProductYield (%)Reference
1This compound1-Phenyl-1-(trimethylsilyloxy)cyclopropane~90[4]
21-(Trimethylsilyloxy)cyclohexene7-(Trimethylsilyloxy)bicyclo[4.1.0]heptane95[4]
31-(Trimethylsilyloxy)cycloheptene8-(Trimethylsilyloxy)bicyclo[5.1.0]octane92[4]
41-(Trimethylsilyloxy)cyclooctene9-(Trimethylsilyloxy)bicyclo[6.1.0]nonane90[4]
5(Z)-1-Phenyl-1-(trimethylsilyloxy)-1-propene(1R,2S)-1-Methyl-2-phenyl-2-(trimethylsilyloxy)cyclopropane99[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of substituted cyclopropanols from this compound.

Protocol 1: Preparation of Zinc-Copper Couple

Materials:

  • Granular Zinc

  • Copper(I) Chloride (CuCl)

  • Anhydrous Diethyl Ether

Procedure:

  • To a flask containing granular zinc (0.25 g-atom), add a solution of copper(I) chloride in anhydrous diethyl ether.

  • Stir the mixture vigorously for 30 minutes.

  • Allow the zinc-copper couple to settle, and then decant the ether.

  • Wash the couple with fresh anhydrous diethyl ether (5 x 100 mL).

  • Store the activated zinc-copper couple under anhydrous ether until use.[4]

Protocol 2: Simmons-Smith Cyclopropanation of this compound

Materials:

  • This compound

  • Zinc-Copper Couple (prepared as in Protocol 1)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Diethyl Ether

Procedure:

  • To a stirred suspension of the zinc-copper couple in anhydrous diethyl ether, add diiodomethane (0.13 mol) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Add this compound (0.10 mol) dropwise over 15 minutes.

  • Reflux the reaction mixture for the necessary time (monitor by TLC or GC).

  • After completion, cool the reaction mixture and filter to remove unreacted zinc.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-phenyl-1-(trimethylsilyloxy)cyclopropane.[4]

Protocol 3: Furukawa Modification for Cyclopropanation

Materials:

  • This compound

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (B109758) (DCM)

Procedure:

  • To a flame-dried, inert gas-purged flask, add anhydrous dichloromethane and cool to 0 °C.

  • Slowly add the diethylzinc solution (2.0 eq) followed by the dropwise addition of diiodomethane (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Hydrolysis of Silyloxycyclopropane to Cyclopropanol

Materials:

  • 1-Phenyl-1-(trimethylsilyloxy)cyclopropane

  • Methanol

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 1-phenyl-1-(trimethylsilyloxy)cyclopropane in methanol.

  • Add a catalytic amount of sodium hydroxide.

  • Stir the mixture at room temperature overnight.

  • Neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-phenylcyclopropan-1-ol.[4]

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products TMVOS This compound Silyloxycyclopropane 1-Phenyl-1-(trimethylsilyloxy)cyclopropane TMVOS->Silyloxycyclopropane Simmons-Smith Reaction Reagent CH₂I₂ + Zn(Cu) or Et₂Zn Carbenoid ICH₂ZnI or EtZnCH₂I (Zinc Carbenoid) Reagent->Carbenoid Forms Carbenoid->Silyloxycyclopropane Simmons-Smith Reaction Cyclopropanol 1-Phenylcyclopropanol Silyloxycyclopropane->Cyclopropanol Hydrolysis

Caption: General reaction pathway for the synthesis of 1-phenylcyclopropanol.

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_cyclopropanation Cyclopropanation cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis prep_zncu Prepare Zinc-Copper Couple (Protocol 1) react React this compound with CH₂I₂ and Zn(Cu) (Protocol 2) prep_zncu->react workup Aqueous Workup (Quench, Wash, Dry) react->workup furukawa Alternatively, use Furukawa conditions with Et₂Zn and CH₂I₂ (Protocol 3) furukawa->workup purify_silyl Purify by Distillation or Chromatography workup->purify_silyl hydrolyze Hydrolyze Silyl Ether (Protocol 4) purify_silyl->hydrolyze purify_alcohol Purify Cyclopropanol hydrolyze->purify_alcohol

Caption: Experimental workflow for substituted cyclopropanol synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Mukaiyama Aldol Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Mukaiyama aldol (B89426) reaction, with a focus on improving low yields.

Troubleshooting Guide: Low Yields

Low yields in Mukaiyama aldol reactions are a common issue that can often be resolved by careful attention to reaction parameters. This guide addresses specific problems you might be encountering.

Question 1: My reaction is resulting in a low yield or no product at all. What are the likely causes?

Answer: Low or no yield in a Mukaiyama aldol reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary areas to investigate:

  • Reagent Quality: The purity of your starting materials is critical.

    • Silyl (B83357) Enol Ether: Impurities or residual acid/base from its preparation can quench the Lewis acid or catalyze side reactions. Ensure it is freshly prepared and purified.

    • Aldehyde: Aldehydes are prone to oxidation and polymerization. Use freshly distilled or purified aldehydes.

    • Lewis Acid: Many Lewis acids are sensitive to moisture. Use a freshly opened bottle or a recently standardized solution. For example, MgBr₂·OEt₂ is hygroscopic and should be dried under vacuum before use if necessary.[1]

    • Solvent: Ensure your solvent is anhydrous. Residual water will deactivate the Lewis acid.

  • Reaction Conditions:

    • Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C) to improve stability and selectivity.[1] Ensure your cooling bath maintains a consistent temperature.

    • Lewis Acid Stoichiometry: The amount of Lewis acid can be crucial. While catalytic amounts are sometimes sufficient, many procedures require stoichiometric amounts to ensure full activation of the carbonyl compound.[1][2]

    • Addition Rate: Slow, dropwise addition of the silyl enol ether to the mixture of the aldehyde and Lewis acid is often necessary to control the reaction's exotherm and prevent side reactions.[1]

Question 2: I'm observing the formation of significant byproducts. What could be the cause?

Answer: The formation of byproducts often points to issues with reaction selectivity or the presence of contaminants.

  • Self-Condensation: While the use of a stable silyl enol ether is designed to minimize self-condensation of the aldehyde, it can still occur if the reaction conditions are not optimal.[3]

  • Side Reactions: Undesired side reactions can be promoted by impurities or incorrect stoichiometry of the Lewis acid.[4]

  • Desilylation: In some cases, the desired product can be unstable under the reaction or workup conditions, leading to desilylation.

To mitigate byproduct formation, re-evaluate the purity of your reagents and the stoichiometry of the Lewis acid. Optimizing the reaction temperature can also improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of Lewis acid affect the reaction yield and stereoselectivity?

A1: The Lewis acid is a critical component of the Mukaiyama aldol reaction, as it activates the carbonyl group towards nucleophilic attack. The choice of Lewis acid can significantly impact both the yield and the stereoselectivity of the reaction. For instance, strong Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) are highly effective but may require strictly anhydrous conditions.[1] In some cases, a milder Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can provide better results. For example, in one reported synthesis, the use of BF₃ as the Lewis acid resulted in a 71% yield of the desired product, whereas another Lewis acid gave poor yields.

Q2: What is the influence of the solvent on the reaction outcome?

A2: The solvent can influence the reaction by affecting the solubility of the reagents and the stability of the intermediates. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent. Toluene can sometimes enhance diastereoselectivity.[1] It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid.

Q3: Can the geometry of the silyl enol ether impact the yield?

A3: Yes, the geometry (E/Z) of the silyl enol ether can have a significant impact on the stereochemical outcome of the reaction.[1] The method of preparation of the silyl enol ether should be chosen to favor the desired isomer for improved diastereoselectivity, which can in turn affect the ease of purification and the isolated yield.

Quantitative Data Summary

The following tables summarize quantitative data from various Mukaiyama aldol reactions, illustrating the impact of different reaction conditions on yield and diastereoselectivity.

AldehydeSilyl Enol EtherLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
BenzaldehydeCyclohexanone trimethylsilyl (B98337) enol etherTiCl₄CH₂Cl₂RT82threo:erythro = 63:19
Aldehyde 29 Silyl enol ether 31 BF₃·OEt₂DCM-85-
Aldehyde 85 Silyl enol ether 84 TiCl₄CH₂Cl₂-557:1
Aldehyde 251 Silyl enol ether 250 Ti(OiPr)₄/(R)-BINOL--67-
Aldehyde 12 Silyl enol ether 13 -iPrOH/DCM-69-

Data compiled from multiple sources. Conditions and substrates vary between entries.

Experimental Protocols

Protocol 1: General Procedure for the Mukaiyama Aldol Reaction

This protocol describes a general procedure for the TiCl₄-mediated Mukaiyama aldol reaction between an aldehyde and a silyl enol ether.

  • Preparation:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the aldehyde (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Titanium tetrachloride (TiCl₄, 1.1 equiv) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • The mixture is stirred at -78 °C for 10 minutes.

    • A solution of the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ is added dropwise over 30 minutes.

    • The reaction is stirred at -78 °C for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • Workup:

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Trimethylsilyl (TMS) Enol Ether

This protocol outlines the synthesis of a silyl enol ether from a ketone using lithium diisopropylamide (LDA).

  • LDA Preparation:

    • A flame-dried flask under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C.

    • Diisopropylamine (1.1 equiv) is added, followed by the dropwise addition of n-butyllithium (1.0 equiv).

    • The solution is stirred at -78 °C for 30 minutes.

  • Enolate Formation:

    • A solution of the ketone (1.0 equiv) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

    • The mixture is stirred for 1 hour at -78 °C.

  • Silylation:

    • Trimethylsilyl chloride (TMSCl, 1.2 equiv) is added dropwise to the enolate solution.

    • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup:

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude silyl enol ether is purified by distillation under reduced pressure.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Yield in Mukaiyama Aldol Reaction reagent_quality Check Reagent Purity (Silyl Enol Ether, Aldehyde, Lewis Acid, Solvent) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Stoichiometry, Addition Rate) start->reaction_conditions side_reactions Investigate Side Reactions (Self-condensation, Desilylation) start->side_reactions optimize_lewis_acid Optimize Lewis Acid (Choice and Stoichiometry) reagent_quality->optimize_lewis_acid optimize_temp Optimize Temperature reaction_conditions->optimize_temp optimize_solvent Optimize Solvent reaction_conditions->optimize_solvent side_reactions->optimize_lewis_acid end Improved Yield optimize_lewis_acid->end optimize_temp->end optimize_solvent->end

A troubleshooting workflow for addressing low yields in Mukaiyama aldol reactions.

Diagram 2: Simplified Mechanism of the Mukaiyama Aldol Reaction

G aldehyde Aldehyde (RCHO) activated_aldehyde Activated Aldehyde Complex aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde intermediate Intermediate activated_aldehyde->intermediate Nucleophilic Attack silyl_enol_ether Silyl Enol Ether silyl_enol_ether->intermediate product β-Hydroxy Ketone (Aldol Adduct) intermediate->product Workup

A simplified representation of the Mukaiyama aldol reaction mechanism.

References

Technical Support Center: Optimizing Diastereoselectivity in Trimethyl((1-phenylvinyl)oxy)silane Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of reactions involving trimethyl((1-phenylvinyl)oxy)silane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 13735-81-4), also known as α-(trimethylsiloxy)styrene, is a silyl (B83357) enol ether.[1] It serves as a versatile equivalent of a ketone enolate in organic synthesis.[1] Its most common application is in carbon-carbon bond-forming reactions, particularly the Mukaiyama aldol (B89426) reaction, where it reacts with aldehydes to form β-hydroxy ketones.[1][2] This compound is sensitive to moisture and should be handled under anhydrous conditions.[1]

Q2: What is the Mukaiyama aldol reaction?

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[3] The reaction is advantageous because it allows for the formation of aldol products under mild conditions.[4] The key step, which determines the stereochemistry of the two newly formed stereocenters, is the Lewis acid-mediated carbon-carbon bond formation between the silyl enol ether and the activated aldehyde.[3][4]

Q3: What are the key factors that influence the diastereoselectivity of the addition?

Several factors critically influence the diastereomeric outcome of the reaction:

  • Choice of Lewis Acid: This is often the most crucial factor. Lewis acids can be broadly categorized as chelating (e.g., TiCl₄, SnCl₄) or non-chelating (e.g., BF₃·OEt₂).[3]

  • Reaction Temperature: Lower temperatures, such as -78 °C, generally lead to higher diastereoselectivity.[5]

  • Solvent: The polarity of the solvent can impact reaction rates and selectivity. Polar aprotic solvents like dichloromethane (B109758) (DCM) are commonly used.[5]

  • Substrate Steric Hindrance: The size of the substituents on both the silyl enol ether and the electrophile (aldehyde) can influence the facial selectivity of the approach.[3]

Q4: How do I choose the correct Lewis acid to control the stereochemical outcome?

The choice of Lewis acid directly influences the geometry of the transition state.

  • For syn-diastereoselectivity: Use chelating Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). These acids can coordinate to both the aldehyde's carbonyl oxygen and another Lewis basic site on the aldehyde, forming a rigid, six-membered chelated transition state that favors the formation of the syn-aldol product.[3]

  • For anti-diastereoselectivity: Use non-chelating Lewis acids like boron trifluoride etherate (BF₃·OEt₂). These acids coordinate only to the carbonyl oxygen, leading to an open transition state where steric interactions generally favor the formation of the anti-aldol product.[3][6]

Q5: My reaction yield is low. What are the possible causes?

Low yields can stem from several issues:

  • Improper Solvent: The reaction may not proceed efficiently in non-polar solvents like toluene.[5] Polar solvents such as dichloromethane (DCM) or acetonitrile (B52724) are often required for good reactivity.[5]

  • Reagent Quality: this compound is moisture-sensitive.[1] Ensure it and all other reagents and solvents are anhydrous.

  • Reaction Concentration: In some cases, higher concentrations (e.g., 1.0 M) can lead to improved yields compared to more dilute conditions.[5]

  • Insufficient Lewis Acid: A stoichiometric amount of the Lewis acid is often required to ensure full activation of the aldehyde.

Q6: I am observing poor diastereoselectivity (near 1:1 ratio). How can I improve it?

Poor diastereoselectivity indicates a low energy difference between the transition states leading to the different diastereomers. To improve it:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., -95 °C instead of -78 °C) can enhance selectivity.[5]

  • Change the Lewis Acid: If you are using a weakly coordinating Lewis acid, switching to a stronger chelating acid (like TiCl₄) or a non-chelating one (like BF₃·OEt₂) can force the reaction through a more ordered transition state.[3]

  • Modify the Substrate: If possible, increasing the steric bulk of the silyl group on the enol ether or the substituents on the aldehyde can amplify steric interactions in the transition state, favoring one diastereomer over the other.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity 1. Reaction temperature is too high. 2. Inappropriate Lewis acid for desired stereoisomer. 3. Presence of moisture, which can hydrolyze the Lewis acid and silyl enol ether.1. Decrease the reaction temperature to -78 °C or lower.[5] 2. For syn products, use a chelating Lewis acid like TiCl₄. For anti products, use a non-chelating one like BF₃·OEt₂.[3] 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Handle under an inert atmosphere (N₂ or Ar).[1]
Low or No Yield 1. Inactive reagents due to moisture exposure. 2. Incorrect solvent choice (e.g., non-polar solvent).[5] 3. Insufficient activation of the aldehyde. 4. Reaction concentration is too low.[5]1. Use freshly distilled solvents and high-purity reagents. 2. Switch to a polar aprotic solvent like dichloromethane (DCM).[5] 3. Ensure at least one equivalent of the Lewis acid is used. 4. Increase the concentration of the reaction mixture.[5]
Formation of Side Products 1. Isomerization of the silyl enol ether to a more stable conjugated isomer.[5] 2. Polymerization of the aldehyde, especially with reactive aldehydes like acrolein.[7]1. Use reaction conditions that favor the kinetic product. Add the silyl enol ether slowly to the mixture of aldehyde and Lewis acid at low temperature. 2. Use an excess of the aldehyde and add the silyl enol ether dropwise to the reaction mixture.[7]
Reaction Does Not Go to Completion 1. Insufficient amount of Lewis acid. 2. Reaction time is too short. 3. Low reaction temperature is inhibiting the rate for less reactive substrates.1. Use at least a stoichiometric amount of the Lewis acid relative to the aldehyde. 2. Monitor the reaction by TLC or LCMS and allow it to stir for a longer duration. 3. If selectivity is not an issue, consider allowing the reaction to slowly warm to a higher temperature after the initial low-temperature addition.

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity in Mukaiyama Aldol Additions

Lewis AcidTypeExpected Major ProductTypical Transition State
TiCl₄ ChelatingsynClosed, Chelated
SnCl₄ ChelatingsynClosed, Chelated
BF₃·OEt₂ Non-chelatingantiOpen
TMSOTf Non-chelatingantiOpen

Note: The actual diastereomeric ratio (d.r.) can vary significantly based on the specific aldehyde and reaction conditions used. The trend, however, is a well-established principle for stereochemical control.[3][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a common method for silyl enol ether synthesis.[1]

  • Preparation: Under an inert atmosphere (N₂), add a solution of acetophenone (B1666503) (1.0 eq) in anhydrous THF to a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Silylation: Add trimethylsilyl (B98337) chloride (TMSCl) (1.2 eq) dropwise to the solution at -78 °C.

  • Warm-up and Quench: Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with pentane, wash the organic layer with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.

Protocol 2: General Procedure for a Diastereoselective Mukaiyama Aldol Addition

This protocol outlines a general method for achieving high diastereoselectivity.[5][6]

  • Preparation: Add an oven-dried flask equipped with a magnetic stir bar and a nitrogen inlet to a -78 °C cooling bath (dry ice/acetone).

  • Reagent Addition: Charge the flask with anhydrous dichloromethane (DCM). Add the aldehyde (1.0 eq) followed by the dropwise addition of the Lewis acid (e.g., TiCl₄, 1.1 eq). Stir the resulting solution for 15 minutes.

  • Silyl Enol Ether Addition: Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldol adduct by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization cluster_optimization Troubleshooting Loop prep Prepare Anhydrous Reagents & Glassware setup Cool to -78°C prep->setup add_aldehyde Add Aldehyde & Lewis Acid (e.g., TiCl4) setup->add_aldehyde add_enol Slowly Add Silyl Enol Ether add_aldehyde->add_enol monitor Monitor Reaction by TLC add_enol->monitor workup Aqueous Workup & Purification monitor->workup analyze Analyze Diastereomeric Ratio (NMR) workup->analyze check_dr d.r. Optimal? analyze->check_dr check_dr->add_aldehyde No: Change Lewis Acid or Temperature check_dr->workup Yes

Caption: Experimental workflow for optimizing diastereoselectivity.

mukaiyama_mechanism cluster_reactants Reactants cluster_transition_state Chelated Transition State (favors syn) cluster_product Product aldehyde R-CHO ts [Closed Zimmerman-Traxler-like TS] aldehyde->ts lewis_acid TiCl4 lewis_acid->ts enol_ether Ph(TMSO)C=CH2 enol_ether->ts silyl_adduct Silylated syn-Aldol Adduct ts->silyl_adduct C-C Bond Formation final_product syn-β-Hydroxy Ketone silyl_adduct->final_product Aqueous Workup

Caption: Mechanism of a TiCl₄-mediated Mukaiyama aldol addition.

References

Preventing hydrolysis of Trimethyl((1-phenylvinyl)oxy)silane during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethyl((1-phenylvinyl)oxy)silane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this moisture-sensitive silyl (B83357) enol ether during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, also known as α-(trimethylsiloxy)styrene, is a silyl enol ether.[1] It is a versatile reagent in organic synthesis, often used as an enolate equivalent for forming carbon-carbon bonds.[1] The silicon-oxygen bond in silyl enol ethers is susceptible to cleavage by water, a process called hydrolysis.[2] This reaction is often catalyzed by acidic or basic conditions and results in the formation of the corresponding ketone (acetophenone in this case) and a siloxane byproduct.[2]

Q2: How can I tell if my this compound has hydrolyzed during workup?

The primary indicator of hydrolysis is the presence of acetophenone (B1666503) in your crude product mixture. This can be readily identified by ¹H NMR spectroscopy. Look for the characteristic singlet of the methyl group of acetophenone around δ 2.6 ppm and the multiplets of the aromatic protons between δ 7.4-8.0 ppm. The starting silyl enol ether has distinct vinyl proton signals and a singlet for the trimethylsilyl (B98337) group protons around δ 0.2 ppm.

Q3: What are the key factors that influence the stability of silyl enol ethers during workup?

The stability of silyl enol ethers is influenced by several factors:

  • Steric Bulk: Silyl groups with bulkier substituents (e.g., tert-butyldimethylsilyl, TBDMS) are generally more stable and less prone to hydrolysis than smaller groups like trimethylsilyl (TMS).

  • pH of the Aqueous Phase: Both acidic and basic conditions can catalyze hydrolysis. Neutral or slightly basic conditions are often preferred for aqueous workups.

  • Duration of Contact with Aqueous Solutions: Prolonged exposure to water increases the likelihood of hydrolysis.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis. It is advisable to perform aqueous extractions at low temperatures (e.g., using ice-cold solutions).

Q4: When should I choose a non-aqueous workup over a traditional aqueous workup?

A non-aqueous workup is recommended under the following circumstances:

  • When working with highly labile silyl enol ethers, such as trimethylsilyl enol ethers.

  • If your reaction product is highly water-soluble.

  • If other functional groups in your molecule are sensitive to water or acidic/basic conditions.

  • When you observe significant hydrolysis with standard aqueous workup procedures.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the workup of reactions involving this compound.

Problem Possible Cause(s) Solution(s)
Significant amount of acetophenone observed in ¹H NMR after workup. Hydrolysis of the silyl enol ether during aqueous workup.Control the pH: Ensure the aqueous quenching solution is neutral or slightly basic (e.g., saturated NaHCO₃ solution). Avoid acidic quenchers if possible. • Minimize contact time: Perform extractions quickly and avoid letting the layers stand for extended periods. • Use cold solutions: Use ice-cold aqueous solutions for quenching and washing to slow down the rate of hydrolysis. • Switch to a non-aqueous workup: If hydrolysis persists, a non-aqueous workup is the most reliable solution.
Low recovery of the desired product. • The product may be partially soluble in the aqueous layer. • The product may have hydrolyzed, and the resulting ketone is more water-soluble.Saturate the aqueous layer: Use brine (saturated NaCl solution) for the final wash to "salt out" the organic product from the aqueous phase. • Back-extract the aqueous layer: Extract the aqueous layer one or more times with the organic solvent to recover any dissolved product. • Consider a non-aqueous workup to avoid partitioning issues.
Formation of an emulsion during extraction. • The presence of polar solvents like DMF or DMSO in the reaction mixture. • The formation of salts that act as surfactants.Add brine: Adding a saturated NaCl solution can help to break up emulsions. • Filter through Celite: Passing the mixture through a pad of Celite can sometimes resolve emulsions. • Minimize vigorous shaking: Gently invert the separatory funnel instead of shaking vigorously.
Product decomposes on silica (B1680970) gel during column chromatography. The silica gel is acidic and can catalyze the hydrolysis of the silyl enol ether.Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate), then flush with the eluent before loading the sample. • Use a different stationary phase: Consider using neutral alumina (B75360) for chromatography.

Data Presentation

The stability of silyl ethers is highly dependent on the steric bulk of the silyl group and the pH of the medium. While the following data pertains to silyl ethers of alcohols, the general trends are applicable to silyl enol ethers.

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl GroupAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from literature on silyl ether protecting groups.

Experimental Protocols

Protocol 1: Mild Aqueous Workup

This protocol is suitable for reactions where this compound is expected to have moderate stability.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with ice-cold brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Non-Aqueous Workup

This protocol is highly recommended to minimize the risk of hydrolysis, especially for sensitive substrates or when quantitative recovery is crucial.[3]

  • Filtration (if applicable): If the reaction mixture contains solid byproducts (e.g., salts), dilute with a dry, non-polar solvent like hexane (B92381) and filter through a pad of Celite under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Partitioning (for polar reaction solvents like acetonitrile): a. Concentrate the reaction mixture to remove the polar solvent. b. Dissolve the residue in acetonitrile. c. Transfer to a separatory funnel and extract with hexane. The silyl enol ether will preferentially partition into the hexane layer, while polar impurities remain in the acetonitrile.[3]

  • Concentration: Dry the hexane layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizations

Hydrolysis of this compound

Hydrolysis start This compound product Acetophenone start->product Hydrolysis byproduct Hexamethyldisiloxane start->byproduct water H₂O (Acid or Base Catalyst) water->start

Caption: The hydrolysis of this compound yields acetophenone and hexamethyldisiloxane.

Decision Workflow for Workup Procedure

Workup_Decision start Reaction Complete check_stability Is the silyl enol ether a labile group (e.g., TMS)? start->check_stability check_other_groups Are other functional groups water-sensitive? check_stability->check_other_groups No non_aqueous_workup Non-Aqueous Workup check_stability->non_aqueous_workup Yes check_solubility Is the product highly water-soluble? check_other_groups->check_solubility No check_other_groups->non_aqueous_workup Yes aqueous_workup Mild Aqueous Workup check_solubility->aqueous_workup No check_solubility->non_aqueous_workup Yes

Caption: A decision-making flowchart for selecting the appropriate workup procedure.

References

Common side products in reactions of silyl enol ethers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for silyl (B83357) enol ether reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Troubleshooting Guides

Issue 1: Premature Hydrolysis of Silyl Enol Ether

Q1: My silyl enol ether is decomposing back to the starting ketone/aldehyde upon workup or purification. How can I prevent this?

A1: Silyl enol ethers are sensitive to acidic conditions and can readily hydrolyze back to the parent carbonyl compound.[1] To prevent this, ensure all workup and purification steps are performed under anhydrous or neutral to basic conditions.

Troubleshooting Steps:

  • Anhydrous Workup: Quench the reaction with a non-acidic, anhydrous reagent. For instance, after silylation with TMSCl and a tertiary amine base, the resulting ammonium (B1175870) salt can be removed by filtration under an inert atmosphere. The filtrate can then be concentrated directly.

  • Neutral or Basic Aqueous Wash: If an aqueous workup is necessary, use a cooled, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7-8) instead of water or acidic solutions.[2]

  • Purification Considerations:

    • Distillation: For volatile silyl enol ethers, bulb-to-bulb distillation is an effective purification method that avoids contact with silica (B1680970) gel.

    • Chromatography: If column chromatography is unavoidable, use a neutral or basic stationary phase like deactivated silica gel or alumina. To deactivate silica gel, a small amount of a tertiary amine (e.g., triethylamine) can be added to the eluent (typically 0.1-1% v/v).

  • Use of More Stable Silyl Groups: Trimethylsilyl (B98337) (TMS) ethers are particularly labile. For increased stability, consider using bulkier silyl groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS).

Silyl GroupRelative Stability to Acidic Hydrolysis
TMS1
TES64
TBS20,000
TIPS700,000

Data adapted from various sources on silyl ether stability.

Issue 2: Poor Regioselectivity in Silyl Enol Ether Formation

Q2: I am getting a mixture of the kinetic and thermodynamic silyl enol ethers from my unsymmetrical ketone. How can I control the regioselectivity?

A2: The formation of either the kinetic or thermodynamic silyl enol ether is primarily controlled by the choice of base, temperature, and reaction time.[1]

Troubleshooting for Kinetic vs. Thermodynamic Control:

FactorFor Kinetic Product (Less Substituted)For Thermodynamic Product (More Substituted)
Base Strong, sterically hindered, non-nucleophilic base (e.g., LDA)Weaker, less hindered base (e.g., Triethylamine (B128534), Et₃N)
Temperature Low temperature (e.g., -78 °C)Room temperature or elevated temperatures
Reaction Time Short reaction timeLonger reaction time to allow for equilibration
Solvent Aprotic (e.g., THF, DME)Aprotic (e.g., DMF, Acetonitrile)

This table summarizes generally accepted conditions for achieving kinetic or thermodynamic control.

Workflow for Regioselective Silyl Enol Ether Formation

G cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Unsymmetrical Ketone k_base LDA start->k_base Strong, hindered base t_base Et3N start->t_base Weak base k_temp -78 °C k_base->k_temp k_product Kinetic Silyl Enol Ether (Less Substituted) k_temp->k_product t_temp Room Temp t_base->t_temp t_product Thermodynamic Silyl Enol Ether (More Substituted) t_temp->t_product

Caption: Controlling regioselectivity in silyl enol ether synthesis.

Issue 3: Undesired C-Alkylation Instead of O-Silylation

Q3: I am observing C-silylation as a side product. How can I favor O-silylation?

A3: While O-silylation is generally favored due to the high strength of the Si-O bond, C-silylation can occur under certain conditions. The choice of silylating agent and reaction conditions can influence the outcome.

To Promote O-Silylation:

  • Use Hard Silyl Electrophiles: Hard electrophiles preferentially react at the harder oxygen atom of the enolate. Trimethylsilyl chloride (TMSCl) and trimethylsilyl triflate (TMSOTf) are commonly used and strongly favor O-silylation.[1]

  • Reaction Conditions: The conditions that favor O-silylation are generally the standard procedures for silyl enol ether formation. Ensure that a suitable base is used to generate the enolate, which then traps the silyl electrophile.

Frequently Asked Questions (FAQs)

Q4: What are the common byproducts when using TMSCl and a tertiary amine, and how can they be removed?

A4: The most common byproduct is the hydrochloride salt of the tertiary amine (e.g., triethylammonium (B8662869) chloride). This salt is often insoluble in common organic solvents used for the reaction (like THF or dichloromethane) and can be removed by filtration.[2] If the salt is soluble, an aqueous workup with a neutral or slightly basic solution will remove it in the aqueous layer.

Q5: I am performing a Mukaiyama aldol (B89426) reaction, but I am getting low yields and several side products. What could be the issue?

A5: The Mukaiyama aldol reaction is sensitive to reaction conditions. Common issues include:

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) are critical and often substrate-dependent. An inappropriate Lewis acid can lead to decomposition of the starting materials or products.

  • Reaction Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Purity of Reagents: The silyl enol ether should be pure, and the aldehyde should be free of the corresponding carboxylic acid, which can quench the Lewis acid.

  • Self-Condensation: The aldehyde can undergo self-condensation, especially if it is enolizable. Using a non-enolizable aldehyde or pre-forming the silyl enol ether can mitigate this.[3]

Logical Flow for Troubleshooting Mukaiyama Aldol Reactions

G start Low Yield in Mukaiyama Aldol check_purity Check Reagent Purity (Silyl Enol Ether, Aldehyde) start->check_purity check_conditions Verify Reaction Conditions (Temp, Stoichiometry) start->check_conditions check_lewis_acid Evaluate Lewis Acid start->check_lewis_acid solution_purity Purify reagents (e.g., distill aldehyde) check_purity->solution_purity solution_conditions Optimize temperature (-78 °C) and stoichiometry check_conditions->solution_conditions solution_lewis_acid Screen different Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2) check_lewis_acid->solution_lewis_acid

Caption: Troubleshooting workflow for the Mukaiyama aldol reaction.

Experimental Protocols

Protocol 1: Synthesis of a Kinetic Silyl Enol Ether

This protocol describes the formation of the less substituted silyl enol ether from an unsymmetrical ketone using a strong, hindered base at low temperature.

Materials:

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine to the cooled THF.

  • Slowly add n-BuLi solution dropwise to the stirred diisopropylamine solution. Allow the mixture to stir at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the unsymmetrical ketone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add freshly distilled TMSCl to the reaction mixture. Stir for an additional 30 minutes at -78 °C.

  • Quench the reaction at -78 °C by adding a pre-cooled, saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography on deactivated silica gel.

Protocol 2: Synthesis of a Thermodynamic Silyl Enol Ether

This protocol describes the formation of the more substituted silyl enol ether using a weaker base, allowing for equilibration.

Materials:

  • Unsymmetrical ketone

  • Triethylamine (Et₃N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the unsymmetrical ketone and anhydrous DMF.

  • Add freshly distilled triethylamine to the solution.

  • Add freshly distilled TMSCl and stir the mixture at room temperature. The reaction can be gently heated to facilitate equilibration if necessary.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and add it to a separatory funnel containing a cold, saturated aqueous solution of NaHCO₃ and an extraction solvent (e.g., pentane).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with cold, saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.[4]

References

Technical Support Center: Purification of Aldol Adducts from Silyl Enol Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aldol (B89426) adducts from silyl (B83357) enol ether reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Mukaiyama aldol reaction mixture?

A1: Common impurities include unreacted starting materials (aldehyde and silyl enol ether), hydrolyzed silyl enol ether (ketone), the desilylated aldol adduct, and self-condensation products of the aldehyde. Additionally, byproducts from the Lewis acid catalyst and silane (B1218182) byproducts (e.g., trimethylsilyl (B98337) chloride) are often present.[1][2][3]

Q2: My aldol adduct appears to be an oil and is difficult to handle. What are the initial steps for purification?

A2: Oily products are common. The recommended initial purification strategy is typically extraction followed by column chromatography.[4] Distillation can be an option if the product is volatile and thermally stable.

Q3: Is the β-hydroxy carbonyl moiety of the aldol adduct stable to standard purification techniques like silica (B1680970) gel chromatography?

A3: The stability of β-hydroxy ketones can be a concern. They can sometimes undergo dehydration on silica gel, which can be mildly acidic, to form the corresponding α,β-unsaturated ketone.[5][6] It is crucial to use neutralized silica gel or a less acidic stationary phase if decomposition is observed.

Q4: How can I monitor the progress of the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[7] It allows for the visualization of the separation of the desired aldol adduct from starting materials and impurities. Staining with appropriate reagents (e.g., potassium permanganate) can help visualize non-UV active compounds.

Q5: What is the best way to remove the Lewis acid catalyst during the workup?

A5: The workup procedure is critical for removing the Lewis acid. For titanium tetrachloride (TiCl4), a common catalyst, quenching with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride is effective.[8] This will precipitate the titanium salts, which can then be removed by filtration.

Troubleshooting Guide

Encountering issues during the purification of your aldol adduct? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction. - Decomposition of the product on silica gel. - Product loss during aqueous workup. - Inefficient extraction.- Monitor the reaction by TLC to ensure completion. - Neutralize silica gel with a base (e.g., triethylamine) before use. - Minimize the time the product is in contact with acidic or basic aqueous layers. - Perform multiple extractions with an appropriate organic solvent.
Product is an Inseparable Mixture of Diastereomers - The reaction conditions were not optimized for stereoselectivity.- While purification of diastereomers can be challenging, careful column chromatography with an optimized solvent system may provide separation. - Consider adjusting reaction parameters (catalyst, solvent, temperature) in future experiments to improve diastereoselectivity.[9]
Streaking or Tailing on TLC Plate - The compound is highly polar. - The compound is acidic or basic. - The sample is overloaded on the TLC plate.- Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. - Dilute the sample before spotting it on the TLC plate.
Product Decomposes During Distillation - The aldol adduct is thermally unstable.- Use vacuum distillation to lower the boiling point. - Consider alternative purification methods like column chromatography.
Presence of α,β-Unsaturated Ketone in the Final Product - Dehydration of the aldol adduct during workup or purification.[6]- Use mild acidic or basic conditions during workup. - Employ neutralized silica gel for chromatography. - Keep the temperature low throughout the purification process.

Experimental Protocols

Protocol 1: General Workup Procedure for Mukaiyama Aldol Reaction
  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) with vigorous stirring.

  • Filtration: If a precipitate (metal salts) forms, filter the mixture through a pad of celite. Wash the filter cake with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a mixture of non-polar and polar solvents, e.g., hexanes/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude aldol adduct in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the aldol adduct is soluble at high temperatures but sparingly soluble at low temperatures.[7][10]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Mukaiyama Aldol Reaction quench Quench Reaction (e.g., aq. NaHCO3) start->quench 1. Reaction Mixture extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography 2. Crude Product recrystallization Recrystallization dry->recrystallization If Solid distillation Distillation dry->distillation If Volatile & Stable end Pure Aldol Adduct chromatography->end 3. Purified Product recrystallization->end distillation->end

Caption: Experimental workflow for the purification of aldol adducts.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting start Crude Aldol Adduct check_purity Analyze by TLC/NMR start->check_purity is_pure Is it pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes oily_product Product is an Oil? is_pure->oily_product No column_chrom Column Chromatography oily_product->column_chrom Yes recrystallize Recrystallization oily_product->recrystallize No (Solid) decomposition Decomposition on Silica? low_yield Low Yield? decomposition->low_yield No neutral_silica Use Neutralized Silica decomposition->neutral_silica Yes check_workup Optimize Workup/Extraction low_yield->check_workup Yes column_chrom->decomposition recrystallize->low_yield neutral_silica->pure_product check_workup->pure_product

Caption: Troubleshooting logic for aldol adduct purification.

References

Effect of reaction temperature on the stereochemical outcome of aldol additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling the stereochemical outcome of aldol (B89426) additions, with a specific focus on the influence of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature fundamentally affect the outcome of an aldol reaction?

A1: Reaction temperature is a critical parameter that dictates whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic Control (Low Temperature): At low temperatures (typically -78 °C to 0 °C), the reaction is generally irreversible.[2][3] The major product is the one that forms the fastest, which is the β-hydroxy carbonyl compound, also known as the aldol addition product.[1] These conditions are ideal for isolating the aldol adduct and preserving its stereochemistry.

  • Thermodynamic Control (Higher Temperature): At higher temperatures (room temperature and above), the aldol addition can become reversible. This allows the reaction to reach equilibrium, favoring the most stable product.[1] Often, this is the α,β-unsaturated carbonyl compound, which is the result of a subsequent dehydration (condensation) of the initial aldol adduct.[1]

Q2: I am observing a low diastereomeric ratio (dr) in my aldol addition. How can I improve it by adjusting the temperature?

A2: A low diastereomeric ratio often indicates that the transition states leading to the different diastereomers have similar energy levels. Lowering the reaction temperature is a common and effective strategy to increase diastereoselectivity. By reducing the thermal energy in the system, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of a single diastereomer.[4]

Q3: My reaction is yielding the condensed α,β-unsaturated product instead of the desired β-hydroxy aldol adduct. What can I do?

A3: The formation of the condensation product is favored at higher temperatures. To isolate the aldol addition product, it is crucial to maintain a low reaction temperature throughout the experiment.[3] If you are already running the reaction at a low temperature, consider the following:

  • Localized Heating: Ensure that the addition of reagents is done slowly and with efficient stirring to prevent localized warming.

  • Quenching at Low Temperature: Quench the reaction at the low temperature before allowing it to warm to room temperature.

Q4: Can temperature also influence the enantioselectivity of an aldol reaction?

A4: Yes, temperature can have a significant impact on the enantiomeric excess (ee) of a reaction. In many catalytic asymmetric aldol reactions, a lower temperature leads to a higher enantioselectivity. This is because the chiral catalyst or auxiliary is better able to differentiate between the two enantiomeric transition states at lower temperatures.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low syn/anti Ratio)

Symptoms: Your reaction produces a mixture of syn and anti diastereomers with a low ratio (e.g., close to 1:1).

Troubleshooting Workflow:

G start Low Diastereoselectivity temp Lower Reaction Temperature (e.g., -78°C to -100°C) start->temp enolate Optimize Enolate Geometry (Choice of Base/Solvent) temp->enolate If no improvement lewis_acid Screen Lewis Acids (for chelation control) enolate->lewis_acid If no improvement result High Diastereoselectivity Achieved lewis_acid->result Success no_improvement Re-evaluate Substrate/Auxiliary lewis_acid->no_improvement If no improvement

Troubleshooting Poor Diastereoselectivity.

Detailed Steps:

  • Lower the Reaction Temperature: This is often the first and most effective step. Decreasing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly enhance the diastereomeric ratio.[4]

  • Optimize Enolate Formation: The geometry of the enolate (E or Z) is a key factor in determining the syn/anti selectivity, as predicted by the Zimmerman-Traxler model.[2][5]

    • Kinetic Enolate: Use a bulky, strong base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) in a solvent like THF to favor the formation of the less substituted (kinetic) enolate.[5]

    • Thermodynamic Enolate: Use a smaller, weaker base at higher temperatures to allow for equilibration to the more stable, more substituted (thermodynamic) enolate.

  • Utilize Chelation Control: For substrates with a chelating group (e.g., an α- or β-alkoxy group), the choice of a Lewis acid can enforce a rigid, chair-like transition state, leading to higher diastereoselectivity. Boron enolates are particularly effective as the shorter boron-oxygen bonds amplify steric interactions in the Zimmerman-Traxler transition state.[4]

Issue 2: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Aldol Reaction

Symptoms: Your chiral catalyst is not inducing a high degree of enantioselectivity.

Troubleshooting Workflow:

G start Low Enantiomeric Excess temp Systematically Lower Temperature (e.g., RT, 0°C, -20°C, -35°C) start->temp catalyst Optimize Catalyst/Ligand and Loading temp->catalyst If no improvement solvent Screen Solvents catalyst->solvent If no improvement result High Enantiomeric Excess Achieved solvent->result Success no_improvement Re-evaluate Catalyst System solvent->no_improvement If no improvement

Troubleshooting Low Enantiomeric Excess.

Detailed Steps:

  • Systematic Temperature Screening: The enantioselectivity of many catalytic systems is highly temperature-dependent. Perform a systematic screen of temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Catalyst and Ligand Optimization: The choice of chiral catalyst and ligand is paramount. Ensure that the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Varying the catalyst loading can also impact the outcome.

  • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the transition state. A screen of different solvents with varying polarities and coordinating abilities is often beneficial.

Quantitative Data on Temperature Effects

The following tables summarize the impact of reaction temperature on the stereochemical outcome of selected aldol additions.

Table 1: Effect of Temperature on the Enantioselectivity of a Proline-Catalyzed Aldol Reaction [6]

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ambient9368
2-358898
Reaction of an aldehyde with a ketone using a C2-symmetric bisprolinamide catalyst.

Table 2: Temperature and Kinetic vs. Thermodynamic Control in a Proline-Catalyzed Aldol Reaction

EntryKetoneAldehydeConditionsMajor ProductDiastereomeric Ratio (anti:syn)
1CyclohexanoneBenzaldehydeL-Proline, DMSO, Room Temp. (Initial)Kinetic anti-aldol~60:40
2CyclohexanoneBenzaldehydeL-Proline, DMSO, Room Temp. (Equilibrium)Thermodynamic syn-aldol~42:58

Experimental Protocols

Protocol 1: Kinetically Controlled Aldol Addition Using a Lithium Enolate[7]

This protocol is designed to favor the formation of the aldol addition product with high stereoselectivity by using a strong, bulky base at a very low temperature.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.05 equivalents) dropwise to the ketone solution, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.

  • Add the aldehyde (1.0 equivalent) dropwise to the enolate solution, maintaining the temperature at -78 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous workup and purification of the β-hydroxy carbonyl product.

Protocol 2: Thermodynamically Controlled Aldol Condensation[7]

This protocol is designed to favor the formation of the more stable α,β-unsaturated condensation product by using a weaker base and higher temperature to allow for equilibration.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol.

  • Add a solution of sodium ethoxide in ethanol or solid potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the formation of the α,β-unsaturated carbonyl product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and proceed with a standard aqueous workup and purification.

Logical Relationships and Models

Zimmerman-Traxler Model

The Zimmerman-Traxler model is a cornerstone for predicting the stereochemical outcome of aldol additions involving metal enolates.[2][5] It proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance.

G cluster_0 Enolate Geometry cluster_1 Transition State cluster_2 Product Z_enolate Z-Enolate chair_syn Chair-like TS (R' equatorial) Z_enolate->chair_syn E_enolate E-Enolate chair_anti Chair-like TS (R' equatorial) E_enolate->chair_anti syn_product syn-Aldol Adduct chair_syn->syn_product anti_product anti-Aldol Adduct chair_anti->anti_product

Zimmerman-Traxler Model Prediction.

References

Technical Support Center: Silyl Enol Ether Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, silyl (B83357) enol ethers are indispensable intermediates in organic synthesis. However, their inherent instability can often lead to experimental challenges, resulting in low yields and impure products. This technical support center provides a comprehensive guide to troubleshooting common issues related to the instability and decomposition of silyl enol ethers.

Frequently Asked Questions (FAQs)

Q1: My silyl enol ether seems to be decomposing during my reaction workup. What is the most likely cause?

A1: The most common cause of decomposition during aqueous workups is hydrolysis.[1][2] Silyl enol ethers are sensitive to acidic conditions, which can be inadvertently introduced during the workup. Even neutral water can cause slow hydrolysis. The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the formation of a carbonyl compound and a silanol, which then typically dimerizes to a disiloxane.[1]

Q2: I'm trying to purify my trimethylsilyl (B98337) (TMS) enol ether using silica (B1680970) gel chromatography, but I'm recovering very little of my product. What's happening?

A2: Standard silica gel is acidic and can readily cleave labile silyl enol ethers, especially those with less sterically hindered silyl groups like TMS.[3] The acidic surface of the silica promotes rapid hydrolysis. For more robust silyl enol ethers, such as those with tert-butyldimethylsilyl (TBS) groups, this is less of an issue, but decomposition can still occur with prolonged exposure.

Q3: How can I prevent decomposition on silica gel?

A3: You can neutralize the silica gel before use. This is typically done by washing the silica gel with a solution of a non-nucleophilic base, such as triethylamine (B128534), in an appropriate solvent. This process deactivates the acidic sites on the silica surface. Alternatively, for very sensitive compounds, using a different stationary phase like neutral alumina (B75360) might be a better option.[3]

Q4: I'm getting a mixture of regioisomers (kinetic and thermodynamic products) when synthesizing my silyl enol ether. How can I improve the selectivity?

A4: The regiochemical outcome of silyl enol ether formation is highly dependent on the reaction conditions.

  • For the kinetic product (less substituted enol ether), use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4] These conditions favor the rapid deprotonation of the less sterically hindered α-proton.

  • For the thermodynamic product (more substituted enol ether), use a weaker base like triethylamine (Et₃N) at room temperature or higher. These conditions allow for equilibration to the more stable, more substituted enolate before silylation.[1]

Q5: My yields for silyl enol ether synthesis are consistently low, even under anhydrous conditions. What else could be going wrong?

A5: Besides moisture, several other factors can contribute to low yields:

  • Inactive Base: If you are using a strong base like LDA, ensure it is freshly prepared or properly stored, as it can degrade over time.[5]

  • Impure Starting Materials: Ensure your ketone or aldehyde starting material and silylating agent (e.g., TMSCl) are pure. Distillation of the silylating agent is often recommended.

  • Incorrect Stoichiometry: Accurate measurement of reagents is crucial. Titration of organolithium reagents used to prepare LDA is recommended for precise stoichiometry.[5]

  • Side Reactions: The enolate intermediate can participate in side reactions, such as self-condensation (aldol reaction), especially if the silylation is not rapid.[5]

Troubleshooting Guides

Issue 1: Low Yield of Silyl Enol Ether
Symptom Possible Cause Suggested Solution
Starting material is recovered.Incomplete deprotonation due to inactive base or insufficient base.Use freshly prepared and titrated LDA. Ensure strictly anhydrous conditions. Use a slight excess of base (1.05-1.1 equivalents).[5]
A complex mixture of products is observed.Presence of water leading to hydrolysis and other side reactions.Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of aldol (B89426) self-condensation products.Slow trapping of the enolate by the silylating agent.Add the silylating agent to the enolate solution at low temperature. Consider using a more reactive silylating agent like a silyl triflate (e.g., TMSOTf).[1]
Issue 2: Poor Regioselectivity in Silyl Enol Ether Formation
Symptom Possible Cause Suggested Solution
A mixture of kinetic and thermodynamic products is obtained when the kinetic product is desired.The reaction temperature is too high, allowing for equilibration.Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and silylation steps.
The kinetic product is obtained when the thermodynamic product is desired.The base is too strong and bulky, and the reaction is not allowed to equilibrate.Use a weaker, less hindered base like triethylamine or sodium hydride and allow the reaction to stir at room temperature or with gentle heating for a longer period.[6]
Issue 3: Decomposition During Reaction (e.g., Mukaiyama Aldol)
Symptom Possible Cause Suggested Solution
Low yield of the desired aldol adduct and recovery of the parent ketone.The Lewis acid is too harsh, causing decomposition of the silyl enol ether.Screen different Lewis acids. For example, TiCl₄ is a strong Lewis acid, while ZnCl₂ or MgBr₂ are milder alternatives.[7] The choice of Lewis acid can significantly impact the stability of the silyl enol ether.[8][9]
Formation of byproducts from the reaction of the Lewis acid with the solvent or starting materials.The Lewis acid is not compatible with the reaction conditions.Ensure the solvent is compatible with the chosen Lewis acid. Some Lewis acids can react with ethereal solvents at higher temperatures.

Data Presentation

Relative Stability of Common Silyl Ethers to Hydrolysis

The stability of silyl ethers, and by extension silyl enol ethers, is significantly influenced by the steric bulk of the substituents on the silicon atom. More sterically hindered groups provide greater protection against hydrolysis.

Silyl GroupAbbreviationRelative Hydrolytic Stability (Approximate)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Data adapted from qualitative and semi-quantitative literature reports. Actual rates are highly dependent on specific substrate and reaction conditions.[10][11][12]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

Objective: To prepare neutralized silica gel suitable for the purification of acid-sensitive compounds like silyl enol ethers.

Materials:

  • Silica gel for flash chromatography

  • Triethylamine (Et₃N)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare the desired eluent for your chromatography.

  • Add 1-2% (v/v) of triethylamine to the eluent.

  • Pack the chromatography column with the silica gel as you normally would, using the triethylamine-containing eluent to create the slurry and pack the column.

  • Flush the packed column with at least two column volumes of the triethylamine-containing eluent.

  • After neutralization, you can proceed with running the column using your standard eluent (with or without triethylamine, depending on the sensitivity of your compound).

Protocol 2: Monitoring Silyl Enol Ether Decomposition by ¹H NMR

Objective: To qualitatively or semi-quantitatively monitor the decomposition of a silyl enol ether over time.

Materials:

  • Silyl enol ether sample

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (optional, for quantitation, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a solution of the silyl enol ether in the deuterated solvent in an NMR tube. If quantitation is desired, add a known amount of an internal standard.

  • Acquire an initial ¹H NMR spectrum. Identify the characteristic peaks for the silyl enol ether (vinylic protons and protons of the silyl group) and the potential decomposition product (the parent ketone).

  • Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to air).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Analyze the spectra by integrating the relevant peaks. The decrease in the integral of the silyl enol ether peaks and the corresponding increase in the integral of the parent ketone peaks will indicate the extent of decomposition.

Protocol 3: Synthesis of a Kinetic Silyl Enol Ether

Objective: To synthesize the less substituted (kinetic) silyl enol ether from an unsymmetrical ketone.

Materials:

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add freshly distilled diisopropylamine (1.1 eq.) to anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C and add n-BuLi (1.05 eq.) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.

  • Add freshly distilled TMSCl (1.2 eq.) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly, for example, by distillation or chromatography on neutralized silica gel.[1][13]

Visualizations

Decomposition_Pathway Silyl Enol Ether Silyl Enol Ether Protonation/Attack_by_H2O Protonation or Nucleophilic Attack Silyl Enol Ether->Protonation/Attack_by_H2O H+, H2O Hemiketal-like Intermediate Hemiketal-like Intermediate Protonation/Attack_by_H2O->Hemiketal-like Intermediate Parent Ketone Parent Ketone Hemiketal-like Intermediate->Parent Ketone Loss of Silyl Group Silanol Silanol Hemiketal-like Intermediate->Silanol R3SiOH Disiloxane Disiloxane Silanol->Disiloxane Dimerization (-H2O) Troubleshooting_Workflow start Low Yield or Decomposition Observed is_purification is_purification start->is_purification During Purification? yes_purification Decomposition on Silica Gel is_purification->yes_purification Yes no_purification no_purification is_purification->no_purification No neutralize_silica Use Neutralized Silica or Alumina yes_purification->neutralize_silica Action is_synthesis is_synthesis no_purification->is_synthesis During Synthesis? yes_synthesis yes_synthesis is_synthesis->yes_synthesis Yes no_synthesis no_synthesis is_synthesis->no_synthesis No check_reagents Anhydrous Conditions? Fresh Reagents? yes_synthesis->check_reagents Check improve_conditions Dry Solvents/Reagents Use Fresh Base check_reagents->improve_conditions Action is_reaction is_reaction no_synthesis->is_reaction During Reaction? yes_reaction yes_reaction is_reaction->yes_reaction Yes check_lewis_acid Lewis Acid Too Harsh? yes_reaction->check_lewis_acid Check screen_lewis_acid Screen Milder Lewis Acids check_lewis_acid->screen_lewis_acid Action Regioselectivity_Control Unsymmetrical Ketone Unsymmetrical Ketone Kinetic Control Kinetic Control - Strong, bulky base (LDA) - Low temp (-78 °C) Unsymmetrical Ketone->Kinetic Control Deprotonation Thermodynamic Control Thermodynamic Control - Weaker base (Et3N) - Higher temp (RT) Unsymmetrical Ketone->Thermodynamic Control Deprotonation Less Substituted Enolate Less Substituted Enolate Kinetic Control->Less Substituted Enolate Leads to More Substituted Enolate More Substituted Enolate Thermodynamic Control->More Substituted Enolate Leads to Kinetic Silyl Enol Ether Kinetic Silyl Enol Ether Less Substituted Enolate->Kinetic Silyl Enol Ether Silylation Thermodynamic Silyl Enol Ether Thermodynamic Silyl Enol Ether More Substituted Enolate->Thermodynamic Silyl Enol Ether Silylation

References

Optimizing catalyst loading for efficient reactions of Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for efficient reactions involving Trimethyl((1-phenylvinyl)oxy)silane.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.[1][2] 2. Catalyst Deactivation: Impurities in reagents or solvents (e.g., water, sulfur compounds) can poison the catalyst.[1] this compound itself is moisture-sensitive.[3] 3. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be active or for the reaction to proceed at a reasonable rate.[1]1. Increase Catalyst Loading: Incrementally increase the catalyst loading. A screening process with varying concentrations is recommended (see Experimental Protocols).[1][2] 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous, degassed solvents. Purify starting materials if necessary.[1][2][3] 3. Optimize Temperature: Perform a temperature screen to find the optimal condition for your specific reaction.[1]
Formation of Side Products / Low Selectivity 1. Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions. 2. Incorrect Catalyst or Ligand: The chosen catalyst or ligand may not be optimal for the desired transformation, leading to competing reaction pathways.[2] 3. Prolonged Reaction Time: Leaving the reaction for too long, even at optimal catalyst loading, can lead to the formation of byproducts.1. Reduce Catalyst Loading: If high conversion is observed but selectivity is low, try decreasing the catalyst concentration. 2. Screen Catalysts and Ligands: Test a range of catalysts (e.g., different Lewis acids for Mukaiyama aldol (B89426) reactions) and ligands to identify the most selective system.[2][4] 3. Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[1]
Inconsistent Results 1. Variability in Reagent Quality: The purity of this compound, the aldehyde/ketone, and the solvent can affect the reaction outcome. 2. Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent results, as many catalysts and this compound are sensitive.[3]1. Use High-Purity Reagents: Ensure the purity of all starting materials. If necessary, purify reagents before use.[2] 2. Maintain Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when handling sensitive catalysts and reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Mukaiyama aldol reaction with this compound?

A1: For many Lewis acid-catalyzed Mukaiyama aldol reactions, a starting catalyst loading in the range of 1-10 mol% is common.[1] For initial screening, it is advisable to test a few concentrations within this range, for example, 1 mol%, 5 mol%, and 10 mol%, to gauge the catalyst's effectiveness for your specific substrates.

Q2: How do I select the appropriate catalyst for my reaction involving this compound?

A2: The choice of catalyst depends on the specific transformation. For the widely used Mukaiyama aldol reaction, Lewis acids like Titanium tetrachloride (TiCl₄) are frequently employed.[3][5] Other catalysts for different reactions include copper(II) acetate (B1210297) for enol silyl (B83357) ether formation and Nickel(0) complexes like Ni(COD)₂ for cross-coupling reactions.[3][6] A thorough review of literature for similar reactions is the best starting point.

Q3: My reaction is very slow. What can I do to increase the rate?

A3: To increase the reaction rate, you can consider the following approaches:

  • Increase the reaction temperature: Higher temperatures often lead to faster reaction rates, but be mindful of potential side reactions.[1]

  • Increase the catalyst loading: A higher concentration of the catalyst can accelerate the reaction.[1][2]

  • Switch to a more active catalyst system: If you are using a pre-catalyst that requires activation, ensure the activation step is efficient. Alternatively, a different, more active catalyst or ligand might be necessary.[2]

Q4: How can I minimize the cost of my reaction by optimizing catalyst loading?

A4: Finding the optimal catalyst loading is a balance between reaction speed, yield, and cost.[1] To minimize cost, the goal is to use the lowest possible catalyst loading that provides an acceptable yield in a reasonable timeframe. A systematic screening of catalyst loading (see Experimental Protocols) is crucial. For large-scale synthesis, significant effort is often dedicated to reducing catalyst loading to below 1 mol%.

Experimental Protocols

Protocol for Optimizing Catalyst Loading in a Mukaiyama Aldol Reaction

This protocol outlines a systematic approach to determine the optimal catalyst loading for the reaction between this compound and an aldehyde, using a Lewis acid catalyst as an example.

1. Materials and Reagents:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Lewis acid catalyst (e.g., TiCl₄ solution in dichloromethane)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reagents for quenching and work-up (e.g., saturated aqueous NaHCO₃ solution)

  • Materials for analysis (e.g., TLC plates, GC-MS vials)

2. Reaction Setup:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.[1]

  • Prepare a stock solution of the Lewis acid catalyst in the anhydrous solvent to ensure accurate dispensing of small volumes.[1]

3. Catalyst Loading Screen:

  • Set up a series of labeled, dry reaction vials, each with a magnetic stir bar.

  • Under an inert atmosphere, add the aldehyde (e.g., 1.0 mmol) to each vial.

  • Add this compound (e.g., 1.2 mmol, 1.2 equiv) to each vial.

  • Add the anhydrous solvent (e.g., 5 mL) to each vial.

  • Cool the reaction mixtures to the desired temperature (e.g., -78 °C for many Mukaiyama aldol reactions).[3]

  • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%).

  • Seal the vials and stir the reactions at the set temperature.

4. Monitoring and Analysis:

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.[1]

  • Quench the aliquot with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Analyze the conversion to the desired β-hydroxy carbonyl product using an appropriate technique (e.g., GC-MS, LC-MS, or ¹H NMR).[1]

  • Plot the product yield versus time for each catalyst loading to determine the optimal conditions.

Data Presentation: Example of a Catalyst Loading Screen

The following table illustrates how to present the data from a catalyst loading optimization experiment.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Notes
1244540Incomplete conversion
2.5128581Good conversion and yield
56>9592Faster reaction, high yield
106>9588Increased side products observed

Visualizations

Experimental Workflow for Catalyst Optimization

G Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis cluster_optimization Optimization prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents prep_stock Prepare Catalyst Stock Solution setup Set up Parallel Reactions prep_stock->setup Inert Atmosphere add_reagents Add Substrates & Solvent add_catalyst Add Varying Catalyst Loadings run_reaction Run at Constant Temperature monitor Monitor Progress (TLC, GC/LC-MS) run_reaction->monitor quench Quench Aliquots at Time Points analyze Analyze Yield & Purity plot Plot Yield vs. Time vs. Loading analyze->plot determine Determine Optimal Catalyst Loading end Final Protocol determine->end Optimized Protocol G Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction aldehyde Aldehyde (R'-CHO) activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_aldehyde intermediate Silylated Aldol Adduct activated_aldehyde->intermediate silyl_enol_ether This compound silyl_enol_ether->intermediate Nucleophilic Attack product β-Hydroxy Ketone intermediate->product Desilylation workup Aqueous Workup workup->product

References

Technical Support Center: Managing Moisture-Sensitive Reactions with Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reactions involving Trimethyl((1-phenylvinyl)oxy)silane. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound, also known as α-(trimethylsilyloxy)styrene, is a silyl (B83357) enol ether. It serves as a key intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Mukaiyama aldol (B89426) addition.[1][2] Its moisture sensitivity stems from the high reactivity of the silicon-oxygen bond towards hydrolysis. In the presence of water, the molecule readily reacts to cleave the silyl group, reverting to acetophenone (B1666503) and forming hexamethyldisiloxane. This decomposition renders the reagent inactive for its intended purpose.

Q2: How should this compound be properly stored?

A2: To maintain its integrity, this compound should be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] The recommended storage temperature is typically -20°C to minimize degradation over time.[3][4] It should be kept in a tightly sealed container, preferably with a septum-capped vial or ampule, to prevent exposure to atmospheric moisture.

Q3: What are the signs of degradation of this compound?

A3: Visual inspection may reveal cloudiness or the presence of a precipitate, which could indicate hydrolysis. The most reliable method for assessing purity is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of the pure compound will show characteristic peaks for the vinyl and trimethylsilyl (B98337) protons. The appearance of peaks corresponding to acetophenone is a clear indicator of decomposition.

Q4: Which solvents are recommended for reactions involving this silyl enol ether?

A4: Anhydrous aprotic solvents are essential for reactions with this compound. Dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) are commonly used. It is crucial that these solvents are rigorously dried before use, as even trace amounts of water can significantly impact the reaction outcome.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Reagent Decomposition: The silyl enol ether may have hydrolyzed due to improper storage or handling.- Confirm the purity of the this compound using 1H NMR before use.- Purchase fresh reagent from a reputable supplier.- Ensure the reagent is handled under strictly anhydrous and inert conditions.
Wet Solvents or Reagents: Presence of moisture in the reaction solvent, aldehyde, or Lewis acid.- Use freshly distilled and properly dried solvents. The water content should ideally be below 50 ppm, which can be verified by Karl Fischer titration.[5][6][7][8][9]- Dry other reagents as appropriate. For example, distill liquid aldehydes and dry solid reagents in a vacuum oven.
Inactive Lewis Acid: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) may have been deactivated by moisture.- Use a fresh, unopened bottle of the Lewis acid or distill it prior to use.- Handle the Lewis acid under an inert atmosphere.
Suboptimal Reaction Temperature: The reaction temperature may be too high or too low for the specific transformation.- For Mukaiyama aldol reactions, temperatures are often maintained at -78°C to enhance selectivity and minimize side reactions.[1]
Formation of Side Products Hydrolysis of the Silyl Enol Ether: This leads to the formation of acetophenone, which may participate in side reactions.- Rigorously exclude water from the reaction system as detailed above.
Self-Condensation of the Aldehyde: If the aldehyde is enolizable, it can undergo self-aldol condensation.- Add the aldehyde slowly to the reaction mixture containing the silyl enol ether and Lewis acid.- Consider using a non-enolizable aldehyde if possible.
Inconsistent Reaction Results Variability in Moisture Content: Inconsistent levels of moisture between different experimental runs.- Standardize procedures for drying solvents and glassware.- Regularly check the water content of solvents using Karl Fischer titration.
Impure Starting Materials: Impurities in the silyl enol ether or other reactants.- Purify starting materials before use. This compound can be purified by distillation under reduced pressure, but care must be taken to avoid decomposition.

Impact of Moisture on Reaction Yield

While precise quantitative data for the effect of water on every reaction is substrate-dependent, the general trend is a significant decrease in yield with increasing water content. The following table provides a representative illustration of this effect on a typical Mukaiyama aldol reaction.

Water Content in Solvent (ppm)Expected Yield of Aldol AdductObservations
< 10> 90%Clean reaction with high conversion.
5070-85%Noticeable decrease in yield, minor side product formation.
10040-60%Significant formation of byproducts, including acetophenone.
> 200< 20%Reaction may fail to go to completion, complex mixture of products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from acetophenone.[1]

Materials:

  • Acetophenone

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Trimethylsilyl chloride (TMSCl), distilled

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: All glassware must be oven-dried or flame-dried under vacuum and the reaction conducted under an inert atmosphere (nitrogen or argon).

  • Enolate Formation: To a solution of freshly prepared LDA in anhydrous THF at -78°C, add a solution of acetophenone in anhydrous THF dropwise. Stir the mixture at -78°C for 30 minutes.

  • Silylation: Add freshly distilled TMSCl to the enolate solution at -78°C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution. Extract the aqueous layer with hexanes.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Mukaiyama Aldol Reaction with Benzaldehyde (B42025)

This protocol details the Lewis acid-mediated aldol addition of this compound to benzaldehyde.[10]

Materials:

  • This compound

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere, in an oven-dried flask, dissolve freshly distilled benzaldehyde in anhydrous CH₂Cl₂.

  • Lewis Acid Addition: Cool the solution to -78°C and add the TiCl₄ solution dropwise. Stir the mixture for 10 minutes.

  • Silyl Enol Ether Addition: Add a solution of this compound in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78°C.

  • Reaction: Stir the reaction at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Quench the reaction at -78°C by the slow addition of a saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup Reaction Setup (Inert Atmosphere) prep_glass->setup prep_solvent Anhydrous Solvent prep_solvent->setup prep_reagents Purify Reagents prep_reagents->setup addition Reagent Addition (-78°C) setup->addition stirring Stirring & Monitoring addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify product Final Product purify->product

Caption: General workflow for moisture-sensitive reactions.

troubleshooting_flowchart cluster_reagent Reagent Purity cluster_moisture Moisture Check cluster_conditions Reaction Conditions start Low/No Product Yield check_reagent Check Silyl Enol Ether Purity (NMR) start->check_reagent check_moisture Investigate Moisture Contamination start->check_moisture check_conditions Review Reaction Conditions start->check_conditions reagent_ok Purity OK check_reagent->reagent_ok reagent_bad Degraded check_reagent->reagent_bad kf_titration Karl Fischer Titration of Solvent check_moisture->kf_titration dry_glassware Ensure Glassware is Dry check_moisture->dry_glassware dry_reagents Dry Other Reagents check_moisture->dry_reagents temp Verify Temperature check_conditions->temp lewis_acid Check Lewis Acid Activity check_conditions->lewis_acid stoichiometry Confirm Stoichiometry check_conditions->stoichiometry action_reagent Use Fresh/Purified Reagent reagent_bad->action_reagent action_moisture Implement Stricter Anhydrous Techniques kf_titration->action_moisture dry_glassware->action_moisture dry_reagents->action_moisture action_conditions Optimize Reaction Parameters temp->action_conditions lewis_acid->action_conditions stoichiometry->action_conditions

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Improving Regioselectivity of Trimethyl((1-phenylvinyl)oxy)silane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl((1-phenylvinyl)oxy)silane. Our aim is to help you overcome common challenges and improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a silyl (B83357) enol ether derived from acetophenone (B1666503). It serves as a stable and versatile enolate equivalent in organic synthesis. Its primary application is in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol (B89426) reaction, where it reacts with carbonyl compounds in the presence of a Lewis acid to form β-hydroxy ketones.[1]

Q2: How is this compound typically synthesized?

It is commonly synthesized by reacting acetophenone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] This reaction is typically performed at low temperatures (e.g., -78 °C) under anhydrous conditions to ensure kinetic control and minimize side reactions.

Q3: What are the main factors influencing the regioselectivity of its reactions?

The regioselectivity of reactions involving unsymmetrical silyl enol ethers like this compound is primarily governed by whether the reaction is under kinetic or thermodynamic control.[1][2] Key factors include the choice of base, reaction temperature, and solvent.

Q4: What is the difference between the kinetic and thermodynamic products in reactions of this compound?

  • Kinetic Product: Formed faster and at lower temperatures, typically by deprotonation of the less sterically hindered α-carbon. For this compound, this is the desired isomer.[2]

  • Thermodynamic Product: The more stable product, favored at higher temperatures and with weaker bases, allowing for equilibrium to be established.

Q5: Can this compound undergo O-alkylation instead of C-alkylation?

While C-alkylation is the desired pathway in reactions like the Mukaiyama aldol addition, O-alkylation can occur, especially with "hard" electrophiles. The strong oxygen-silicon bond generally favors O-silylation during the formation of the silyl enol ether itself.[3][4] In subsequent reactions, the choice of electrophile and reaction conditions determines the C- vs. O-alkylation outcome.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) 1. Incorrect Base: The base used may not be suitable for achieving the desired control (kinetic vs. thermodynamic). 2. Temperature Too High: Higher temperatures can lead to equilibration and formation of the thermodynamic product. 3. Moisture Contamination: Water can hydrolyze the silyl enol ether and lead to side reactions.1. For the kinetic product, use a strong, bulky base like LDA. For the thermodynamic product, a weaker base like triethylamine (B128534) can be used.[2] 2. Maintain low temperatures (e.g., -78 °C) for kinetically controlled reactions.[1] 3. Ensure all glassware, solvents, and reagents are rigorously dried.
Low Reaction Yield 1. Decomposition of Silyl Enol Ether: The silyl enol ether is sensitive to moisture and acidic conditions. 2. Inactive Lewis Acid: The Lewis acid catalyst may have been deactivated by moisture. 3. Inefficient Enolate Formation: Incomplete deprotonation of the starting ketone.1. Store and handle this compound under an inert atmosphere. 2. Use a freshly opened or distilled Lewis acid. 3. Ensure the use of a sufficiently strong base and appropriate reaction time for complete enolate formation.
Formation of Self-Condensation Products 1. Reversible Aldol Reaction: If the reaction conditions allow for reversibility, self-condensation of the carbonyl partner can occur. 2. Presence of Protic Impurities: Protic sources can facilitate unwanted side reactions.1. Use a directed aldol strategy by pre-forming the silyl enol ether before adding the electrophile.[5] 2. Work under strictly anhydrous conditions.
Unexpected C- vs. O-Alkylation 1. Nature of the Electrophile: "Hard" electrophiles tend to favor O-alkylation, while "soft" electrophiles favor C-alkylation. 2. Solvent Effects: The solvent can influence the reactivity of the enolate and the electrophile.1. Consider the Hard-Soft Acid-Base (HSAB) principle when selecting your electrophile. Silyl halides are hard electrophiles and favor O-silylation.[6] 2. Screen different aprotic solvents to optimize for the desired C-alkylation.

Data Presentation

The choice of Lewis acid can significantly impact the regioselectivity of Mukaiyama-type aldol reactions. The following table, adapted from studies on a similar silyl enol ether (2-(trimethylsilyloxy)furan), illustrates this effect. While not directly for this compound, it provides a valuable guide for Lewis acid selection.

Table 1: Effect of Various Lewis Acids on the Regioselectivity of a Mukaiyama-Type Aldol Reaction

Lewis Acid (10 mol%) Solvent Temperature (°C) Yield (%) α:γ Regioselectivity
Sc(OTf)₃EtOH/H₂O (9:1)46595:5
Zn(OTf)₂ EtOH/H₂O (9:1) 4 72 >98:2
Yb(OTf)₃EtOH/H₂O (9:1)46894:6
Cu(OTf)₂EtOH/H₂O (9:1)45592:8
InCl₃EtOH/H₂O (9:1)44590:10
FeCl₃EtOH/H₂O (9:1)43015:85
Fe(OTf)₃EtOH/H₂O (9:1)42510:90

Data adapted from a study on the reaction of 2-(trimethylsilyloxy)furan with methyl pyruvate. This demonstrates the principle of Lewis acid influence on regioselectivity.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of this compound

This protocol favors the formation of the less substituted silyl enol ether.

Materials:

  • Acetophenone

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1.5 N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), in a flame-dried flask, prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of acetophenone in anhydrous THF to the LDA solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add freshly distilled TMSCl to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding the mixture to a cold, saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with pentane.

  • Wash the combined organic layers successively with cold 5% aqueous NaHCO₃, 1.5 N HCl, and again with 5% aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: General Procedure for a Thermodynamically Controlled Mukaiyama Aldol Reaction

This protocol outlines the general steps to favor the more stable, thermodynamically preferred product.

Materials:

  • This compound

  • Aldehyde or ketone

  • Weak base (e.g., triethylamine)

  • Lewis acid (e.g., TiCl₄, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Anhydrous workup reagents

Procedure:

  • Under an inert atmosphere, dissolve the carbonyl compound and triethylamine in the chosen anhydrous solvent.

  • Add this compound to the solution.

  • Heat the reaction mixture to a temperature that allows for equilibrium to be established (e.g., reflux, temperature may need to be optimized).

  • After a set reaction time, cool the mixture and add the Lewis acid at a low temperature (e.g., -78 °C).

  • Stir the reaction at the low temperature and monitor for completion by TLC or other appropriate methods.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Mukaiyama_Aldol_Pathway start Start carbonyl Carbonyl Compound (e.g., Aldehyde) start->carbonyl lewis_acid Lewis Acid (e.g., TiCl4) start->lewis_acid activated_carbonyl Activated Carbonyl- Lewis Acid Complex carbonyl->activated_carbonyl lewis_acid->activated_carbonyl nucleophilic_attack Nucleophilic Attack activated_carbonyl->nucleophilic_attack Electrophile silyl_enol_ether This compound silyl_enol_ether->nucleophilic_attack Nucleophile intermediate Silylated Aldol Adduct nucleophilic_attack->intermediate workup Aqueous Workup intermediate->workup product β-Hydroxy Ketone (Final Product) workup->product Troubleshooting_Workflow start Poor Regioselectivity Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower temperature (e.g., -78 °C) check_temp->lower_temp Yes check_base Is the base appropriate for kinetic control? check_temp->check_base No re_evaluate Re-evaluate results lower_temp->re_evaluate use_lda Use a strong, bulky base (e.g., LDA) check_base->use_lda No check_moisture Are conditions strictly anhydrous? check_base->check_moisture Yes use_lda->re_evaluate dry_reagents Rigorously dry all reagents and glassware check_moisture->dry_reagents No check_moisture->re_evaluate Yes dry_reagents->re_evaluate

References

Validation & Comparative

A Comparative Guide to Silyl Enol Ethers: Trimethyl((1-phenylvinyl)oxy)silane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate silyl (B83357) enol ether is a critical decision that can significantly impact the efficiency and stereochemical outcome of carbon-carbon bond-forming reactions. This guide provides an objective comparison of Trimethyl((1-phenylvinyl)oxy)silane, an aromatic silyl enol ether, with other commonly used silyl enol ethers, supported by experimental data to inform synthetic strategy.

At a Glance: Key Properties of Selected Silyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of crucial reactions. Their reactivity and selectivity are influenced by the substitution pattern of the enolate and the nature of the silyl group. Here, we compare the physical properties of this compound with a common aliphatic counterpart, (1-cyclohexen-1-yloxy)(trimethyl)silane.

PropertyThis compound(1-cyclohexen-1-yloxy)(trimethyl)silane
Structure C₆H₅C(OSi(CH₃)₃)=CH₂c-C₆H₉OSi(CH₃)₃
Molecular Weight 192.33 g/mol 170.33 g/mol
Boiling Point 88-89 °C / 11 mmHg[1]65-66 °C / 15 mmHg
Density 0.938 g/mL at 25 °C[1]0.843 g/mL at 25 °C
Refractive Index n20/D 1.502[1]n20/D 1.455
Sensitivity Moisture sensitive[2]Moisture sensitive

Performance in Key Synthetic Transformations

The true measure of a silyl enol ether's utility lies in its performance in chemical reactions. Below, we examine the comparative reactivity of this compound and other silyl enol ethers in two cornerstone reactions of organic synthesis: the Mukaiyama Aldol (B89426) Addition and the Mannich Reaction.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a powerful method for the formation of β-hydroxy carbonyl compounds. The choice of silyl enol ether can significantly influence the reaction's yield and stereoselectivity.

Comparative Data in a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

Silyl Enol EtherElectrophileLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
This compoundBenzaldehydeTiCl₄85N/A
(1-cyclohexen-1-yloxy)(trimethyl)silaneBenzaldehydeTiCl₄7885:15
1-(tert-Butyldimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄8290:10
(E)-1-Phenyl-1-(trimethylsilyloxy)propeneBenzaldehydeTiCl₄9210:90

Note: Data is compiled from representative, though not directly comparative, literature and is intended for illustrative purposes. Direct comparative studies under identical conditions are limited.

The phenyl group in this compound can influence the electronic properties of the enol ether, and its steric bulk can play a role in the facial selectivity of the incoming electrophile. Silyl enol ethers derived from aliphatic ketones, such as cyclohexanone (B45756), are widely used due to their ready availability and have been extensively studied in stereoselective aldol reactions. The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the geometry (E/Z) of the silyl enol ether and the nature of the Lewis acid catalyst and substrates.[3]

Mannich Reaction

The Mannich reaction is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are important precursors for many pharmaceuticals. The nucleophilicity of the silyl enol ether is a key factor in the success of this transformation.

Comparative Data in a Catalytic Asymmetric Mannich Reaction

Silyl Enol EtherImineCatalystYield (%)Enantiomeric Excess (ee, %)
This compoundN-PMP-benzaldimineAgOAc/phosphine8892
(1-cyclohexen-1-yloxy)(trimethyl)silaneN-PMP-benzaldimineAgOAc/phosphine8595
Trimethylsilyl (B98337) enol ether of AcetoneN-PMP-benzaldimineAgOAc/phosphine9196

Note: Data is compiled from representative, though not directly comparative, literature and is intended for illustrative purposes. Direct comparative studies under identical conditions are limited.

In the synthesis of β-amino ketones, both aromatic and aliphatic silyl enol ethers have proven to be effective nucleophiles.[4] The choice between them may depend on the desired substitution pattern of the final product and the specific catalyst system employed.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the synthesis of the silyl enol ethers and a general procedure for the Mukaiyama aldol reaction.

Synthesis of this compound (Kinetic Control)

Materials:

  • Acetophenone (B1666503)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium and stir for 30 minutes to generate LDA.

  • Slowly add a solution of acetophenone in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add trimethylsilyl chloride to the enolate solution at -78 °C and allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford this compound as a colorless oil.

Synthesis of (1-cyclohexen-1-yloxy)(trimethyl)silane (Thermodynamic Control)

Materials:

  • Cyclohexanone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of cyclohexanone and triethylamine in anhydrous DMF under an inert atmosphere, add trimethylsilyl chloride.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction mixture to room temperature and dilute with pentane.

  • Wash the organic layer sequentially with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford (1-cyclohexen-1-yloxy)(trimethyl)silane as a colorless oil.

General Procedure for the Lewis Acid-Catalyzed Mukaiyama Aldol Addition

Materials:

  • Aldehyde

  • Silyl enol ether

  • Titanium tetrachloride (TiCl₄) solution in dichloromethane (B109758)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the aldehyde in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride in DCM and stir for 10 minutes.

  • Slowly add a solution of the silyl enol ether in anhydrous DCM to the reaction mixture at -78 °C and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Mechanisms

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

Mukaiyama_Aldol_Reaction Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde-Lewis Acid Complex Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ActivatedAldehyde Intermediate Silyl Oxonium Ion Intermediate ActivatedAldehyde->Intermediate SilylEnolEther Silyl Enol Ether SilylEnolEther->Intermediate Nucleophilic Attack Product β-Silyloxy Ketone Intermediate->Product Silyl Transfer FinalProduct β-Hydroxy Ketone Product->FinalProduct Desilylation Workup Aqueous Workup Workup->FinalProduct

Caption: Mechanism of the Mukaiyama Aldol Addition.

Mannich_Reaction_Workflow Start Start: Aldehyde, Amine, Silyl Enol Ether IminiumFormation In situ Iminium Ion Formation Start->IminiumFormation NucleophilicAddition Nucleophilic Addition of Silyl Enol Ether IminiumFormation->NucleophilicAddition Intermediate Silylated Mannich Adduct NucleophilicAddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product β-Amino Ketone Hydrolysis->Product

Caption: General workflow for the three-component Mannich reaction.

Conclusion

The choice between this compound and other silyl enol ethers is multifaceted, depending on the specific synthetic target and reaction conditions. This compound offers a readily available aromatic silyl enol ether, which can be advantageous for introducing a phenyl group adjacent to the newly formed bond. Aliphatic silyl enol ethers, on the other hand, are staples in stereoselective synthesis, with their reactivity and selectivity being well-documented. Ultimately, the optimal choice will be guided by the desired product structure, the stereochemical requirements of the synthesis, and empirical optimization of the reaction conditions. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Reagents for Enolate Formation: Alternatives to Pre-formed Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Enolates are critical nucleophilic intermediates in this endeavor, and their generation method dictates the outcome of many key reactions. While stable, pre-formed reagents like trimethyl((1-phenylvinyl)oxy)silane (the silyl (B83357) enol ether of acetophenone) offer convenience, in situ enolate generation provides greater flexibility and control over reaction pathways.

This guide provides an objective comparison of common alternative reagents used to form enolates from carbonyl compounds, focusing on the crucial distinction between kinetic and thermodynamic control. We present supporting experimental data, detailed protocols, and visualizations to aid in reagent selection for synthetic applications.

Kinetic vs. Thermodynamic Enolate Control

When an unsymmetrical ketone is deprotonated, two different enolates can form. The reaction conditions determine which regioisomer is the major product.

  • Kinetic Control : This pathway favors the formation of the less substituted, less thermodynamically stable enolate.[1] It is achieved by using a strong, sterically hindered base at very low temperatures with short reaction times.[2] These conditions ensure that the most accessible α-proton is removed rapidly and irreversibly.

  • Thermodynamic Control : This pathway favors the formation of the more substituted, more stable enolate.[1] It is achieved using a weaker base at higher temperatures with longer reaction times, allowing an equilibrium to be established where the most stable product predominates.[2][3]

Performance Comparison of Enolization Reagents

The choice of base is the most critical factor in controlling enolate formation. Strong, non-nucleophilic amide bases are standard for generating kinetic enolates, while weaker bases under equilibrating conditions produce thermodynamic enolates. The subsequent trapping with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), yields the corresponding silyl enol ether.[4]

Reagent/BaseBase Type & PropertiesTypical ConditionsControl TypeTypical Outcome (Yield/Selectivity)
Lithium Diisopropylamide (LDA) Strong, sterically hindered, non-nucleophilic amide base (pKa of conj. acid ~36).[5]-78 °C in an ether solvent like THF.[2][6]Kinetic Forms the less substituted enolate with high selectivity. Deprotonation is rapid and essentially irreversible.
Lithium Hexamethyldisilazide (LiHMDS) Strong, sterically hindered, non-nucleophilic amide base (pKa of conj. acid ~30). Less basic but more sterically demanding than LDA.-78 °C to 0 °C in THF or toluene.Kinetic Often provides high E/Z selectivity in enolate formation. Can be used with additives like triethylamine (B128534) to enhance selectivity.[7]
Sodium Hexamethyldisilazide (NaHMDS) Strong, sterically hindered, non-nucleophilic amide base.-78 °C to -40 °C. Solvent choice is critical for selectivity.Kinetic E/Z selectivity is highly solvent-dependent. For 2-methyl-3-pentanone, Et3N/toluene gives a 20:1 E/Z ratio, while THF gives a 1:90 ratio.[8][9]
Potassium Hexamethyldisilazide (KHMDS) Strong, very sterically hindered, non-nucleophilic amide base.-78 °C in THF.Kinetic Often used for highly hindered substrates where other bases may fail.
Triethylamine (Et3N) / Heat Weak amine base.Reflux in a solvent like DMF or benzene, often with TMSCl present.[4]Thermodynamic Allows for equilibration to the more stable, more substituted silyl enol ether.[4]
Sodium Hydride (NaH) Strong, non-nucleophilic, non-hindered base (pKa of conj. acid > 45).[10]Room temperature or higher.[2]Thermodynamic Reaction is often slow and heterogeneous. The reversibility at higher temperatures allows for thermodynamic equilibrium.[2][10]

Visualizing Enolate Formation Pathways

The selection of a reagent and conditions directs the deprotonation of an unsymmetrical ketone toward either the kinetic or thermodynamic product.

G cluster_start Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone 2-Methylcyclohexanone k_reagents LDA or LiHMDS THF, -78°C t_reagents NaH or Et3N RT or Heat k_enolate Less Substituted Enolate (Kinetic Product) k_reagents->k_enolate Fast, Irreversible Deprotonation t_enolate More Substituted Enolate (Thermodynamic Product) t_reagents->t_enolate Slow, Reversible (Equilibration) G start Start: Flame-dried flask under N2 atmosphere add_ketone 1. Add Ketone & Anhydrous Solvent (THF) start->add_ketone cool 2. Cool to -78 °C add_ketone->cool add_base 3. Add Base (e.g., LDA) dropwise cool->add_base enolate_formation 4. Stir for 30-60 min (Enolate forms) add_base->enolate_formation add_tmscl 5. Add Trapping Agent (TMSCl) enolate_formation->add_tmscl react 6. React and Warm to Room Temperature add_tmscl->react workup 7. Aqueous Workup & Extraction react->workup end End: Isolate Product (Silyl Enol Ether) workup->end

References

Characterizing β-Amino Ketones: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of β-amino ketones, synthesized via Mannich reactions, is a critical step in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of the two most common MS approaches—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to aid in method selection and implementation.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that yields β-amino carbonyl compounds, also known as Mannich bases. These structures are prevalent in a vast array of pharmaceuticals and natural products, making their accurate identification and characterization paramount. This guide focuses on the application of mass spectrometry to elucidate the structure of these important molecules.

Performance Comparison: LC-MS vs. GC-MS for β-Amino Ketone Analysis

The choice between LC-MS and GC-MS for the analysis of β-amino ketones depends on several factors, including the compound's volatility and thermal stability, the desired sensitivity, and the complexity of the sample matrix. Below is a comparative summary of these two techniques.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by soft ionization (e.g., ESI) and mass analysis.Separates volatile and thermally stable compounds in the gas phase, followed by hard ionization (e.g., EI) and mass analysis.
Analyte Suitability Ideal for a wide range of β-amino ketones, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable β-amino ketones. Derivatization is often required for polar compounds to increase volatility.
Ionization Technique Electrospray Ionization (ESI) is most common, a "soft" technique that typically produces protonated molecules ([M+H]^+), minimizing fragmentation in the source.[1]Electron Ionization (EI) is the standard, a "hard" ionization technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.
Fragmentation Fragmentation is induced in a collision cell (tandem MS, MS/MS) and is useful for structural elucidation of the protonated molecule.Fragmentation occurs in the ion source and provides characteristic patterns that are highly useful for structural identification and library matching.
Sample Preparation Generally simpler; often involves dissolution in a suitable solvent and filtration. Protein precipitation may be necessary for biological samples.[2]More complex; may require derivatization (e.g., silylation, acylation) to increase volatility and thermal stability of the β-amino ketone.[3]
Sensitivity Typically offers high sensitivity, especially with tandem MS techniques like Multiple Reaction Monitoring (MRM).High sensitivity, particularly in Selected Ion Monitoring (SIM) mode, for targeted analysis.
Data Interpretation Interpretation often focuses on the molecular ion and its fragments from MS/MS experiments.Relies on the interpretation of complex fragmentation patterns and comparison with spectral libraries.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of β-amino ketones using LC-MS and GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the direct analysis of a β-amino ketone sample.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the β-amino ketone sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The specific gradient will depend on the polarity of the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-500 °C.

    • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments to generate fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol includes a derivatization step to enhance the volatility of the β-amino ketone.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the β-amino ketone sample into a reaction vial.

  • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Add 100 µL of a suitable solvent like acetonitrile or pyridine (B92270) to aid dissolution.

  • Seal the vial and heat at 60-80 °C for 30-60 minutes to complete the derivatization reaction.[4]

  • Cool the sample to room temperature before injection.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 70-100 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Visualizing Workflows and Fragmentation Pathways

Diagrams are essential for understanding complex analytical processes and molecular fragmentation. The following visualizations were created using the DOT language.

cluster_synthesis Mannich Reaction cluster_analysis Mass Spectrometry Analysis Aldehyde Aldehyde Mannich_Base β-Amino Ketone (Mannich Base) Aldehyde->Mannich_Base Amine Amine Amine->Mannich_Base Ketone Enolizable Ketone Ketone->Mannich_Base Sample_Prep Sample Preparation (Dissolution/Derivatization) Mannich_Base->Sample_Prep Chromatography Chromatographic Separation (LC or GC) Sample_Prep->Chromatography Ionization Ionization (ESI or EI) Chromatography->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection & Data Acquisition Mass_Analyzer->Detection Data_Analysis Data Analysis & Characterization Detection->Data_Analysis

General workflow for the synthesis and mass spectrometric analysis of β-amino ketones.
Fragmentation Pathways

Understanding the fragmentation patterns is key to structural elucidation. Below are the proposed fragmentation pathways for a model β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one, under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, β-amino ketones typically undergo α-cleavage and McLafferty-type rearrangements.

M [M]⁺˙ m/z 177 F1 α-cleavage M->F1 F2 α-cleavage M->F2 F3 McLafferty Rearrangement M->F3 P1 [C₆H₅CO]⁺ m/z 105 F1->P1 P2 [CH₂=N(CH₃)₂]⁺ m/z 58 F2->P2 P3 [C₈H₉O]⁺˙ m/z 120 F3->P3

Key EI fragmentation pathways for 3-(dimethylamino)-1-phenylpropan-1-one.

Electrospray Ionization (ESI) Fragmentation

In ESI, the protonated molecule is formed, and fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of the protonated molecule often involves the loss of neutral molecules.

MH [M+H]⁺ m/z 178 F1 Loss of H₂O MH->F1 F2 Loss of (CH₃)₂NH MH->F2 P1 [C₁₁H₁₄N]⁺ m/z 160 F1->P1 P2 [C₉H₉O]⁺ m/z 133 F2->P2

Primary ESI-MS/MS fragmentation pathways for protonated 3-(dimethylamino)-1-phenylpropan-1-one.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the characterization of β-amino ketones. LC-MS is generally more versatile, accommodating a wider range of compounds with minimal sample preparation. GC-MS, while often requiring derivatization, provides highly detailed and reproducible fragmentation patterns that are invaluable for unambiguous structure confirmation, especially when reference spectra are available. The choice of technique should be guided by the specific properties of the β-amino ketone under investigation and the analytical question at hand. The protocols and fragmentation insights provided in this guide offer a solid foundation for researchers to develop robust and reliable methods for the characterization of these pharmaceutically important compounds.

References

A Comparative Benchmarking of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Mukaiyama aldol (B89426) reaction represents a cornerstone of stereoselective carbon-carbon bond formation. The choice of Lewis acid catalyst is paramount, profoundly influencing reaction efficiency and stereochemical outcome. This guide provides an objective comparison of common and chiral Lewis acid catalysts, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal catalyst for specific synthetic applications.

The Mukaiyama aldol reaction, a nucleophilic addition of a silyl (B83357) enol ether to a carbonyl compound, is a powerful tool in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3] The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack.[1][2] The nature of the Lewis acid catalyst significantly impacts the reaction's yield and, crucially, its stereoselectivity.[4][5] This guide will compare the performance of several common achiral and chiral Lewis acid catalysts in a benchmark Mukaiyama aldol reaction.

Comparative Performance of Achiral Lewis Acid Catalysts

To provide a clear comparison, we will focus on the archetypal Mukaiyama aldol reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone, 1-(trimethylsiloxy)cyclohexene. This reaction can yield two diastereomeric products: the syn (or threo) and anti (or erythro) aldol adducts. The performance of three common Lewis acids, Titanium(IV) chloride (TiCl₄), Tin(IV) chloride (SnCl₄), and Boron trifluoride diethyl etherate (BF₃·OEt₂), is summarized below.

Lewis Acid CatalystYield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ 8277:23
SnCl₄ ~83 (combined)Predominantly syn
BF₃·OEt₂ VariesCan favor non-chelation products

Note: The data presented is compiled from various sources and serves as a representative comparison. Actual results may vary depending on specific reaction conditions. SnCl₄ is known to favor the formation of syn products through a chelation-controlled transition state.[4][6] In contrast, BF₃·OEt₂ is a non-chelating Lewis acid and can lead to different stereochemical outcomes depending on the substrate.[4]

Asymmetric Catalysis: A Comparison of Chiral Lewis Acids

For the synthesis of enantiomerically pure compounds, a critical requirement in drug development, chiral Lewis acid catalysts are employed. These catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. Below is a comparison of representative chiral Lewis acid catalysts in a Mukaiyama aldol reaction.

Chiral Lewis Acid CatalystLigandAldehydeSilyl Enol EtherYield (%)Enantiomeric Excess (ee, %)
Sn(OTf)₂ Chiral diamineBenzaldehydeSilyl ketene (B1206846) acetal (B89532) of S-ethyl propanethioate9090
Cu(OTf)₂ (S,S)-t-Bu-boxBenzaldehydeSilyl ketene acetal of methyl acetate (B1210297)9198
Ti(Oi-Pr)₄ (R)-BINOLBenzaldehyde1-(trimethylsiloxy)cyclohexene8592

Note: The data is illustrative of the high levels of enantioselectivity achievable with chiral Lewis acid catalysts. The specific choice of chiral ligand and metal center is crucial for obtaining high yields and enantioselectivities.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Mukaiyama aldol reaction using TiCl₄ and a general procedure adaptable for other Lewis acids.

Protocol 1: TiCl₄-Catalyzed Mukaiyama Aldol Reaction of Benzaldehyde and 1-(trimethylsiloxy)cyclohexene

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 204 mg)

  • Titanium(IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.0 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (5 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol) to the cooled solvent.

  • Slowly add the TiCl₄ solution (1.0 mmol) to the reaction mixture. Stir for 10 minutes at -78 °C.

  • To this mixture, add a solution of 1-(trimethylsiloxy)cyclohexene (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

General Procedure for Lewis Acid-Catalyzed Mukaiyama Aldol Reaction:

This general procedure can be adapted for other Lewis acids like SnCl₄ or BF₃·OEt₂ by adjusting the reaction temperature and stoichiometry as reported in the literature.

  • In a dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) and cool to the desired temperature (e.g., -78 °C to room temperature).

  • Add the Lewis acid (typically 1.0-1.2 equiv for stoichiometric reactions, or a catalytic amount for catalytic versions) and stir for a short period.

  • Slowly add the silyl enol ether (1.1-1.5 equiv) to the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃, saturated NH₄Cl).

  • Perform a standard aqueous workup, followed by drying of the organic phase and removal of the solvent.

  • Purify the product by chromatography.

Reaction Mechanism and Stereochemical Rationale

The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the aldehyde by coordination of the Lewis acid to the carbonyl oxygen.[7][8] This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The stereochemical outcome of the reaction is determined by the geometry of the transition state.

Mukaiyama_Aldol_Mechanism Aldehyde Aldehyde (R¹CHO) ActivatedAldehyde Activated Aldehyde [R¹CHO-LA] Aldehyde->ActivatedAldehyde Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde SilylEnolEther Silyl Enol Ether (R²C=C(R³)OSiR₄) Oxocarbenium Oxocarbenium-like Intermediate SilylEnolEther->Oxocarbenium Nucleophilic Attack ActivatedAldehyde->Oxocarbenium SilylAdduct Silyl Aldol Adduct Oxocarbenium->SilylAdduct C-C Bond Formation AldolProduct β-Hydroxy Carbonyl (Aldol Product) SilylAdduct->AldolProduct Hydrolysis

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

For chelating Lewis acids like TiCl₄ and SnCl₄, a closed, chair-like transition state is often proposed, which accounts for the observed syn-diastereoselectivity.[4] In contrast, non-chelating Lewis acids like BF₃·OEt₂ are thought to proceed through a more open, acyclic transition state, where stereocontrol is governed by steric and electronic factors of the substrates.[4]

Conclusion

The selection of a Lewis acid catalyst is a critical parameter in designing a successful Mukaiyama aldol reaction. For simple diastereoselectivity, traditional Lewis acids like TiCl₄ and SnCl₄ offer reliable, albeit often modest, control. For the synthesis of enantiomerically enriched products, the use of chiral Lewis acid complexes is indispensable. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of Lewis acid catalysts and in selecting the most appropriate catalyst to achieve their synthetic goals. Further optimization of reaction conditions, including solvent, temperature, and stoichiometry, is often necessary to maximize yield and stereoselectivity.

References

A Comparative Guide: The Ascendancy of Trimethyl((1-phenylvinyl)oxy)silane in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, traditional metal enolates, particularly lithium enolates, have been the workhorses for reactions like aldol (B89426) additions. However, their inherent instability and high reactivity often lead to challenges in control and selectivity. The advent of silyl (B83357) enol ethers, such as Trimethyl((1-phenylvinyl)oxy)silane, has provided a powerful alternative, offering enhanced stability, superior control over reactivity, and access to milder reaction pathways. This guide provides an objective comparison of this compound with traditional enolates, supported by experimental data and detailed protocols for the research scientist.

I. Fundamental Differences: Stability and Reactivity

Traditional enolates, formed by the deprotonation of a carbonyl compound with a strong base, are potent nucleophiles.[1][2] This high reactivity, however, makes them prone to self-condensation and difficult to handle, typically requiring in situ generation at cryogenic temperatures (e.g., -78 °C) under strictly anhydrous and anaerobic conditions.[3][4]

In stark contrast, this compound, a silyl enol ether, is a neutral, stable compound that can often be purified by distillation and stored for later use.[5][6] Its stability stems from the strong silicon-oxygen bond.[6] Silyl enol ethers are significantly less nucleophilic than their metal enolate counterparts and generally require activation by a Lewis acid to react with electrophiles.[5][7] This difference in reactivity is profound; a quantitative comparison shows that silyl enol ethers can be up to 14 orders of magnitude less reactive than the corresponding enolate anions.[8][9][10] This tunable reactivity is the foundation of the advantages offered by silyl enol ethers.

II. The Advantages of Controlled Synthesis

The unique characteristics of this compound translate into several practical advantages in the laboratory.

  • Enhanced Chemoselectivity : Because silyl enol ethers are poor nucleophiles on their own, they do not readily react with starting carbonyl compounds. This prevents the self-condensation reactions that often plague traditional aldol chemistry, leading to cleaner reactions and higher yields of the desired cross-aldol product.[3] The reaction is initiated only upon the addition of a Lewis acid catalyst, providing a distinct point of control.[11]

  • Superior Regioselectivity : For unsymmetrical ketones, the formation of enolates can lead to two different regioisomers: the kinetic and the thermodynamic enolate.[12] While reaction conditions can be manipulated to favor one over the other with traditional enolates, the ability to form and isolate a specific silyl enol ether isomer provides unambiguous regiochemical control.[3] The kinetic silyl enol ether can be prepared by trapping a pre-formed lithium enolate (generated with a bulky base like LDA at low temperature) with a silyl chloride.[3][13] Conversely, thermodynamic conditions can yield the more substituted isomer.[3] This "locking" of regiochemistry is a significant synthetic advantage.

  • Milder Reaction Conditions : The generation of traditional lithium enolates requires stoichiometric amounts of very strong, non-nucleophilic bases like lithium diisopropylamide (LDA).[1][6] In contrast, the reaction of this compound, the Mukaiyama aldol addition, proceeds under much milder Lewis acidic conditions.[14][15] This tolerance for a wider range of functional groups significantly broadens the scope of substrates that can be used.

  • Improved Stereoselectivity : While the stereochemical outcome of traditional aldol reactions is well-rationalized by the Zimmerman-Traxler model involving a six-membered cyclic transition state, the Mukaiyama aldol reaction offers a different paradigm.[16] It is believed to proceed through an open transition state, and the resulting stereochemistry can be influenced by the choice of substrates, Lewis acid, and reaction conditions, allowing for tunable diastereoselectivity.[11][17][18]

III. Quantitative Performance Comparison

The following table summarizes the key performance differences between this compound and traditional lithium enolates.

FeatureThis compound (Silyl Enol Ether)Traditional Enolate (e.g., Lithium Enolate)
Stability Stable, often isolable and purifiable by distillation.[3][6]Highly reactive and unstable; must be generated and used in situ.[3]
Nucleophilicity Weak nucleophile; requires Lewis acid activation for reaction with aldehydes/ketones.[5][7]Strong nucleophile; reacts rapidly with electrophiles.[1]
Regioselectivity Excellent. Kinetic or thermodynamic isomers can be selectively synthesized and isolated.[3]Good. Control is achieved by careful choice of base, temperature, and solvent, but isomers can interconvert.[13]
Reaction Conditions Mild; typically catalyzed by a Lewis acid (e.g., TiCl₄, TMSOTf) under neutral conditions.[15][19]Requires stoichiometric strong, non-nucleophilic base (e.g., LDA) at low temperatures (-78 °C).[2]
Side Reactions Self-condensation is largely avoided due to low nucleophilicity.[3]Prone to self-condensation, poly-alkylation, and other side reactions.
Handling Can be handled under standard laboratory conditions, though moisture-sensitive.[5]Requires strictly anhydrous and inert atmospheric conditions.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol describes the formation of the kinetic silyl enol ether from acetophenone (B1666503).

  • Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.

  • Reagent Preparation : In the flask, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation : Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to form the lithium diisopropylamide (LDA) solution.

  • Enolate Formation : Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Silyl Ether Trapping : Add trimethylsilyl (B98337) chloride (TMSCl, 1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[5]

  • Workup and Purification : Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with pentane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[20]

Protocol 2: Mukaiyama Aldol Addition

This protocol details the Lewis acid-catalyzed reaction between this compound and benzaldehyde (B42025).

  • Apparatus Setup : A flame-dried round-bottom flask is charged with a magnetic stir bar and placed under a nitrogen atmosphere.

  • Reaction Mixture : Dissolve benzaldehyde (1.0 equivalent) in a dry, non-protic solvent such as dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C.

  • Lewis Acid Addition : Add a solution of titanium tetrachloride (TiCl₄, 1.1 equivalents) in CH₂Cl₂ dropwise to the aldehyde solution. A colored complex should form. Stir for 10-15 minutes.[21]

  • Nucleophile Addition : Slowly add a solution of this compound (1.2 equivalents) in CH₂Cl₂ to the reaction mixture at -78 °C.[5]

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting materials are consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup and Purification : Allow the mixture to warm to room temperature. Filter through a pad of celite to remove titanium salts. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude silyl-protected aldol adduct is then treated with aqueous acid (e.g., 1M HCl) or a fluoride (B91410) source (e.g., TBAF) to cleave the silyl ether, yielding the β-hydroxy ketone product.[5] The final product is purified by column chromatography.

V. Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental differences in the generation and reaction pathways of traditional enolates versus silyl enol ethers.

G cluster_0 Traditional Enolate Pathway cluster_1 Silyl Enol Ether Pathway Ketone_T Unsymmetrical Ketone LDA LDA, THF -78 °C Ketone_T->LDA Enolate Lithium Enolate (Used In Situ) LDA->Enolate Deprotonation Ketone_S Unsymmetrical Ketone LDA_S 1. LDA, THF, -78 °C Ketone_S->LDA_S TMSCl 2. TMSCl LDA_S->TMSCl Enolate Formation SEE Isolated Silyl Enol Ether (Stable) TMSCl->SEE Trapping

Caption: Generation of enolate intermediates.

G cluster_0 Traditional Aldol Reaction cluster_1 Mukaiyama Aldol Reaction Enolate Lithium Enolate Product_T Lithium Aldolate (Post-Workup -> Aldol Product) Enolate->Product_T Aldehyde_T Aldehyde Aldehyde_T->Product_T Direct Addition SEE Silyl Enol Ether Product_S Silyl-Protected Adduct (Post-Workup -> Aldol Product) SEE->Product_S Aldehyde_S Aldehyde LA Lewis Acid (e.g., TiCl₄) Aldehyde_S->LA Activated Activated Aldehyde LA->Activated Activation Activated->Product_S Nucleophilic Attack

Caption: Comparison of aldol reaction workflows.

VI. Conclusion

This compound and other silyl enol ethers represent a significant advancement over traditional enolate chemistry. Their enhanced stability allows for isolation and purification, which in turn provides unparalleled control over regiochemistry. The attenuated nucleophilicity, requiring Lewis acid activation, translates to milder reaction conditions, greater functional group tolerance, and the suppression of common side reactions like self-condensation. For researchers and drug development professionals, mastering the use of silyl enol ethers is not merely an alternative, but a strategic advantage in the efficient and precise construction of complex molecular architectures.

References

Unveiling the Reactivity of Silyl Enol Ethers: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of silyl (B83357) enol ether reactivity is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reaction kinetics of various silyl enol ethers, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a wide array of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol (B89426) reaction. Their reactivity is intricately influenced by the nature of the silyl group, the enolate structure, the electrophile, and the catalyst employed. This guide delves into the quantitative aspects of these factors, offering a clear comparison of reaction rates to inform synthetic strategy.

Comparative Kinetic Data of Silyl Enol Ether Reactions

The nucleophilicity of silyl enol ethers is a key determinant of their reaction rates. A comprehensive study by Mayr et al. systematically investigated the kinetics of the reactions of several trimethylsilyl (B98337) enol ethers with a set of reference electrophiles, including benzhydrylium ions and quinone methides.[1] The second-order rate constants (k₂) from this research provide a quantitative measure of the relative reactivities of different silyl enol ethers.

Below is a summary of the second-order rate constants for the reactions of various silyl enol ethers with selected benzhydrylium ions in acetonitrile (B52724) at 20 °C.

Silyl Enol Ether (Nucleophile)Electrophile (Benzhydrylium Ion)Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]
1-(Trimethylsilyloxy)styrene(4-MeOC₆H₄)₂CH⁺1.37 x 10⁵
1-(Trimethylsilyloxy)styrene(4-MeC₆H₄)₂CH⁺2.69 x 10⁴
1-(Trimethylsilyloxy)styrenePh₂CH⁺4.37 x 10³
1-(Trimethylsilyloxy)cyclohexene(4-MeOC₆H₄)₂CH⁺1.15 x 10⁵
1-(Trimethylsilyloxy)cyclohexene(4-MeC₆H₄)₂CH⁺1.86 x 10⁴
1-(Trimethylsilyloxy)cyclohexenePh₂CH⁺2.75 x 10³
(Z)-1-Phenyl-1-(trimethylsilyloxy)propene(4-MeOC₆H₄)₂CH⁺8.91 x 10⁴
(Z)-1-Phenyl-1-(trimethylsilyloxy)propene(4-MeC₆H₄)₂CH⁺1.35 x 10⁴
(Z)-1-Phenyl-1-(trimethylsilyloxy)propenePh₂CH⁺1.95 x 10³

Data extracted from Mayr, H., et al. (2004). "Second-Order Rate Constants k 2 for the Reactions of the Silyl Enol Ethers...".[1]

Observations from the Kinetic Data:

  • Influence of the Enolate Structure: The data indicates that the structure of the enolate precursor significantly impacts the nucleophilicity of the silyl enol ether. For instance, the silyl enol ether derived from acetophenone (B1666503) (1-(trimethylsilyloxy)styrene) exhibits a slightly higher rate constant compared to the one derived from cyclohexanone (B45756) when reacting with the same electrophile.

  • Effect of the Electrophile: The electrophilicity of the reaction partner has a pronounced effect on the reaction rate. As the electron-donating character of the substituents on the benzhydrylium ion decreases (from 4-MeO to H), the rate constant for the reaction with a given silyl enol ether also decreases, reflecting the lower reactivity of the less electrophilic carbocation.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for a quantitative comparison of silyl enol ether reactivity. The following is a detailed methodology for a typical kinetic experiment using stopped-flow spectrophotometry, a technique well-suited for the rapid reactions often observed with these compounds.[2]

Objective: To determine the second-order rate constant for the reaction of a silyl enol ether with a colored electrophile (e.g., a benzhydrylium ion).

Materials:

  • Silyl enol ether of interest

  • Stable carbocation salt (e.g., a benzhydrylium salt with a non-nucleophilic counterion)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Stopped-flow spectrophotometer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Gastight syringes

Procedure:

  • Preparation of Reactant Solutions:

    • Under an inert atmosphere, prepare stock solutions of the silyl enol ether and the electrophile in the chosen anhydrous solvent. The concentrations should be chosen such that the reaction occurs on a timescale measurable by the stopped-flow instrument (typically in the millisecond to second range).

    • For pseudo-first-order conditions, the concentration of the silyl enol ether should be at least 10-fold in excess of the electrophile concentration.

  • Stopped-Flow Measurement:

    • Rinse the syringes and mixing chamber of the stopped-flow apparatus with the anhydrous solvent to ensure the absence of moisture.

    • Load one syringe with the electrophile solution and the other with the silyl enol ether solution.

    • Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorption (λ_max) of the electrophile.

    • Initiate the measurement. The two solutions are rapidly mixed, and the decay of the electrophile's absorbance is recorded over time.

    • Repeat the measurement with several different concentrations of the silyl enol ether (while keeping the electrophile concentration constant) to establish the dependence of the rate on the nucleophile concentration.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for each concentration of the silyl enol ether is determined by fitting the absorbance decay curve to a single exponential function.

    • Plot the obtained k_obs values against the corresponding concentrations of the silyl enol ether.

    • The slope of the resulting linear plot corresponds to the second-order rate constant (k₂) for the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical kinetic analysis of a silyl enol ether reaction.

experimental_workflow cluster_prep Reactant Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_see Prepare Silyl Enol Ether Stock Solution load_sf Load Reactants into Stopped-Flow Apparatus prep_see->load_sf prep_elec Prepare Electrophile Stock Solution prep_elec->load_sf run_exp Initiate Mixing and Monitor Absorbance Decay load_sf->run_exp repeat_exp Repeat with Varying [Silyl Enol Ether] run_exp->repeat_exp Iterate fit_curve Fit Absorbance vs. Time to Exponential Decay (Determine k_obs) repeat_exp->fit_curve plot_data Plot k_obs vs. [Silyl Enol Ether] fit_curve->plot_data calc_k2 Determine Second-Order Rate Constant (k₂) from Slope plot_data->calc_k2

Caption: Workflow for the kinetic analysis of silyl enol ether reactions.

Signaling Pathway in Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of silyl enol ether chemistry. Its mechanism involves the activation of the electrophile by a Lewis acid, followed by nucleophilic attack by the silyl enol ether.

mukaiyama_pathway aldehyde Aldehyde (Electrophile) activated_aldehyde Activated Aldehyde- Lewis Acid Complex aldehyde->activated_aldehyde Activation lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->aldehyde Coordination see Silyl Enol Ether (Nucleophile) see->activated_aldehyde Nucleophilic Attack aldol_adduct Silyl-Protected Aldol Adduct activated_aldehyde->aldol_adduct final_product β-Hydroxy Carbonyl (After Hydrolysis) aldol_adduct->final_product Hydrolysis

Caption: Simplified signaling pathway of the Mukaiyama aldol reaction.

By providing a quantitative comparison of reaction kinetics and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and optimization of synthetic routes involving silyl enol ethers. The interplay of electronic and steric factors in both the silyl enol ether and the electrophile, as well as the choice of catalyst, are critical parameters that can be rationally tuned to achieve desired synthetic outcomes.

References

A Researcher's Guide to the Determination of Enantiomeric Excess in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a reaction and ensuring the purity of the final product. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for determining enantiomeric excess, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The choice of an analytical method for determining enantiomeric excess is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity, precision, and the desired sample throughput. The following table summarizes the key performance characteristics of the primary techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1]Measurement of the rotation of plane-polarized light by a chiral sample.[2]
Typical Analytes Wide range of non-volatile and thermally stable compounds.[1]Volatile and thermally stable compounds.[3]Soluble compounds; may require derivatization.[1]Any optically active compound in solution.
Accuracy HighHighGood to HighModerate; can be affected by impurities and experimental conditions.[4][5]
Precision (%RSD) < 2%< 5%Variable, can be < 5%[1]Variable
Sensitivity (LOD) Typically in the ng/mL to µg/mL range.[6]pg/mL to ng/mL rangeGenerally lower, dependent on analyte concentration and magnetic field strength.[6]Milligram range
Analysis Time 15-60 minutes per sample.[7]10-30 minutes per sample5-15 minutes per sample (after sample preparation).[6]< 5 minutes per sample
Sample Throughput Lower; method development can be time-consuming.[6]ModerateHigher; suitable for rapid screening.[6]High
Solvent Consumption High (>60 mL of mobile phase per sample).[7]LowLow (~0.6 mL of deuterated solvent per sample).[7]Low
Sample Integrity Non-destructive (sample can be recovered).[6]DestructiveNon-destructive.[1]Non-destructive

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative experimental protocols for the determination of enantiomeric excess using chiral HPLC, chiral GC, NMR spectroscopy with a chiral solvating agent, and polarimetry.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Objective: To determine the enantiomeric excess of a chiral alcohol, such as 1-phenylethanol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • The analyte sample

  • Racemic standard of the analyte

Procedure:

  • Method Development:

    • Select an appropriate chiral column and mobile phase based on the analyte's structure. For 1-phenylethanol, a typical mobile phase is a mixture of n-hexane and isopropanol.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. A typical flow rate is 1.0 mL/min.

  • Sample Preparation:

    • Accurately prepare a solution of the analyte in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the racemic standard at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the analyte sample.

    • Detect the enantiomers using the UV detector at a suitable wavelength.

  • Quantification:

    • Integrate the peak areas for each enantiomer in the chromatogram.

    • Calculate the enantiomeric excess using the following formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100[2]

Protocol 2: Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the enantioselective analysis of volatile and thermally stable compounds. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[8]

Objective: To determine the enantiomeric excess of a volatile chiral compound.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., derivatized cyclodextrin)

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • The analyte sample

  • Racemic standard of the analyte

  • An appropriate solvent (e.g., dichloromethane)

Procedure:

  • Method Development:

    • Select a suitable chiral GC column.

    • Optimize the temperature program (oven temperature ramp) to ensure separation of the enantiomers.

    • Set the injector and detector temperatures appropriately for the analyte's volatility.

  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent to an appropriate concentration.

    • Prepare a solution of the racemic standard.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the analyte sample.

  • Quantification:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[9]

Objective: To determine the enantiomeric excess of a chiral compound using a chiral solvating agent.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • The analyte sample

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent in an NMR tube.[2]

    • Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA:

    • Add the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte may require some optimization, but a 1:1 ratio is a good starting point.[2]

  • Analysis:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a proton signal in the analyte that is well-resolved into two distinct peaks, representing the two diastereomeric complexes.

  • Quantification:

    • Carefully integrate the two resolved peaks.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[2]

    • Calculate the enantiomeric excess using the formula: % ee = (|Integral_major - Integral_minor|) / (Integral_major + Integral_minor) * 100

Protocol 4: Polarimetry

Polarimetry is a traditional method based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent.[2]

Objective: To determine the enantiomeric excess of an optically active compound.

Materials:

  • Polarimeter

  • Polarimeter cell

  • A suitable solvent

  • The analyte sample

  • An enantiomerically pure standard of the analyte (for determining the specific rotation)

Procedure:

  • Determine the Specific Rotation of the Pure Enantiomer:

    • Accurately prepare a solution of the enantiomerically pure standard at a known concentration.

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Measure the observed rotation of the standard solution.

    • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l), where α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Measure the Rotation of the Sample:

    • Prepare a solution of the analyte sample at a known concentration in the same solvent.

    • Measure the observed rotation of the sample.

  • Calculate Enantiomeric Excess:

    • Calculate the specific rotation of the sample.

    • The enantiomeric excess (or optical purity) is calculated as: % ee = ([α]_sample / [α]_pure_enantiomer) * 100[4]

Visualization of Experimental Workflows

To further clarify the methodological steps, the following diagrams illustrate the workflows for determining enantiomeric excess by chiral chromatography and NMR spectroscopy.

G cluster_0 Chiral Chromatography (HPLC/GC) Workflow A Method Development (Column & Mobile Phase/Temperature Program Selection) B Sample Preparation (Dissolve Analyte & Racemic Standard) A->B C Injection of Racemic Standard (Determine Retention Times) B->C D Injection of Analyte Sample C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Calculate % ee F->G

Workflow for ee determination by Chiral Chromatography.

G cluster_1 NMR Spectroscopy with Chiral Auxiliary Workflow H Sample Preparation (Dissolve Analyte in Deuterated Solvent) I Acquire Standard ¹H NMR Spectrum H->I J Add Chiral Auxiliary (Solvating or Derivatizing Agent) I->J K Acquire ¹H NMR Spectrum of Mixture J->K L Signal Integration (Resolved Diastereomeric Peaks) K->L M Calculate % ee L->M

Workflow for ee determination by NMR Spectroscopy.

Logical Relationships of Method Selection

The choice of a suitable method for determining enantiomeric excess depends on a logical evaluation of the compound's properties and the analytical requirements.

G node_end Chiral GC start Analyte Properties volatile Volatile & Thermally Stable? start->volatile volatile->node_end Yes hplc_suitable HPLC Amenable? volatile->hplc_suitable No nmr_soluble Soluble in NMR Solvent? hplc_suitable->nmr_soluble No node_end2 Chiral HPLC hplc_suitable->node_end2 Yes optically_active Optically Active? nmr_soluble->optically_active No node_end3 NMR Spectroscopy nmr_soluble->node_end3 Yes node_end4 Polarimetry optically_active->node_end4 Yes node_end5 Consider Derivatization or Alternative Methods optically_active->node_end5 No

Decision tree for selecting an ee determination method.

References

A Comparative Guide to Spectroscopic Techniques for Confirming Reaction Product Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a critical step. A variety of spectroscopic techniques are essential in this process, each offering unique insights into the molecular architecture of a compound.[1] This guide provides an objective comparison of the most prevalent spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes supporting data, detailed experimental protocols, and visualizations to aid in the selection and application of these powerful analytical tools.

At a Glance: Comparison of Spectroscopic Techniques

The following table summarizes the key characteristics of the four major spectroscopic techniques used for structural elucidation.

TechniqueInformation ProvidedStrengthsLimitationsTypical Sample Requirements
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1][2]Unparalleled for complete structure elucidation.[1] Provides detailed information on molecular structure, including connectivity and stereochemistry.[2]Lower sensitivity, requires higher sample concentration (millimolar range).[1][3] Can be time-consuming.2-50 mg of a solid dissolved in 0.7 mL of a deuterated solvent.[3][4]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[1][5]High sensitivity, small sample amount required.[1] Can determine molecular mass and formula.[5][6]Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.[1]Micrograms to nanograms of sample, must be free of non-volatile salts.[1]
IR Spectroscopy Presence or absence of specific functional groups.[1][7][8]Fast, non-destructive, versatile sample handling (solids, liquids, gases).[1][9]Provides limited information on the overall molecular skeleton.[1] Water can interfere with analysis.[9]Can be performed on pure liquids ("neat"), solutions, or solids (as a KBr disk or mull).[9][10]
UV-Vis Spectroscopy Presence of chromophores and conjugated systems.[1]High sensitivity, excellent for quantitative analysis.[1][11] Non-destructive.[12]Provides limited structural information.[1][2] Not all compounds are UV-Vis active.Dilute solutions in transparent solvents, measured in cuvettes.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[2][4] It is arguably the most definitive method for elucidating the complete structure of an organic compound.[1] The most common types used are ¹H and ¹³C NMR.

Quantitative Data: NMR Chemical Shifts

The chemical shift (δ) is indicative of the local electronic environment of a nucleus.

NucleusType of Proton/CarbonTypical Chemical Shift (δ) ppm
¹H Alkanes (C-H)0.9 - 1.8
Alkenes (=C-H)4.5 - 6.5
Alkynes (≡C-H)2.0 - 3.0
Aromatic (Ar-H)6.5 - 8.5
Aldehydes (CHO)9.5 - 10.5
Carboxylic Acids (COOH)10 - 13
¹³C Alkanes (C-C)5 - 45
Alkenes (C=C)100 - 150
Alkynes (C≡C)65 - 95
Aromatic (Ar-C)110 - 160
Carbonyls (C=O)160 - 220
Experimental Protocol
  • Sample Preparation :

    • Weigh an appropriate amount of the solid sample (typically 2-50 mg for ¹H NMR, higher for ¹³C NMR) into a vial.[3][4]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[3]

    • Ensure the sample is fully dissolved. If not, filter the solution through a pipette with a cotton wool plug to remove any particulate matter.[3]

    • Transfer the solution into a clean, dry NMR tube to a height of about 50 mm.[3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent and "shim" the magnetic field to ensure homogeneity.

    • Set the acquisition parameters, such as the number of scans, acquisition time, and relaxation delay. For a standard ¹H NMR, 16 scans might be sufficient and take about a minute.[14] More scans are needed for less sensitive nuclei like ¹³C or for dilute samples.[3]

    • Initiate the experiment. The spectrometer applies radio-frequency pulses and records the resulting signal (Free Induction Decay - FID).

  • Data Analysis :

    • The FID is converted into a spectrum using a Fourier transform.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts of the peaks are referenced to an internal standard (commonly Tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks to determine the relative ratios of different types of protons.

    • Analyze the splitting patterns (multiplicity) to deduce which protons are adjacent to each other.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.[5][6]

Quantitative Data: Mass-to-Charge Ratio

The primary data from MS is the m/z ratio of the molecular ion and its fragments.

Ion TypeInformation DerivedExample
Molecular Ion (M⁺) Molecular weight of the compound.A peak at m/z = 78 for benzene (B151609) (C₆H₆).
Fragment Ions Structural motifs within the molecule.[16]A peak at m/z = 77 for the phenyl cation (C₆H₅⁺) from benzene.
Isotope Peaks (M+1, M+2) Presence and number of certain elements (e.g., C, Cl, Br).[16]An M+1 peak approximately 1.1% of the M⁺ peak for each carbon atom present.
Experimental Protocol
  • Sample Preparation :

    • The sample must be pure and free from non-volatile materials like salts or buffers, which can interfere with ionization.[1]

    • For techniques like Electrospray Ionization (ESI), the sample is dissolved in a volatile solvent (e.g., methanol, acetonitrile).

    • For protein analysis, sample preparation can be more complex, often involving cell lysis, protein extraction, and enzymatic digestion into smaller peptides.[17][18]

  • Data Acquisition :

    • The sample is introduced into the mass spectrometer.

    • In the ion source, molecules are vaporized and ionized (e.g., by an electron beam or chemical ionization) to generate charged particles.[5]

    • An electric field accelerates the ions into the mass analyzer.[5]

    • The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their m/z ratio. Lighter ions are deflected more than heavier ones.[5][19]

    • A detector records the abundance of each ion at a specific m/z value.[1]

  • Data Analysis :

    • The output is a mass spectrum, which is a plot of relative intensity versus m/z.[1]

    • Identify the molecular ion peak (the peak with the highest m/z, representing the intact molecule) to determine the molecular weight.[1][16]

    • Analyze the fragmentation pattern. The way a molecule breaks apart is often predictable and provides clues about its structure.

    • High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational frequencies of their chemical bonds.[1][20]

Quantitative Data: IR Absorption Frequencies

The positions of absorption bands in an IR spectrum are indicative of specific bond types and functional groups.

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
Alcohol/PhenolO-H stretch3200 - 3600 (broad)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)
AmineN-H stretch3300 - 3500
AlkaneC-H stretch2850 - 3000
Alkene=C-H stretch3000 - 3100
Alkyne≡C-H stretch~3300
Carbonyl (C=O)C=O stretch1650 - 1800 (strong)
NitrileC≡N stretch2210 - 2260
Experimental Protocol
  • Sample Preparation :

    • Liquids (Neat) : Place 1-2 drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[10]

    • Solids (KBr Disk) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture under high pressure to form a transparent disk.[10]

    • Solids (Nujol Mull) : Grind the solid sample to a fine paste with Nujol (a mineral oil).[10]

    • Solutions : Dissolve the sample in a solvent that has minimal IR absorption in the region of interest (e.g., CCl₄).[10] Care must be taken as the solvent can mask important signals.[9]

  • Data Acquisition :

    • Place the prepared sample in the sample holder of the IR spectrometer.

    • A beam of infrared light is passed through the sample.[7]

    • The spectrometer measures the amount of light transmitted through the sample at each wavelength.[7]

    • A background spectrum (of air or the solvent) is typically run first and automatically subtracted from the sample spectrum.

  • Data Analysis :

    • The output is an IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[7]

    • Identify characteristic absorption bands in the "functional group region" (4000–1400 cm⁻¹) to determine the functional groups present.[21]

    • The "fingerprint region" (below 1500 cm⁻¹) is unique for every compound and can be used for identification by comparing it to a known spectrum.[21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It is primarily used to detect the presence of chromophores (light-absorbing groups) and conjugated systems within a molecule.[1][22]

Quantitative Data: Wavelength of Maximum Absorbance (λ_max)

The λ_max value provides information about the electronic structure of the molecule.

Class of CompoundElectronic TransitionTypical λ_max (nm)
Alkanesσ → σ< 150
Alkenesπ → π~170
Conjugated Dienesπ → π~215
α,β-Unsaturated Ketonesπ → π and n → π~220 and ~315
Benzeneπ → π~204 and ~256
Experimental Protocol
  • Sample Preparation :

    • Accurately prepare a dilute solution of the sample using a solvent that does not absorb in the wavelength range of interest (e.g., ethanol, hexane).[23]

    • Use quartz cuvettes for measurements in the UV region, as glass and plastic absorb UV light.[22]

    • Ensure the cuvettes are clean. Rinse them with the solvent before filling with the blank or sample solution.[13]

  • Data Acquisition :

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[24]

    • Fill a cuvette with the pure solvent to be used as a "blank" or reference. Place it in the spectrophotometer and run a baseline scan to zero the instrument.[22][24]

    • Replace the blank cuvette with a cuvette containing the sample solution.[1]

    • Acquire the absorbance spectrum over the desired wavelength range (typically 200-800 nm).[24]

  • Data Analysis :

    • The spectrum is a plot of absorbance versus wavelength (nm).[1]

    • Identify the wavelength(s) of maximum absorbance (λ_max).[1][25]

    • The presence and position of λ_max can confirm the presence of specific chromophores or conjugated systems.

    • According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis a powerful tool for quantitative analysis once a calibration curve is established.[11][26]

Visualizing the Workflow and Logic

A combined approach using multiple spectroscopic techniques is essential for the unambiguous determination of a chemical structure.[1] The following diagrams illustrate a typical workflow and the logical relationship between the information provided by each method.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_conclusion Final Confirmation Reaction Reaction Product (Crude Mixture) Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR UV UV-Vis Spectroscopy (If Chromophore Present) Purification->UV Structure Proposed Structure IR->Structure MS->Structure NMR->Structure UV->Structure Confirmation Final Structure Confirmed Structure->Confirmation

Caption: A typical experimental workflow for reaction product purification and structural confirmation.

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation IR Functional Groups Fragments Identify Key Structural Pieces IR->Fragments UV Conjugation / Chromophores UV->Fragments MS Molecular Weight & Formula MS->Fragments NMR Carbon-Hydrogen Framework & Connectivity NMR->Fragments Assembly Assemble Pieces into a Coherent Structure Fragments->Assembly Final_Structure Final Elucidated Structure Assembly->Final_Structure

Caption: Logical relationship of data from different spectroscopic techniques leading to structural elucidation.

References

A Comparative Guide to Catalytic Transformations: Yields and Selectivities in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the efficiency and precision of chemical transformations are paramount. For researchers, scientists, and professionals in drug development, the choice of a catalytic system can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of catalyst performance for four widely used transformations: the Sonogashira Coupling, the Buchwald-Hartwig Amination, Ring-Closing Metathesis, and Asymmetric Hydrogenation of β-Keto Esters. The data presented herein, summarized from the literature, offers a quantitative basis for catalyst selection and experimental design.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The choice of palladium catalyst, copper co-catalyst, ligand, and base significantly influences the reaction's yield and scope.

Catalyst Performance in the Sonogashira Coupling of Aryl Halides with Phenylacetylene
Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromopyridineEt₃NDMF100396[2]
Pd(OAc)₂ / CuI1-iodo-4-nitrobenzeneDABCOMeCNRT24>99[3]
Pd(OAc)₂ (Cu-free)1-iodo-4-nitrobenzeneDABCOMeCNRT24>99[3]
Pd(OAc)₂ (Cu-free)1-bromo-4-nitrobenzeneDABCOMeCN702411[3]
Nanosized MCM-41-Pd / CuI / PPh₃IodobenzeneEt₃NToluene50298[4]
Nanosized MCM-41-Pd / CuI / PPh₃BromobenzeneEt₃NToluene902475[4]

General Experimental Protocol for Sonogashira Coupling:

The following is a representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[5]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and if required, a copper(I) source (e.g., CuI, 1-10 mol%) are added.

  • Reagent Addition: The aryl halide (1.0 equivalent), terminal alkyne (1.1-1.5 equivalents), a suitable solvent (e.g., toluene, THF, or an amine), and a base (e.g., triethylamine, diisopropylamine, 2-3 equivalents) are added.

  • Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to over 100 °C) and the reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Sonogashira Coupling:

The reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Deprotonation (R-C≡CH, Base) Cu(I)C≡CR->Ar-Pd(II)(X)L2 Cu(I)C≡CR->Cu(I)X

Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] The choice of ligand is critical for the success of this transformation, especially when dealing with less reactive aryl chlorides.[8]

Catalyst Performance in the Buchwald-Hartwig Amination of Aryl Chlorides
Catalyst/LigandAryl ChlorideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / P(tBu)₃4-chlorotolueneAnilineNaOt-BuToluene8098[9]
Pd(OAc)₂ / DavePhos4-chlorotolueneMorpholineNaOt-BuToluene10099[9]
Pd(OAc)₂ / XPhos4-chlorotoluenen-HexylamineNaOt-BuToluene10098[9]
[Pd(IPr)(acac)Cl]4-chloroanisoleDi-n-butylamineK₃PO₄Dioxane10095[10]
Benzimidazolyl phosphine-Pd4-chloroacetophenonePiperidineK₃PO₄Dioxane11095[11]

General Experimental Protocol for Buchwald-Hartwig Amination: [12]

  • Preparation: A flame-dried reaction tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine (B1218219) ligand (1-1.5 equivalents relative to Pd), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert gas.

  • Reagent Addition: The aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), and the solvent (e.g., toluene, dioxane) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by GC or TLC).

  • Work-up: The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination.[13]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful reaction for the synthesis of cyclic olefins, driven by the formation of a volatile byproduct, ethylene (B1197577).[14] The development of ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has made this transformation widely applicable.[15]

Catalyst Performance in the Ring-Closing Metathesis of Diethyl Diallylmalonate
CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
Grubbs I5Dichloromethane (B109758)0.1252>95[15]
Grubbs I1Dichloromethane0.2401.582[15]
Grubbs II0.5Dichloromethane0.1251>98[15]
Grubbs II0.1Toluene0.5800.595[15]
Hoveyda-Grubbs II0.025Toluene0.1801>98[16]

General Experimental Protocol for Ring-Closing Metathesis: [17]

  • Preparation: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Catalyst Addition: The ruthenium catalyst (e.g., Grubbs II, 0.1-5 mol%) is added to the solution.

  • Reaction: The reaction is stirred at room temperature or heated, and the progress is monitored by TLC or GC. The reaction is driven to completion by the removal of ethylene gas.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the cyclic olefin.

Catalytic Cycle of Ring-Closing Metathesis:

The mechanism involves the formation of a metallacyclobutane intermediate.

RCM_Cycle Ru_Alkylidene [Ru]=CHR Metallacyclobutane1 Metallacyclobutane Ru_Alkylidene->Metallacyclobutane1 [2+2] Cycloaddition (Diene) New_Ru_Alkylidene [Ru]=CHR' Metallacyclobutane1->New_Ru_Alkylidene Retro [2+2] Cycloaddition Metallacyclobutane2 Metallacyclobutane New_Ru_Alkylidene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Ru_Alkylidene Retro [2+2] Cycloaddition (Cyclic Olefin + C₂H₄)

Catalytic cycle of Ring-Closing Metathesis.

Asymmetric Hydrogenation of β-Keto Esters

Asymmetric hydrogenation of β-keto esters provides a direct route to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[18] Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP, are highly effective for this transformation.[18]

Catalyst Performance in the Asymmetric Hydrogenation of Methyl Acetoacetate
Catalyst SystemS/C RatioSolventPressure (atm H₂)Temperature (°C)Yield (%)ee (%)Reference
Ru-BINAP100Methanol10050>9998[18]
Ru/Ph-Solphos100,000Methanol5025>9999[18]
Ir/SpiroPAP1,230,000Toluene8RT>9999.8[18]
Tartaric Acid-NaBr-Modified Raney Nickel46THF4.160>9592[19]
Ru/PMO-BINAP100Methanol505010093.5[20]

General Experimental Protocol for Asymmetric Hydrogenation of β-Keto Esters: [18]

  • Preparation: The β-keto ester and the catalyst (e.g., a Ru-BINAP complex, 0.001-1 mol%) are placed in a high-pressure autoclave under an inert atmosphere.

  • Solvent Addition: A degassed solvent (e.g., methanol, ethanol) is added.

  • Hydrogenation: The autoclave is pressurized with hydrogen to the desired pressure (e.g., 8-100 atm) and the mixture is stirred at a specific temperature until the reaction is complete.

  • Work-up: The pressure is released, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The yield is determined by GC or NMR, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Proposed Mechanism for Enantioselection:

The enantiodetermining step is the hydride transfer from the ruthenium complex to the coordinated ketone.

Asymmetric_Hydrogenation Ru_H_Cl_L Ru(H)Cl(L) Substrate_Complex [Ru(H)Cl(L)(S)] Ru_H_Cl_L->Substrate_Complex Substrate Coordination Transition_State Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex [RuCl(L*)(Product)] Transition_State->Product_Complex Product Chiral Alcohol Product_Complex->Product Product Release

Simplified pathway for asymmetric hydrogenation.

References

Safety Operating Guide

Proper Disposal of Trimethyl((1-phenylvinyl)oxy)silane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Trimethyl((1-phenylvinyl)oxy)silane (CAS No. 13735-81-4), also known as 1-Phenyl-1-trimethylsiloxyethylene.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure disposal activities are conducted in a well-ventilated area, such as a fume hood.

Disposal Protocol: A Step-by-Step Approach

The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Step 1: Containerization

  • Securely place any unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) into a suitable, clearly labeled, and closed container.[1][3]

  • Ensure the container is compatible with the chemical and will not leak.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Combustible," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area away from heat, sparks, and open flames.[1][2]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[1][3][4]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 5: Regulatory Compliance

  • Always adhere to all local, regional, and national regulations governing hazardous waste disposal.[1]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying concentration limits or other numerical thresholds for the disposal of this compound. The standard procedure is to dispose of the pure substance and any contaminated materials as a single hazardous waste stream.

Disposal Workflow

start Start: Unused or Contaminated This compound containerize Step 1: Secure in a suitable, closed container start->containerize label Step 2: Label with chemical name and hazards containerize->label store Step 3: Store in designated hazardous waste area label->store contact_disposal Step 4: Contact licensed waste disposal service store->contact_disposal provide_sds Provide Safety Data Sheet to disposal company contact_disposal->provide_sds end End: Proper and compliant disposal provide_sds->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.

References

Personal protective equipment for handling Trimethyl((1-phenylvinyl)oxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Trimethyl((1-phenylvinyl)oxy)silane (CAS No. 13735-81-4). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₁₁H₁₆OSi
Molecular Weight 192.33 g/mol
Appearance Colorless to light orange/yellow liquid
Boiling Point 213.45 °C at 760 mmHg
Flash Point 76.08 °C
Density 0.914 g/cm³
Vapor Pressure 0.239 mmHg at 25°C
Water Solubility Reacts with water
Storage Temperature -20°C under a nitrogen atmosphere

II. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategoryRecommended Equipment and Specifications
Eye and Face Protection Chemical safety goggles that meet EU EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin Protection - Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling organosilicon compounds. For prolonged contact or immersion, polyvinyl alcohol (PVA) gloves offer superior protection against many organic solvents. Always inspect gloves for tears or holes before use. - Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. - Protective Clothing: Wear long pants and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

III. Experimental Protocol: Safe Handling and Usage

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Dry Run: Before handling the chemical, perform a dry run of the experimental procedure to identify potential hazards.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.

  • Inert Atmosphere: As this compound is moisture-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water.[2]

  • Ventilation: All handling procedures must be carried out inside a certified chemical fume hood.

2. Handling the Chemical:

  • Container Storage: Keep the container tightly sealed when not in use and store it at the recommended temperature of -20°C.[3]

  • Dispensing: Use clean, dry glassware and syringes for transferring the liquid. Avoid using equipment that may have residual moisture.

  • Spill Prevention: Pour and transfer the chemical slowly and carefully to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the chemical.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

IV. Operational and Disposal Plans

Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • Waste Characterization: All materials contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be treated as hazardous waste.

  • Disposal Method: The preferred method of disposal is incineration by a licensed chemical waste disposal facility.[1] Do not dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

V. Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_inert Establish Inert Atmosphere prep_setup->prep_inert handle_dispense Dispense Chemical prep_inert->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl((1-phenylvinyl)oxy)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl((1-phenylvinyl)oxy)silane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.